molecular formula C21H26ClN B001050 Terbinafine Hydrochloride CAS No. 78628-80-5

Terbinafine Hydrochloride

Número de catálogo: B001050
Número CAS: 78628-80-5
Peso molecular: 327.9 g/mol
Clave InChI: BWMISRWJRUSYEX-SZKNIZGXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Terbinafine Hydrochloride is a synthetic allylamine antifungal agent that serves as a critical tool in microbiological and pharmacological research. Its primary value lies in its distinct mechanism of action; it potently and specifically inhibits the fungal enzyme squalene epoxidase . This inhibition halts the conversion of squalene to lanosterol, a key early step in the ergosterol biosynthesis pathway . The resulting intracellular accumulation of squalene is fungicidal, while the concurrent depletion of ergosterol, an essential component of the fungal cell membrane, further compromises membrane integrity and function . This targeted action makes it a valuable compound for studying fungal cell biology and resistance mechanisms. Approved for clinical use since the 1990s, this compound is recognized as a gold-standard treatment for dermatophyte infections, particularly onychomycosis (nail fungus) . In a research context, it is extensively used in studies investigating its efficacy against a broad spectrum of fungi, including Trichophyton species, Microsporum canis, and Epidermophyton floccosum . Its high lipophilicity allows it to accumulate effectively in skin, nails, and adipose tissue, making it a model compound for researching drug distribution and pharmacokinetics in keratin-rich tissues . Ongoing research explores its potential in novel formulations and combination therapies to address challenging fungal infections . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMISRWJRUSYEX-SZKNIZGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229223
Record name Terbinafine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78628-80-5
Record name Terbinafine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78628-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terbinafine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbinafine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Terbinafine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2E)-6,6,-Dimethylhept-2-en-4-yn-1-yl](methyl)(naphthalen-1-ylmethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.534
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-N,6,6-Trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERBINAFINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/012C11ZU6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Molecular Mechanism of Terbinafine Hydrochloride: A Technical Guide to Fungal Membrane Disruption

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the molecular pharmacology of Terbinafine Hydrochloride, a synthetic allylamine antifungal. Unlike azoles, which act fungistatically by inhibiting 14


-demethylase, Terbinafine exerts a primary fungicidal  effect through a dual-action mechanism: the rapid depletion of ergosterol and the concurrent, toxic accumulation of intracellular squalene.[1][2] This document details the enzyme kinetics, structural binding interfaces, and downstream membrane dynamics that drive this lytic process, providing validated protocols for experimental verification.

Molecular Pharmacology: The Target Interface

Target Enzyme: Squalene Epoxidase (SQLE / Erg1)

Terbinafine targets Squalene Epoxidase (EC 1.14.99.7), a flavin adenine dinucleotide (FAD)-dependent monooxygenase located in the endoplasmic reticulum (ER) membrane. This enzyme catalyzes the first oxygenation step in the sterol biosynthesis pathway: the conversion of squalene to 2,3-oxidosqualene.[3]

Binding Kinetics and Mode of Inhibition

Terbinafine acts as a non-competitive inhibitor of fungal squalene epoxidase.[1][2][4] It does not compete directly with the substrate (squalene) for the active site but binds to a distinct lipophilic central cavity within the enzyme, inducing a conformational change that renders the enzyme catalytically inactive.

Key Kinetic Parameters:

  • Inhibition Type: Non-competitive (allosteric distortion).[5]

  • Selectivity: High affinity for fungal SQLE; low affinity for mammalian SQLE (approx. 4,000-fold selectivity ratio), minimizing host toxicity.

  • Potency (

    
    ): 
    
    • Trichophyton rubrum: ~15.8 nM[4]

    • Candida albicans: ~30 nM (

      
      )[1]
      
Structural Basis of Binding

Crystallographic studies and molecular modeling reveal that the terbinafine lipophilic moiety (naphthalene ring and tert-butyl group) docks into a hydrophobic pocket lined by residues such as Tyr90, Leu393, Phe397, and Phe415 . The interaction is stabilized by:

  • Hydrophobic Interactions: The tert-butyl group anchors deep within the pocket.

  • Hydrogen Bonding: A critical bond forms between the amine nitrogen of terbinafine and the hydroxyl group of Tyr90.[6]

The Dual-Mechanism of Action

Terbinafine's efficacy stems from a "one-two punch" on fungal physiology. While ergosterol depletion weakens the cell, squalene accumulation delivers the lethal blow.[5]

Pathway Blockade (Ergosterol Depletion)

By blocking SQLE, terbinafine halts the production of lanosterol and subsequently ergosterol.

  • Consequence: Ergosterol is the fungal equivalent of cholesterol, essential for maintaining membrane fluidity and integrity. Its absence leads to "frozen" membranes, halting nutrient transport and arresting growth (fungistatic effect).

Squalene Lipotoxicity (The Fungicidal Driver)

Unlike azoles, which cause a buildup of tolerated methylated sterols, terbinafine causes a massive accumulation of the substrate squalene .

  • Concentration Surge: Intracellular squalene levels can rise to 100x normal baseline.[7]

  • Mechanism of Toxicity: Squalene is a non-polar hydrocarbon. High concentrations cannot be integrated into the phospholipid bilayer. Instead, it aggregates into lipid vesicles that disrupt the membrane curvature, extract phospholipids from the bilayer, and physically tear the membrane apart, leading to cell lysis.

Visualization: Ergosterol Biosynthesis Blockade

Terbinafine_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene (ACCUMULATION TOXICITY) Mevalonate->Squalene Multiple Steps SQLE Squalene Epoxidase (Erg1) Squalene->SQLE OxidoSqualene 2,3-Oxidosqualene SQLE->OxidoSqualene Blocked by Terbinafine Terbinafine Terbinafine HCl Terbinafine->SQLE Non-competitive Inhibition Lanosterol Lanosterol OxidoSqualene->Lanosterol Ergosterol Ergosterol (DEPLETION) Lanosterol->Ergosterol CYP51/Erg11

Caption: The Terbinafine blockade at Squalene Epoxidase results in upstream toxicity (Squalene) and downstream starvation (Ergosterol).[8]

Membrane Dynamics & Downstream Effects

The disruption of the ergosterol/squalene balance triggers a cascade of cellular failures:

Cellular ComponentEffect of Terbinafine TreatmentMechanism
Plasma Membrane Hyper-permeability & LysisSqualene vesicles disrupt the bilayer structure; loss of ergosterol prevents raft formation.
Lipid Rafts DisassemblyErgosterol is required for raft integrity. Raft disassembly disrupts signaling proteins (e.g., Pma1 H+-ATPase).
Vacuole FragmentationSqualene accumulation causes vacuolar membrane fusion defects and fragmentation.
Cell Wall Stress Response ActivationMembrane stress activates the Cell Wall Integrity (CWI) pathway, though often too late to prevent lysis.

Experimental Validation Protocols

For researchers validating terbinafine activity or resistance, the following protocols provide robust, self-validating workflows.

Protocol A: Sterol Quantitation via GC-MS

Purpose: To quantify the ratio of Squalene accumulation vs. Ergosterol depletion.

  • Cell Lysis: Harvest fungal mycelia (100 mg wet weight). Wash with PBS. Resuspend in 3 mL of 25% alcoholic KOH (w/v).

  • Saponification: Vortex for 1 min. Incubate at 85°C for 1 hour to hydrolyze esterified sterols.

  • Extraction: Add 1 mL distilled water and 3 mL n-heptane . Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 2000 x g for 5 mins. Collect the upper organic (heptane) layer.

  • Derivatization (Optional for Squalene, Required for Sterols): Evaporate heptane under

    
    . Resuspend in 50 
    
    
    
    L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.
  • GC-MS Analysis: Inject 1

    
    L into a capillary column (e.g., DB-5ms).
    
    • Validation Check: Squalene peak (m/z 410) should increase >10-fold; Ergosterol (m/z 396 as TMS derivative) should decrease >90% compared to control.

Protocol B: MIC Determination (CLSI M38-A2)

Purpose: To determine susceptibility and distinguish fungicidal vs. fungistatic activity.

  • Inoculum: Adjust conidial suspension to

    
     CFU/mL in RPMI 1640 medium (buffered with MOPS).
    
  • Dilution: Prepare serial twofold dilutions of Terbinafine (range 0.001 to 16

    
    g/mL).
    
  • Incubation: 35°C for 48-72 hours (depending on species).

  • Endpoint: The MIC is the lowest concentration showing 100% growth inhibition (optically clear).

    • Note: Unlike azoles (often 50% inhibition endpoints), allylamines typically yield clear endpoints due to cell lysis.

Resistance Mechanisms

Resistance to Terbinafine is primarily driven by point mutations in the ERG1 gene, altering the hydrophobic binding pocket of Squalene Epoxidase.

  • F397L: The most common mutation. Phenylalanine 397 is critical for the hydrophobic "sandwich" that stabilizes terbinafine. Leucine substitution disrupts this docking without abolishing enzyme function.

  • L393F: Sterically hinders the entry of the terbinafine tert-butyl group.

Visualization: Mechanism of Action Flowchart

MOA_Flow cluster_0 Molecular Interaction cluster_1 Cellular Consequences Terb Terbinafine SQLE Squalene Epoxidase (Hydrophobic Pocket) Terb->SQLE Binding Allosteric Inhibition SQLE->Binding Squalene Squalene Accumulation Binding->Squalene Substrate Backlog Ergosterol Ergosterol Depletion Binding->Ergosterol Product Block Vesicles Lipid Vesicle Formation Squalene->Vesicles Fluidity Loss of Membrane Fluidity Ergosterol->Fluidity Lysis CELL LYSIS (Fungicidal) Vesicles->Lysis Physical Disruption Fluidity->Lysis Structural Failure

Caption: Logical flow from molecular binding to cellular lysis, highlighting the dual toxicity pathways.

References

  • Ryder, N. S. (1992).[4] Terbinafine: mode of action and properties of the squalene epoxidase inhibition.[1][2][3][4][6][7][8][9] British Journal of Dermatology, 126(s39), 2–7.[4] Link

  • Nowosielski, M., et al. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Chemical Information and Modeling, 51(2), 455–462. Link

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. Link

  • Leber, R., et al. (2003). Molecular mechanism of terbinafine resistance in Saccharomyces cerevisiae. Antimicrobial Agents and Chemotherapy, 47(12), 3890–3900. Link

  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal therapy.[1][2][4][6][10] Acta Biochimica Polonica, 42(4), 465–480. Link

Sources

Technical Deep Dive: Squalene Epoxidase Inhibition by Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Squalene Epoxidase Inhibition Pathway by Terbinafine Hydrochloride Content Type: Technical Whitepaper / Methodological Guide Audience: Researchers, Drug Discovery Scientists, and Biochemists

Executive Summary

This compound is a synthetic allylamine antifungal that acts as a potent, non-competitive inhibitor of squalene epoxidase (SQLE) , also known as Erg1 . This enzyme catalyzes the rate-limiting step in the fungal sterol biosynthesis pathway: the conversion of squalene to 2,3-oxidosqualene.[1]

Unlike azoles, which target the downstream enzyme 14


-demethylase (Erg11) and are primarily fungistatic, terbinafine induces a dual mechanism of action.[2] It causes ergosterol depletion  (cytostatic) and, critically, intracellular squalene accumulation  (cytocidal).[2][3][4] This guide details the molecular kinetics, structural binding interactions, and validated experimental protocols for assaying SQLE inhibition.

Molecular Mechanism of Action[3][5][6][7]

The Ergosterol Biosynthesis Pathway

The fungal cell membrane relies on ergosterol for fluidity and integrity, analogous to cholesterol in mammalian cells. The pathway begins with Acetyl-CoA and proceeds through the mevalonate pathway to form squalene.

The Critical Blockade: Terbinafine specifically targets SQLE.[1][3][4][5][6][7][8] By inhibiting this enzyme, the pathway is severed at the epoxidation step.[2][4]

  • Substrate: Squalene (Hydrophobic hydrocarbon)

  • Enzyme: Squalene Epoxidase (Flavin-dependent monooxygenase)[6]

  • Cofactors: NADPH, FAD, Molecular Oxygen (

    
    )
    
  • Product: 2,3-Oxidosqualene (Precursor to Lanosterol)

Binding Kinetics & Structural Biology

Terbinafine acts as a non-competitive inhibitor for fungal SQLE.[3][5][9] It does not compete directly with the substrate (squalene) for the active site but binds to an allosteric lipophilic pocket within the enzyme.

  • Binding Site: The lipophilic moiety of terbinafine inserts vertically into the central cavity of the enzyme.[6][10]

  • Key Interactions: The tertiary amino group of terbinafine forms a critical hydrogen bond with the hydroxyl group of Tyr90 (in S. cerevisiae models).

  • Conformational Change: Binding induces a conformational shift that restricts the entry of squalene into the catalytic site, effectively "locking" the enzyme in an inactive state.

The "Dual-Hit" Lethality

The efficacy of terbinafine stems from two simultaneous physiological failures:

  • Ergosterol Depletion: Lack of ergosterol halts new membrane formation, preventing cell growth (Fungistatic).[7]

  • Squalene Toxicity: The accumulation of squalene into lipid droplets disrupts membrane permeability and cellular organization, leading to cell lysis (Fungicidal).

Pathway Visualization

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of terbinafine intervention.

ErgosterolPathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate Squalene Squalene (Accumulates -> TOXIC) Mevalonate->Squalene Multiple Steps SQLE Squalene Epoxidase (SQLE / Erg1) Squalene->SQLE Oxidosqualene 2,3-Oxidosqualene SQLE->Oxidosqualene Normal Catalysis Terbinafine Terbinafine HCl (Inhibitor) Terbinafine->SQLE Non-Competitive Inhibition Lanosterol Lanosterol Oxidosqualene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Erg11 (Azole Target) & others

Figure 1: The Ergosterol Biosynthesis pathway highlighting the specific blockade of Squalene Epoxidase by Terbinafine.

Experimental Protocols

Protocol A: In Vitro Microsomal Squalene Epoxidase Inhibition Assay

This assay quantifies the reduction in SQLE activity by measuring the conversion of radiolabeled or non-labeled squalene to 2,3-oxidosqualene.

Objective: Determine the IC50 of Terbinafine against fungal SQLE.

Materials:

  • Fungal Microsomes (isolated from C. albicans or T. rubrum).[9]

  • Substrate:

    
    -Squalene or unlabeled Squalene (for LC-MS detection).
    
  • Cofactors: 1 mM NADPH, 0.1 mM FAD.

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 0.1% Triton X-100.

  • Stop Solution: 10% KOH in Methanol.

Workflow:

  • Preparation: Thaw microsomal fractions on ice. Dilute Terbinafine in DMSO to create a concentration gradient (e.g., 0.1 nM to 1000 nM).

  • Incubation:

    • Mix 180 µL of reaction buffer (containing microsomes + cofactors) with 10 µL of Terbinafine solution.

    • Pre-incubate at 30°C for 10 minutes to allow inhibitor binding.

    • Initiate reaction by adding 10 µL of Squalene substrate.

  • Reaction: Incubate at 30°C for 45 minutes with gentle shaking.

  • Termination: Add 200 µL of Stop Solution (KOH/MeOH).

  • Saponification: Heat at 80°C for 60 minutes to saponify lipids.

  • Extraction: Extract non-saponifiable lipids using n-heptane.

  • Detection (LC-MS Method):

    • Separate phases; dry the heptane layer under nitrogen.

    • Resuspend in mobile phase (Acetonitrile/Water).

    • Analyze via HPLC-MS/MS targeting the mass shift between Squalene (410.7 Da) and 2,3-Oxidosqualene (426.7 Da).

Self-Validation Check:

  • Positive Control:[11] Reaction with no inhibitor (must show high oxidosqualene).

  • Negative Control: Boiled microsomes (must show zero conversion).

  • Solvent Control: DMSO only (ensures solvent doesn't inhibit enzyme).

Protocol B: Sterol Quantitation via GC-MS (Squalene Accumulation)

To confirm the mechanism of action in whole cells, one must demonstrate the accumulation of squalene.

Workflow:

  • Culture: Grow fungal strains in RPMI 1640 broth.

  • Treatment: Treat log-phase cells with Terbinafine at

    
     MIC and 
    
    
    
    MIC for 24 hours.
  • Lysis: Harvest cells, wash with PBS, and lyse using glass beads and alcoholic KOH.

  • Saponification & Extraction: Saponify at 85°C for 1 hour. Extract sterols into n-hexane.

  • Derivatization: Treat extract with TMS (trimethylsilyl) reagent to volatilize sterols.

  • Analysis: Inject into GC-MS.

    • Data Output: Calculate the ratio of Squalene Peak Area / Ergosterol Peak Area.

    • Result: Terbinafine-treated cells will show a massive spike in the Squalene peak and a diminution of the Ergosterol peak compared to untreated controls.

Quantitative Data Summary

The following table summarizes typical kinetic data for Terbinafine against key fungal pathogens versus mammalian enzymes, highlighting its selectivity.

ParameterTarget OrganismValue (Approx.)Significance
IC50 Candida albicans (SQLE)30 nMPotent inhibition at nanomolar levels.
IC50 Trichophyton rubrum (SQLE)15 - 20 nMHighly effective against dermatophytes.
IC50 Rat Liver (Mammalian SQLE)77,000 nM (77 µM)Selectivity: >2000-fold preference for fungal enzyme.
Ki Candida SQLE30 nMIndicates tight binding affinity.[3][5]
MIC T. rubrum (Clinical Isolates)0.001 - 0.01 µg/mLExtremely low effective dose.
Resistance SQLE Mutants (e.g., F397L)> 4.0 µg/mLSingle point mutations confer high-level resistance.

Resistance Mechanisms

Resistance to Terbinafine is rare but emerging, particularly in Trichophyton species.[7] It is driven principally by point mutations in the SQLE gene that alter the inhibitor binding pocket without destroying enzymatic function.

  • Leu393Phe (L393F): Steric hindrance prevents Terbinafine binding.

  • Phe397Leu (F397L): The most common mutation. Phenylalanine 397 is part of the hydrophobic pocket; substituting it with Leucine disrupts the hydrophobic interaction required for Terbinafine affinity.

Experimental Workflow Visualization

AssayWorkflow Start Microsome Prep (Enzyme Source) Incubation Pre-Incubation (Enzyme + Terbinafine) Start->Incubation Substrate Add Squalene (Initiate Reaction) Incubation->Substrate Reaction Catalysis Phase (30°C, 45 min) Substrate->Reaction Stop Stop & Saponify (KOH/MeOH) Reaction->Stop Extract Lipid Extraction (n-Heptane) Stop->Extract Analyze LC-MS Analysis (Ratio Squalene/Oxide) Extract->Analyze

Figure 2: Step-by-step workflow for the In Vitro Microsomal Squalene Epoxidase Inhibition Assay.

References

  • Mechanism of Action & Selectivity : Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition."[2][3][6][10] British Journal of Dermatology. Link

  • Structural Biology & Modeling : Nowosielski, M. et al. (2011). "Detailed mechanism of squalene epoxidase inhibition by terbinafine." Journal of Chemical Information and Modeling. Link

  • Enzyme Kinetics : Favre, B. & Ryder, N. S. (1996). "Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents."[4][7][8] Antimicrobial Agents and Chemotherapy.[7][9] Link

  • Resistance Mechanisms : Osborne, C. S. et al. (2005). "Amino acid substitution in Trichophyton rubrum squalene epoxidase associated with resistance to terbinafine."[4][6][10][8] Antimicrobial Agents and Chemotherapy.[7][9] Link

  • Clinical Susceptibility Testing : CLSI. (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition." CLSI document M38-A2. Link

Sources

Technical Guide: Antifungal Spectrum and Activity Profile of Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacologic Logic

Terbinafine Hydrochloride is a synthetic allylamine antifungal that represents a paradigm shift from azole-based therapies. Unlike azoles, which inhibit 14


-demethylase (CYP51), terbinafine targets squalene epoxidase (SQLE) .[1]

The Scientist's Perspective: The critical distinction often missed in general literature is the dual-action mechanism . While azoles are primarily fungistatic (halting growth via ergosterol depletion), terbinafine is fungicidal against dermatophytes.[2][3][4] This is not merely due to the lack of ergosterol, but rather the intracellular accumulation of squalene , which reaches toxic levels and disrupts fungal membrane integrity.[5][6][7] This "toxic accumulation" hypothesis explains why terbinafine is curative for onychomycosis where other agents fail.

Mechanism of Action: The Ergosterol Biosynthesis Pathway[4][5]

To understand the spectrum, one must visualize the blockade. Terbinafine acts early in the pathway, independent of the Cytochrome P450 system, minimizing drug-drug interactions common with azoles.

Pathway Visualization

The following diagram illustrates the specific inhibition point and the resulting downstream effects.

TerbinafineMOA AcetylCoA Acetyl-CoA Squalene Squalene (Accumulation = TOXIC) AcetylCoA->Squalene SQLE Enzyme: Squalene Epoxidase (Target) Squalene->SQLE Substrate CellDeath Fungal Cell Lysis (Fungicidal) Squalene->CellDeath Lipid Droplet Overload SqualeneEpoxide 2,3-Oxidosqualene SQLE->SqualeneEpoxide Blocked Terbinafine Terbinafine HCl (Inhibitor) Terbinafine->SQLE Non-competitive Inhibition Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Azoles Azoles inhibit here (CYP51) Lanosterol->Azoles Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Ergosterol->CellDeath Depletion causes static effect

Figure 1: Terbinafine inhibits Squalene Epoxidase, causing toxic squalene accumulation and ergosterol depletion.[1][4]

Spectrum of Activity: Quantitative Data

The spectrum of terbinafine is characterized by high potency against dermatophytes and variable activity against yeasts.[8]

Comparative MIC Ranges (In Vitro)

The following data aggregates results from CLSI M38-A2 (molds) and M27-A3 (yeasts) protocols.

Organism GroupKey SpeciesMIC Range (µg/mL)Activity TypeClinical Relevance
Dermatophytes Trichophyton rubrum0.001 – 0.01Fungicidal Primary indication (Onychomycosis, Tinea).
T. mentagrophytes0.002 – 0.06Fungicidal Highly potent; standard of care.
Microsporum canis0.004 – 0.06Fungicidal Effective for zoophilic infections.
Yeasts Candida albicans0.25 – >64Fungistatic Poor clinical efficacy despite variable in vitro data.
Candida parapsilosis0.06 – 4.0Fungicidal Unique sensitivity among Candida spp.
Molds Aspergillus fumigatus0.05 – 1.56Static/CidalActive in vitro; limited clinical use as monotherapy.
Scopulariopsis brevicaulis0.25 – 8.0VariableOften resistant; requires high doses.
Dimorphic Sporothrix schenckii0.1 – 0.4FungicidalEffective alternative to itraconazole.
The "Candida Paradox"

Technical Note: Researchers often observe low MICs for Candida spp. in broth microdilution and assume clinical efficacy. This is a trap. Terbinafine is primarily fungistatic against C. albicans.[7] The lack of cidal activity, combined with rapid clearance from the bloodstream compared to keratinized tissues, renders it suboptimal for systemic candidiasis despite promising MICs [1].

The Emerging Resistance Crisis: Trichophyton indotineae[15]

Since 2015, a genomic shift has occurred.[9] The emergence of Trichophyton indotineae (formerly T. mentagrophytes genotype VIII) in India and its spread to Europe/Americas has rendered standard terbinafine therapy ineffective in many cases.

Mechanism of Resistance

Resistance is not driven by efflux pumps (as with azoles) but by target-site modification .

  • Gene: SQLE (Squalene Epoxidase).[1][9][10]

  • Key Mutations:

    • Phe397Leu (F397L): The most common substitution. Prevents terbinafine binding to the lipophilic pocket.[11]

    • Leu393Phe (L393F): Confers high-level resistance.

  • Impact: MIC values shift from <0.01 µg/mL to >1.0 µg/mL, often exceeding 32 µg/mL [3].

Experimental Protocol: Determining Terbinafine MIC

Directive: Do not use generic media. Terbinafine is highly lipophilic; improper solubilization yields false resistance data.

Protocol Workflow (CLSI M38-A2 Adapted)

MICProtocol cluster_prep Preparation Phase cluster_inoculum Inoculum Phase cluster_assay Assay Phase Stock Stock Solution (DMSO or 100% Strength) Dilution 2x Serial Dilution (RPMI 1640 + MOPS) Stock->Dilution Plate 96-Well Plate (100µL Drug + 100µL Inoculum) Dilution->Plate Harvest Harvest Conidia (7-day Potato Dextrose Agar) Adjust Adjust Density (0.4 - 5 x 10^4 CFU/mL) Harvest->Adjust Adjust->Plate Incubate Incubation (35°C for 4 days) Plate->Incubate Read Visual Endpoint (80% Inhibition vs Control) Incubate->Read

Figure 2: Workflow for Broth Microdilution (Filamentous Fungi).

Critical Control Points (The "Senior Scientist" Advice)
  • Solvent Selection: Terbinafine is insoluble in water. You must use DMSO or 100% formulation strength for the stock solution. Water precipitation will result in a "fake" high MIC.

  • Endpoint Reading: For dermatophytes, the endpoint is 80% inhibition compared to the growth control. Do not look for 100% optical clarity; trailing growth is common and does not indicate resistance [2].

References

  • Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition."[5][12] British Journal of Dermatology.

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[13][14] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2)."[13][14]

  • Khurana, A., et al. (2025).[1][6] "Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review." Journal of Fungi.

  • Ghannoum, M., et al. (2025).[14] "Activity of terbinafine against serious fungal pathogens."[2][5][7][8][9] Mycoses.[12][15]

Sources

Technical Whitepaper: In Vitro Pharmacokinetics and Pharmacodynamics of Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Subject: Terbinafine Hydrochloride (HCl) Audience: Drug Discovery Scientists, DMPK Researchers, and Pharmacologists

Introduction

This compound is an allylamine antifungal agent that has established itself as a gold standard for the treatment of dermatophytoses, particularly onychomycosis. While its clinical efficacy is well-documented, the drug's in vitro profile offers a masterclass in target selectivity and specific metabolic liability.

For the drug development scientist, Terbinafine serves as a critical case study: it demonstrates how a molecule can possess extreme potency against a fungal target (Squalene Epoxidase) while simultaneously presenting a distinct, manageable risk profile in human pharmacokinetics (specifically CYP2D6 inhibition). This guide dissects these mechanisms, providing the causal logic and experimental protocols required to characterize such behavior in a laboratory setting.

Pharmacodynamics: Mechanism and Selectivity

The Molecular Target: Squalene Epoxidase (SQLE)

Terbinafine acts by inhibiting squalene epoxidase (SQLE), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Unlike azoles, which target the downstream enzyme 14


-demethylase (CYP51), Terbinafine acts upstream.
  • Mechanism of Action: Terbinafine inhibits fungal SQLE in a non-competitive manner.[1] It binds to a lipophilic pocket on the enzyme, inducing a conformational change that prevents the substrate (squalene) from entering the active site.[1][3]

  • The Dual Effect:

    • Fungistatic: Depletion of ergosterol disrupts membrane integrity.

    • Fungicidal: Intracellular accumulation of squalene forms toxic lipid vesicles that disrupt the cell wall and membrane structure.[2] This accumulation is the primary driver of its fungicidal potency.[2]

Selectivity Ratios

The safety margin of Terbinafine is defined by its differential binding affinity between fungal and mammalian enzymes.

  • Fungal SQLE (Candida/Trichophyton):

    
     (Potent inhibition)
    
  • Mammalian SQLE (Rat Liver):

    
     (Weak inhibition)
    
  • Selectivity Factor: >2,500-fold preference for the fungal enzyme.

Visualization: The Ergosterol Biosynthesis Blockade

The following diagram illustrates the specific point of intervention in the fungal sterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene (Accumulates -> TOXIC) AcetylCoA->Squalene Multi-step synthesis Epoxide 2,3-Oxidosqualene Squalene->Epoxide Epoxidation SQLE Enzyme: Squalene Epoxidase (Target) Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol CYP51 (Azole target) Terbinafine Terbinafine HCl Terbinafine->SQLE Non-Competitive Inhibition (Ki 30nM)

Figure 1: Terbinafine inhibits Squalene Epoxidase, leading to toxic squalene accumulation and ergosterol depletion.

Pharmacokinetics: In Vitro ADME Profiling

Permeability (Caco-2)

Terbinafine is a BCS Class II compound (Low Solubility, High Permeability).

  • Caco-2 Profile: It exhibits high apparent permeability (

    
    ), consistent with its lipophilic nature (
    
    
    
    ).
  • Experimental Note: Due to high lipophilicity, non-specific binding to plasticware and the cell monolayer is a common artifact. Mass balance checks are mandatory during assay validation.

Metabolism & CYP Inhibition (The Critical DDI)

While Terbinafine is metabolized by multiple enzymes (CYP2C9, CYP1A2, CYP3A4), its role as a perpetrator of drug-drug interactions (DDIs) is the primary concern.

  • CYP2D6 Inhibition: Terbinafine is a potent, competitive inhibitor of CYP2D6.[4][5]

    • 
       Value: 
      
      
      
      (30 nM).
    • Clinical Implication: It can convert a CYP2D6 "Extensive Metabolizer" phenotype into a "Poor Metabolizer" phenotype.[6][7] This is critical when co-administered with narrow therapeutic index substrates like tricyclic antidepressants or beta-blockers.

Visualization: CYP Inhibition Workflow

This workflow describes the logical steps to validate CYP2D6 inhibition in vitro.

CYP_Workflow Start Start: CYP Inhibition Screen HLM Incubate with HLM + Probe (Dextromethorphan) Start->HLM Conc Test Range: 0.01 - 100 µM Terbinafine HLM->Conc Readout Measure Metabolite: Dextrorphan (LC-MS/MS) Conc->Readout Calc Calculate IC50 Readout->Calc Decision IC50 < 1 µM? Calc->Decision Ki_Det Determine Ki (Lineweaver-Burk) Decision->Ki_Det Yes (Potent) Mechanism Define Mechanism: Competitive vs Non-Comp Decision->Mechanism Characterize

Figure 2: Workflow for characterizing Terbinafine as a potent CYP2D6 inhibitor.

Experimental Protocols

Protocol A: Squalene Epoxidase Inhibition Assay (LC-MS/MS)

Rationale: Traditional radiometric assays use


C-squalene. This modern protocol uses LC-MS/MS for higher throughput and safety.

Materials:

  • Fungal microsomes (prepared from C. albicans or T. rubrum).

  • Substrate: Squalene (100 µM final).

  • Cofactor: NADPH (1 mM).

  • Internal Standard: Ergosterol-d6.

Procedure:

  • Pre-incubation: Mix 180 µL of fungal microsomes (0.5 mg/mL protein) with 10 µL of Terbinafine (varying concentrations in DMSO). Incubate at 30°C for 10 min.

  • Initiation: Add 10 µL of Squalene/NADPH mix to start the reaction.

  • Reaction: Incubate at 30°C for 30–60 minutes (linear range).

  • Termination: Quench with 200 µL ice-cold Acetonitrile containing Internal Standard.

  • Extraction: Vortex vigorously, centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transition for 2,3-oxidosqualene (Product) and Squalene (Substrate).

  • Calculation: Plot % Activity vs. Log[Terbinafine]. Fit to sigmoid dose-response to determine IC50.

Protocol B: CYP2D6 Inhibition Assay (Competitive)

Rationale: To determine the


 value indicative of clinical DDI risk.

Materials:

  • Human Liver Microsomes (HLM) or Recombinant CYP2D6.[8]

  • Probe Substrate: Dextromethorphan (5 µM, approx

    
    ).
    
  • Inhibitor: Terbinafine (0, 0.01, 0.05, 0.2, 1.0, 5.0 µM).

Procedure:

  • Matrix Prep: Prepare HLM suspension in phosphate buffer (pH 7.4).

  • Inhibitor Addition: Add Terbinafine at graded concentrations.

  • Probe Addition: Add Dextromethorphan.

  • Start: Initiate with NADPH generating system. Incubate 15 min at 37°C.

  • Stop: Quench with Acetonitrile/Formic Acid.

  • Readout: Quantify Dextrorphan (metabolite) via LC-MS/MS.

  • Data Analysis:

    • Construct Dixon plots (1/Velocity vs. [Inhibitor]).

    • Intersection point above the x-axis indicates Competitive Inhibition .

    • Calculate

      
       (Target for Terbinafine: ~30 nM).
      

Data Synthesis

The following table summarizes the core in vitro parameters for Terbinafine.

ParameterValueBiological Context
Primary Target Squalene Epoxidase (SQLE)Ergosterol Biosynthesis
Fungal Potency (

)
30 nMCandida / Trichophyton spp.
Mammalian Potency (

)
77,000 nM (77 µM)Rat Liver (Low toxicity)
Inhibition Type (Target) Non-CompetitiveDistinct from substrate competition
CYP Inhibition (

)
30 nM (CYP2D6)Competitive (High DDI Risk)
Protein Binding >99%Binds to albumin and lipoproteins
Permeability High (

cm/s)
BCS Class II
MIC (

)
0.004 – 0.06 µg/mLHighly potent (Wild Type)

References

  • Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology.

  • Vickers, A. E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions."[5] Drug Metabolism and Disposition.

  • Abdel-Rahman, S. M., et al. (1999). "Potent inhibition of cytochrome P-450 2D6-mediated dextromethorphan O-demethylation by terbinafine."[4][5][8][9] Drug Metabolism and Disposition.

  • Nowosielski, M., et al. (2011). "Detailed mechanism of squalene epoxidase inhibition by terbinafine." Journal of Chemical Information and Modeling.

  • FDA Label . "Lamisil (this compound) Tablets Prescribing Information." U.S. Food and Drug Administration.[10]

Sources

Process Chemistry of Terbinafine Hydrochloride: Stereoselective Synthesis and Polymorph Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: Terbinafine Hydrochloride (CAS: 78628-80-5) Class: Allylamine Antifungal (Squalene Epoxidase Inhibitor) Critical Quality Attribute (CQA): Stereochemistry of the alkene bond.[1] The (E)-isomer (trans) is the active pharmaceutical ingredient (API), while the (Z)-isomer (cis) is a strictly controlled impurity.

This technical guide details the industrial-grade synthesis and purification of Terbinafine HCl. Unlike academic reviews, this document focuses on process scalability , impurity rejection , and polymorph control . The core philosophy presented here is "Purification by Process Design"—engineering the reaction conditions to minimize the difficult-to-remove Z-isomer before the final crystallization.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis of Terbinafine is defined by the construction of its central allylamine core. The strategic disconnection occurs at the Nitrogen-Carbon bond between the naphthalene moiety and the aliphatic side chain.

The "E-Alkene" Challenge

The primary challenge is not the coupling itself, but ensuring the tert-butylacetylene side chain retains the (E)-configuration. The industrial standard relies on a convergent synthesis involving two key fragments:

  • Fragment A: N-methyl-1-naphthalenemethanamine (The Amine).

  • Fragment B: (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne (The Chloro-Enyne).[1]

Visualization: Retrosynthetic Pathway

The following diagram illustrates the convergent strategy and the critical stereochemical checkpoint.

Terbinafine_Retrosynthesis Target Terbinafine HCl (Target Molecule) Step1 Salt Formation (HCl / IPA) Target->Step1 Crystallization FreeBase Terbinafine Free Base (E-isomer > 99%) Step1->FreeBase Coupling Nucleophilic Substitution (Coupling Reaction) FreeBase->Coupling FragA Fragment A: N-methyl-1-naphthalenemethanamine Coupling->FragA + FragB Fragment B: (E)-1-chloro-6,6-dimethyl-2-hepten-4-yne Coupling->FragB Impurity Impurity A (Z-isomer) (Must be rejected) FragB->Impurity Stereochemical Leakage

Caption: Convergent synthesis strategy highlighting the critical coupling of the naphthalene amine and the chloro-enyne side chain.

Part 2: Industrial Synthesis Protocol

Phase 1: Preparation of the Chloro-Enyne Intermediate

This step constructs the aliphatic chain. The use of Grignard reagents requires strict anhydrous conditions to prevent yield loss.

Reagents:

  • tert-Butylacetylene[1][2][3][4]

  • Ethylmagnesium bromide (EtMgBr)[2][3]

  • Acrolein[1][2][3]

  • Thionyl Chloride (

    
    ) or 
    
    
    

Protocol:

  • Grignard Formation: In a reactor inerted with

    
    , charge THF and tert-butylacetylene.[2] Cool to 0°C. Dosing EtMgBr slowly (exothermic) to form the acetylenic Grignard.
    
  • Condensation: Add acrolein at 0-5°C. The Grignard attacks the aldehyde, forming the secondary alcohol: 6,6-dimethyl-1-hepten-4-yn-3-ol.

  • Chlorination & Rearrangement: Treat the alcohol with

    
     or aqueous HCl/phosphorous oxychloride.
    
    • Mechanism:[1][4][5][6] This is an allylic rearrangement (

      
       mechanism) which favors the thermodynamic (E)-product.
      
    • Critical Parameter: Temperature control during chlorination drives the E/Z ratio. Higher temperatures generally favor the trans (E) isomer.

Phase 2: The Coupling (N-Alkylation)

This is the standard industrial route described in Novartis and generic patents. It utilizes a biphasic system to scavenge the acid byproduct.

Reagents:

  • Fragment A (Amine)

  • Fragment B (Chloro-Enyne)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Solvent: Water / Toluene or Water / DMF

Step-by-Step Methodology:

  • Charge: Load an aqueous solution of

    
     (1.1 equivalents) into the reactor.
    
  • Dissolution: Add Fragment A (Amine) and Fragment B (Chloro-Enyne) in Toluene.

  • Reaction: Heat the biphasic mixture to 80°C - 95°C with vigorous stirring.

    • Why: High shear stirring is required for phase transfer efficiency.

    • Duration: 4–6 hours.[2] Monitor by HPLC until Fragment B is < 0.5%.

  • Work-up:

    • Cool to 25°C.

    • Separate phases.[1][2][3][6] The product resides in the organic (Toluene) layer.

    • Wash organic layer with water to remove residual inorganic salts.

Part 3: Purification & Crystallization (The HCl Salt)

The crude free base contains both (E) and (Z) isomers. Distillation is ineffective for separation due to high boiling points. Therefore, fractional crystallization of the Hydrochloride salt is the primary purification gate.

Protocol: Selective Crystallization
  • Salt Formation: Dissolve the crude Terbinafine free base in Isopropanol (IPA) or Ethyl Acetate (approx. 5 volumes).

  • Acidification: Slowly add concentrated HCl (aq) or bubble HCl gas at 0–10°C until pH reaches 1–2.

  • Nucleation: The solution will become turbid.

    • Polymorph Control: Heat the slurry to reflux (dissolution) and cool slowly (10°C/hour). This annealing process ensures the formation of the stable Form I polymorph .

  • Filtration: Filter the solids at 0°C.

  • The "Mother Liquor" Effect: The (Z)-isomer (Impurity A) hydrochloride is significantly more soluble in IPA than the (E)-isomer. It remains in the filtrate.

  • Drying: Vacuum dry at 50°C.

Target Specification:

  • Yield: ~85-90%

  • Purity: >99.5%[5]

  • Impurity A (cis): <0.1%

Part 4: Impurity Profiling & Control Strategy

A robust process must account for specific degradation pathways. The following table summarizes the key impurities identified in the USP and EP monographs.

Impurity NameStructure/OriginControl Strategy
Impurity A (cis-Terbinafine) (Z)-isomer formed during the Grignard/Chlorination step.Reaction: High temp during chlorination favors trans. Purification: Rejected in IPA mother liquor during crystallization.
Impurity B (Demethyl) N-demethylated analog. Photochemical degradation product.Storage: Protect from light (amber glass). Synthesis: Ensure high purity of amine starting material.
Impurity C (Amine) Unreacted N-methyl-1-naphthalenemethanamine.[1]Stoichiometry: Use slight excess of Chloro-enyne. Workup: Acid wash removes basic amine residues.
Impurity D (Diene) Formed via elimination of HCl from the chloro-enyne.pH Control: Avoid excessively strong bases or prolonged heating during coupling.
Visualization: Impurity Fate Mapping

Impurity_Fate RawMat Raw Materials Reaction Coupling Reaction (80°C) RawMat->Reaction Cryst Crystallization (IPA/HCl) Reaction->Cryst Crude Mixture ImpA Impurity A (cis-isomer) Reaction->ImpA Side Reaction ImpC Impurity C (Unreacted Amine) Reaction->ImpC Excess Reagent Product Terbinafine HCl (>99.5%) Cryst->Product Precipitate Waste Mother Liquor (Waste) Cryst->Waste Filtrate ImpA->Waste Soluble in IPA ImpC->Waste Soluble in IPA

Caption: Fate mapping showing the rejection of critical impurities (A and C) into the mother liquor during the crystallization step.

Part 5: Analytical Validation

To validate the process, High-Performance Liquid Chromatography (HPLC) is required.

  • Column: C18 (e.g., Nucleosil 100-5-CN or equivalent L1 packing).

  • Mobile Phase: Buffer (Sodium Citrate) / Acetonitrile / Methanol gradient.

  • Detection: UV at 224 nm or 280 nm.

  • System Suitability: Resolution (

    
    ) between Terbinafine and Impurity A must be > 2.0.[7]
    

References

  • World Intellectual Property Organization (WIPO). (2005). An Improved Process for the Preparation of this compound (WO/2005/110968). [Link][3]

  • U.S. Pharmacopeia (USP). this compound Monograph & Reference Standards. [Link]

  • National Institutes of Health (NIH). Analytical methods for determination of this compound in pharmaceuticals. [Link]

Sources

Molecular Structure and Physicochemical Properties of Terbinafine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Terbinafine Hydrochloride (HCl), a synthetic allylamine antifungal agent.[1][2] Designed for drug development professionals and researchers, this document dissects the molecule's structural pharmacophores, physicochemical behavior, and critical analytical parameters.

Terbinafine HCl is distinguished by its high lipophilicity (LogP ~6.0) and specific accumulation in keratinized tissues, a property directly governed by its molecular architecture. This guide synthesizes data on its stereochemistry, polymorphic behavior, and stability profiles to support formulation and quality control workflows.

Molecular Architecture & Stereochemistry

Structural Pharmacophores

Terbinafine HCl (C₂₁H₂₅N[3][4] · HCl) is chemically defined as (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine hydrochloride.[4] Its biological potency is derived from three distinct structural domains:

  • Lipophilic Anchor (Naphthalene Ring): Facilitates penetration into the fungal cell membrane and accumulation in the stratum corneum.

  • Allylamine Core (Central Nitrogen): The protonation site (pKa ~7.1) essential for solubility and interaction with the target enzyme, squalene epoxidase.

  • Side Chain (tert-Butyl Acetylene): Provides steric bulk and rigidity, locking the molecule into the active conformation.

Stereoselectivity: The E vs. Z Isomer

Stereochemistry is the critical quality attribute (CQA) for Terbinafine.

  • Active Isomer: The (E)-isomer (trans) is the pharmacologically active form.[4]

  • Inactive Impurity: The (Z)-isomer (cis) is a synthesis impurity (USP Related Compound A) with significantly reduced antifungal activity.[4]

  • Control Strategy: Synthetic routes must favor the E-configuration, typically achieved via stereoselective coupling or recrystallization purification.[4]

TerbinafineStructure Naphthalene Naphthalene Ring (Lipophilic Anchor) Spacer Methylamine Linker Naphthalene->Spacer Hydrophobic Interaction Allylamine Allylamine Core (N-CH3) Spacer->Allylamine pKa ~7.1 SideChain t-Butyl Acetylene (Rigid Side Chain) Allylamine->SideChain (E)-Configuration Critical Isomer CRITICAL: (E)-Isomer = Active (Z)-Isomer = Impurity Allylamine->Isomer

Figure 1: Structural dissection of Terbinafine HCl showing the functional domains responsible for pharmacokinetics and binding.[4]

Physicochemical Profiling

The physicochemical profile of Terbinafine HCl dictates its formulation challenges, particularly its poor aqueous solubility and high tissue binding.

Key Physicochemical Parameters[1][2][4][6][7][8][9]
ParameterValueTechnical Context
Molecular Weight 327.90 g/mol Salt form (Free base: ~291.43 g/mol ).[4]
Physical State White crystalline powderTypically odorless or faint odor.
Melting Point 195–198°CSharp melting range indicates high purity; lattice changes begin ~150°C.
Solubility (Water) ~5.3 µg/mLSlightly soluble. pH-dependent due to the amine.[4]
Solubility (Organic) Freely SolubleMethanol, Ethanol, Dichloromethane.[5]
LogP ~6.0Highly lipophilic; explains accumulation in adipose/keratin tissues.
pKa 7.1The tertiary amine is less basic than typical amines due to delocalization from the allylic/propargylic systems.
Hygroscopicity Non-hygroscopicStable in ambient humidity, simplifying storage.
Polymorphism and Crystal Habits

Terbinafine HCl exhibits polymorphism, a critical factor in solid dosage form development.[6]

  • Crystal Habits: The solvent system dictates the crystal habit.

    • Ethanol/Water:[2][5] Yields plate-like crystals.[4]

    • Ethyl Acetate:[4] Yields needle-like crystals.[4][7]

  • Impact: While different habits exist, the commercial API is typically controlled to a specific stable form (often referred to as Form I in patent literature) to ensure consistent dissolution rates and compressibility during tableting.

Mechanism of Action & Pharmacology[8]

Terbinafine acts by selectively inhibiting squalene epoxidase , a key enzyme in the fungal sterol biosynthesis pathway.[3][5][8] Unlike azoles, which inhibit CYP450-dependent 14α-demethylase, Terbinafine acts earlier in the pathway.[4]

Biochemical Pathway
  • Inhibition: Terbinafine binds to squalene epoxidase.[5][8]

  • Accumulation: Intracellular squalene concentrations reach toxic levels.

  • Depletion: Ergosterol (essential for membrane integrity) is depleted.

  • Result: Fungal cell death (Fungicidal effect).[5]

MOA cluster_Inhibition Target Interaction AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Squalene->Squalene Accumulation (Toxic) SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Blocked by Terbinafine Epoxidase Squalene Epoxidase (Enzyme) Terbinafine Terbinafine HCl (Inhibitor) Terbinafine->Epoxidase Blocks Ergosterol Ergosterol (Cell Membrane Integrity) SqualeneEpoxide->Ergosterol CellDeath Fungal Cell Death (Squalene Toxicity + Membrane Failure) Ergosterol->CellDeath Depletion

Figure 2: Mechanism of Action showing the interruption of ergosterol biosynthesis at the squalene epoxidation step.[4]

Analytical Characterization & Stability

Spectral Identification[5]
  • UV Spectroscopy: The molecule exhibits characteristic absorption maxima (λmax ) at 223 nm and 283 nm . The 283 nm peak is commonly used for HPLC detection to minimize interference from solvent cutoffs.

  • IR Spectroscopy: Distinct bands corresponding to the hydrochloride salt and the aromatic naphthalene ring.

  • Mass Spectrometry: Molecular ion peak [M+H]+ at m/z 292 (free base).

Stability Profile
  • Photostability: Terbinafine is sensitive to UV light. Exposure can lead to cis-isomerization or degradation.[4] Light-resistant packaging is mandatory.[4]

  • Thermal Stability: The salt is thermally stable up to its melting point (~195°C).

  • Chemical Stability: Stable in acidic and neutral aqueous solutions. Significant degradation is observed only under strong oxidative conditions or intense UV exposure.

Impurity Profiling

Routine quality control (HPLC) must monitor for:

  • Related Compound A: cis-Terbinafine (Z-isomer).[4]

  • Related Compound B: N-demethylterbinafine (Metabolite/degradation product).[4]

  • Related Compound C: 4-methylterbinafine.[4]

References

  • United States Pharmacopeia (USP). this compound Monograph. USP-NF.[4] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5282481, this compound. PubChem.[9] Link[4]

  • Bonnist, E.Y., et al. Crystal structure and polymorphism of this compound. Journal of Pharmaceutical Sciences. Link

  • DrugBank Online. Terbinafine: Pharmacology and Physicochemical Properties. Link[4]

  • Selleck Chemicals. Terbinafine HCl Datasheet: Solubility and Chemical Properties. Link

Sources

Terbinafine Hydrochloride: Mechanistic Impact on Ergosterol Biosynthesis in Candida albicans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: While Terbinafine is the gold standard for dermatophyte infections (fungicidal), its activity against Candida albicans is complex, often exhibiting a fungistatic profile in yeast forms while maintaining higher efficacy against filamentous forms. Core Mechanism: Terbinafine acts as a non-competitive inhibitor of Squalene Epoxidase (Erg1p) , a key enzyme in the ergosterol biosynthetic pathway.[1][2] Clinical Relevance: Unlike azoles which target 14


-demethylase (Erg11p), Terbinafine targets an upstream enzyme. This distinct mechanism allows for significant synergistic potential when combined with azoles, overcoming resistance in refractory Candida isolates.

Molecular Mechanism: The Erg1p Blockade

The antifungal efficacy of Terbinafine in C. albicans is predicated on its lipophilic interaction with the intracellular membrane-bound enzyme Squalene Epoxidase (Erg1p) .

The Pathway Blockage
  • Substrate Accumulation: Terbinafine inhibits the epoxidation of squalene to 2,3-oxidosqualene.

  • Downstream Depletion: This blockade halts the production of lanosterol and subsequently ergosterol , the primary sterol required for fungal membrane fluidity and integrity.

  • Toxic Accumulation: The accumulation of intracellular squalene forms lipid droplets that disrupt membrane structure. In dermatophytes, this accumulation is lethal (fungicidal). In C. albicans, the cell can tolerate higher squalene levels, leading to a primary fungistatic effect (growth arrest) rather than rapid cell death.

Enzyme Kinetics
  • Inhibition Type: Non-competitive. Terbinafine binds to a lipophilic pocket on the enzyme distinct from the substrate binding site, inducing a conformational change.[2]

  • Selectivity: The drug has a high affinity for fungal Erg1p (

    
     nM) compared to mammalian squalene epoxidase (
    
    
    
    
    
    M), ensuring a wide therapeutic index.

Biochemical Impact: Quantitative Analysis

The following data synthesizes key pharmacokinetic and pharmacodynamic metrics regarding Terbinafine's interaction with C. albicans.

Table 1: Quantitative Efficacy Profile
MetricValue / RangeBiological Significance
Target Enzyme

~30 nM (0.03

M)
High affinity binding to Candida Squalene Epoxidase [1].
MIC

(C. albicans)
1.0

g/mL
Concentration inhibiting 50% of clinical isolates [2].[3]
MIC

(C. albicans)
4.0

g/mL
Higher than dermatophytes (<0.01

g/mL), indicating lower intrinsic susceptibility [2].
Sterol Profile Change >50% Ergosterol

Significant depletion of membrane ergosterol correlates with growth inhibition.
Squalene Accumulation >100-fold

Massive accumulation of squalene precursors compared to untreated controls.
Table 2: Synergistic Potential (Terbinafine + Fluconazole)

Data derived from checkerboard microdilution assays against resistant isolates.

CombinationInteraction TypeFICI ValueFrequency observed
Terbinafine + Fluconazole Synergistic

0.50
~40–47% of isolates [3, 4]
Terbinafine + Fluconazole Additive 0.50 < FICI

1.0
~53% of isolates
Terbinafine + Fluconazole Antagonistic > 4.00% (None observed)

Analyst Note: The synergy is mechanistically sound: Terbinafine reduces the substrate load (lanosterol) reaching the azole target (Erg11p), effectively "starving" the downstream enzyme and preventing compensatory overexpression.

Visualization: Biosynthetic Pathway & Experimental Workflow

Figure 1: Ergosterol Biosynthesis Inhibition Pathway

This diagram illustrates the specific blockade point of Terbinafine within the C. albicans sterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene (Accumulates upon inhibition) Mevalonate->Squalene Multi-step Erg1 Squalene Epoxidase (Erg1p) Squalene->Erg1 SqualeneEpoxide 2,3-Oxidosqualene Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Erg11 14-alpha-demethylase (Erg11p) Lanosterol->Erg11 Ergosterol Ergosterol (Depleted) Erg1->SqualeneEpoxide Erg11->Ergosterol Multi-step Terbinafine Terbinafine HCl Terbinafine->Erg1 Inhibits (Non-competitive) Azoles Azoles (Fluconazole) Azoles->Erg11 Inhibits (Competitive)

Caption: Terbinafine blocks Erg1p, causing toxic squalene accumulation (Red) and ergosterol depletion (Green).[1]

Figure 2: Sterol Extraction & Quantification Workflow (GC-MS)

A standardized workflow for validating Terbinafine efficacy via sterol profiling.

Workflow cluster_0 Phase 1: Culture & Lysis cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Step1 C. albicans Culture (RPMI 1640 + Drug) Step2 Harvest Pellet (Centrifuge 3000g) Step1->Step2 Step3 Saponification (KOH/EtOH, 80°C, 1h) Step2->Step3 Step4 Liquid-Liquid Extraction (n-Heptane) Step3->Step4 Step5 Phase Separation (Collect Organic Layer) Step4->Step5 Step6 Evaporation (N2 Stream) Step5->Step6 Step7 Derivatization (BSTFA + TMCS) Step6->Step7 Step8 GC-MS Injection (DB-5ms Column) Step7->Step8 Step9 Data Analysis (Sterol/Squalene Ratio) Step8->Step9

Caption: Step-by-step protocol for isolating non-saponifiable lipids to quantify sterol shifts.

Experimental Methodologies

Protocol A: Sterol Extraction and GC-MS Profiling

Purpose: To quantify the "Squalene:Ergosterol" ratio shift, the definitive biomarker of Terbinafine activity.

  • Culture Preparation: Inoculate C. albicans (approx

    
     cells/mL) in RPMI 1640 medium. Treat with Terbinafine at 0.5x, 1x, and 2x MIC for 24 hours. Include a solvent control (DMSO <1%).[4]
    
  • Saponification (Critical Step):

    • Pellet cells (3000 x g, 5 min). Wash with PBS.[5]

    • Resuspend in 3 mL of 25% alcoholic KOH (w/v).

    • Incubate at 80°C for 60 minutes. Note: This lyses the cell wall and hydrolyzes esterified sterols into free sterols.

  • Extraction:

    • Cool to room temperature. Add 1 mL distilled water and 3 mL n-heptane .

    • Vortex vigorously for 3 minutes.

    • Allow phase separation. Transfer the upper organic layer (heptane containing sterols/squalene) to a fresh borosilicate glass vial.

  • Derivatization:

    • Evaporate heptane to dryness under a gentle stream of Nitrogen (

      
      ).
      
    • Resuspend residue in 100

      
      L of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
      
    • Incubate at 60°C for 30 minutes to form volatile TMS-derivatives.

  • GC-MS Analysis:

    • Inject 1

      
      L into a Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 5977).
      
    • Column: DB-5ms or equivalent non-polar capillary column.

    • Quantification: Normalize peak areas of Squalene and Ergosterol against an internal standard (e.g., 5

      
      -cholestane).
      
Protocol B: Checkerboard Microdilution (Synergy Testing)

Purpose: To determine the Fractional Inhibitory Concentration Index (FICI).[6][7]

  • Plate Setup: Use a 96-well microtiter plate.

  • Gradient:

    • X-axis: Fluconazole (0.125 – 64

      
      g/mL).
      
    • Y-axis: Terbinafine (0.03 – 16

      
      g/mL).
      
  • Inoculum: Add 100

    
    L of C. albicans suspension (
    
    
    
    CFU/mL) in RPMI 1640 buffered with MOPS.
  • Incubation: 35°C for 48 hours.

  • Calculation:

    
    
    
    • Interpretation: FICI

      
       0.5 = Synergy; 0.5 < FICI 
      
      
      
      4.0 = Indifference/Additive; FICI > 4.0 = Antagonism.[7]

Resistance Mechanisms & Limitations

Despite its potency, clinical resistance in Candida is more prevalent than in dermatophytes.

  • ERG1 Mutations: Point mutations in the ERG1 gene (e.g., F402L, L251F) alter the amino acid sequence of the squalene epoxidase binding pocket, reducing Terbinafine affinity [5].[8]

  • Efflux Pumps: C. albicans possesses robust efflux transporters (CDR1, CDR2). Unlike dermatophytes, Candida can rapidly upregulate these pumps in response to allylamine stress, effectively lowering intracellular drug concentrations below the

    
    .
    

References

  • Terbinafine: mode of action and properties of the squalene epoxidase inhibition. Ryder NS. (1992).[1] Br J Dermatol. Link

  • In vitro activities of terbinafine against cutaneous isolates of Candida albicans and other pathogenic yeasts. Ryder NS, et al. (1998).[9] Antimicrob Agents Chemother.[6][9][10][11] Link

  • In vitro interaction of terbinafine with amphotericin B, fluconazole and itraconazole against clinical isolates of Candida albicans. Barchiesi F, et al.[6] (1998).[9] J Antimicrob Chemother.[9][11] Link

  • Synergistic Activities of Fluconazole and Voriconazole with Terbinafine against Four Candida Species. Cantón E, et al. (2005). Antimicrob Agents Chemother.[6][9][10][11] Link

  • Molecular Mechanism of Terbinafine Resistance in Saccharomyces cerevisiae. Leber R, et al. (2003).[12] Antimicrob Agents Chemother.[6][9][10][11] Link

Sources

Technical Guide: Characterizing the Fungicidal vs. Fungistatic Mechanisms of Terbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Terbinafine, an allylamine antifungal, occupies a unique position in the antimycotic pharmacopeia due to its mode of action (MoA). Unlike azoles, which are primarily fungistatic against many pathogens, terbinafine exhibits potent fungicidal activity against dermatophytes (Trichophyton, Microsporum, Epidermophyton) while displaying variable, often fungistatic , activity against Candida species.[1]

For drug development professionals and researchers, distinguishing between these two states is not merely academic—it dictates dosing regimens, resistance potential, and clinical efficacy. This guide outlines the molecular causality of this distinction and provides self-validating protocols (MIC, MFC, and Time-Kill Kinetics) to empirically determine the activity profile of Terbinafine in your specific fungal isolates.

Molecular Mechanism: The Squalene Toxicity Hypothesis

To understand why Terbinafine kills some fungi and merely halts others, one must look beyond simple ergosterol depletion.[2]

The Target: Squalene Epoxidase (SQE)

Terbinafine specifically inhibits Squalene Epoxidase (encoded by ERG1), a key enzyme in the ergosterol biosynthesis pathway.[3] This inhibition results in two distinct biochemical events:

  • Ergosterol Depletion (Static): Lack of ergosterol compromises membrane fluidity and integrity. This is generally bacteriostatic/fungistatic.

  • Squalene Accumulation (Cidal): The blockade causes intracellular squalene to reach toxic levels.[2][3][4] High concentrations of squalene disrupt the cell membrane and accumulate in lipid vesicles, leading to autolysis.

The Differential: Dermatophytes are highly sensitive to squalene toxicity, leading to rapid cell death (Fungicidal). Candida species, however, can tolerate higher intracellular squalene loads, meaning their growth inhibition is primarily driven by ergosterol depletion (Fungistatic).

Pathway Visualization

The following diagram illustrates the interruption point and the bifurcation of toxic effects.

Terbinafine_MOA AcetylCoA Acetyl-CoA Squalene Squalene (Accumulates to Toxic Levels) AcetylCoA->Squalene Biosynthesis SQE Target Enzyme: Squalene Epoxidase (Erg1) Squalene->SQE Substrate CellDeath Outcome A: Cell Death (Squalene Toxicity) Squalene->CellDeath High Accumulation (Dermatophytes) Lanosterol Lanosterol SQE->Lanosterol Epoxidation Stasis Outcome B: Growth Arrest (Ergosterol Depletion) SQE->Stasis Blockade leads to Ergosterol Deficiency Terbinafine Terbinafine (Allylamine) Terbinafine->SQE Non-competitive Inhibition Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Multi-step conversion

Figure 1: Mechanism of Action.[3][4][5][6] Terbinafine blocks Squalene Epoxidase, leading to dual effects: toxic squalene accumulation (cidal) and ergosterol depletion (static).[2][6]

Experimental Protocols: Validating Activity

To empirically determine if Terbinafine is cidal or static against your specific strain, you must move beyond the Minimum Inhibitory Concentration (MIC) to the Minimum Fungicidal Concentration (MFC) and Time-Kill Kinetics.

Protocol A: MIC & MFC Determination (Broth Microdilution)

Standard: CLSI M38-A2 (Filamentous) or M27-A3 (Yeast).

1. Preparation
  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum:

    • Candida:

      
       CFU/mL.[7]
      
    • Dermatophytes:

      
       CFU/mL (requires filtering hyphae to isolate microconidia).
      
  • Drug Dilution: Prepare Terbinafine stock in DMSO. Serial 2-fold dilutions in microtiter plates (Range: 0.001 µg/mL to 16 µg/mL).

2. The MIC Assay (Static Readout)
  • Inoculate wells with

    
     of fungal suspension.[8][9]
    
  • Incubate at

    
     (48h for Candida, 4-7 days for Dermatophytes).
    
  • Readout: The lowest concentration with 100% visual inhibition is the MIC.[10]

3. The MFC Assay (Cidal Readout)

Critical Step: The MIC plate tells you what stops growth, not what kills.

  • Retrieve the MIC plate.

  • Sample

    
     from the MIC well  and all wells with higher concentrations .
    
  • Spot plate onto Sabouraud Dextrose Agar (SDA) free of drug.

    • Precaution: To avoid "drug carryover" (where transferred drug inhibits growth on the agar), streak the droplet down the center of the plate or use a larger volume of agar to dilute the drug.

  • Incubate until control colonies are visible.

  • Calculation: Count colonies. The MFC is the lowest concentration resulting in

    
     reduction from the starting inoculum.[10]
    
Protocol B: Time-Kill Kinetics (The Gold Standard)

This assay defines the rate of killing, distinguishing slow-acting agents from rapid killers.

Workflow
  • Setup: Prepare 10 mL broth cultures with Terbinafine at

    
    , 
    
    
    
    , and
    
    
    MIC. Include a growth control (no drug).
  • Sampling: Remove aliquots at

    
     and 
    
    
    
    hours.
  • Quantification: Serially dilute samples (

    
     to 
    
    
    
    ) in saline to neutralize drug. Plate onto SDA.
  • Analysis: Plot

    
     vs. Time.
    

Interpretation Criteria:

  • Fungicidal:

    
     reduction (99.9% kill) compared to starting inoculum.
    
  • Fungistatic:

    
     reduction or maintenance of starting load.[11]
    
Workflow Visualization

Experimental_Workflow Inoculum Standardized Inoculum (1-5 x 10^3 CFU/mL) Microplate 96-Well Plate (Serial Dilutions) Inoculum->Microplate Incubation Incubation (35°C, 48h-7d) Microplate->Incubation MIC_Read Visual Read (MIC) (No Turbidity) Incubation->MIC_Read Subculture Subculture Clear Wells (to SDA Plates) MIC_Read->Subculture From Clear Wells Incubation2 Recovery Incubation Subculture->Incubation2 MFC_Read Colony Count (MFC) (99.9% Reduction?) Incubation2->MFC_Read

Figure 2: Step-by-step workflow for determining MIC and MFC, ensuring differentiation between growth inhibition and cell death.

Data Interpretation & Spectrum Analysis

The following table summarizes expected results when testing Terbinafine. Use this as a benchmark for your assay validity.

Organism GroupPrimary ActivityMIC Range (

)
MFC/MIC RatioMechanism Note
Dermatophytes (T. rubrum, T. mentagrophytes)Fungicidal


(Often 1:1)
High sensitivity to squalene accumulation.[4] Rapid lysis.
Candida spp. (C. albicans)Fungistatic

(Variable)

Tolerates high squalene. Inhibition is due to ergosterol lack.[2][3][4]
Non-Candida Yeasts (C. parapsilosis)Variable

VariableStrain-dependent sensitivity.
Moulds (Aspergillus spp.[5][9][12])Fungicidal


Similar sensitivity profile to dermatophytes.

Critical Insight: If your MFC/MIC ratio for a Dermatophyte is


, suspect methodology errors (e.g., drug carryover preventing colony growth, or insufficient incubation time) rather than true resistance.

References

  • Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology.

  • Clinical and Laboratory Standards Institute (CLSI).[5][12][13] (2008). M38-A2: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.[12]

  • Ghannoum, M. A., & Elewski, B. (1999). Successful treatment of onychomycosis: The role of fungicidal activity. Clinical and Experimental Dermatology.

  • Krishnan-Natesan, S. (2009). Terbinafine: A pharmacological and clinical review. Expert Opinion on Pharmacotherapy.

  • Canton, E., et al. (2005). Minimum fungicidal concentrations of amphotericin B, voriconazole, and terbinafine against Aspergillus spp. Diagnostic Microbiology and Infectious Disease.

Sources

Terbinafine Hydrochloride's potential off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Off-Target Cellular Mechanisms

Executive Summary

Terbinafine Hydrochloride is canonically defined as a squalene epoxidase (SQLE) inhibitor, primarily targeting the fungal ergosterol biosynthesis pathway.[1] However, recent investigations in cellular pharmacology have elucidated significant off-target effects in mammalian systems. This guide analyzes these non-canonical interactions, specifically focusing on anti-neoplastic signaling , angiogenesis inhibition , and hepatotoxic metabolic activation . It provides a rigorous experimental framework for researchers to validate these mechanisms in vitro.

Mechanistic Deep Dive: The Off-Target Landscape

While the primary target remains fungal SQLE (Erg1), Terbinafine exerts pleiotropic effects in mammalian cells through the modulation of the mevalonate pathway and direct metabolic bioactivation.

A. Anti-Neoplastic Signaling (The SQLE-NADP+ Axis)

In neoplastic models (e.g., Colorectal Cancer, Oral Squamous Cell Carcinoma), Terbinafine does not merely act as a cytotoxic agent but as a metabolic disruptor.

  • Mechanism: Inhibition of mammalian SQLE leads to the accumulation of squalene and a reduction in downstream sterols. Crucially, this inhibition alters the NADP+/NADPH ratio .[2]

  • Cascade: Reduced NADPH levels suppress Glucose-6-Phosphate Dehydrogenase (G6PD) activity

    
     disruption of nucleotide synthesis 
    
    
    
    dNTP starvation.[2][3]
  • Outcome: This triggers a G0/G1 cell cycle arrest mediated by the upregulation of cyclin-dependent kinase inhibitors p21^{Cip1} and p27^{Kip1} , often in a p53-dependent manner (e.g., COLO 205 cells).[4]

B. Angiogenesis Inhibition (The Rho/Ras Pathway)

In endothelial models (HUVEC), Terbinafine acts as an anti-angiogenic agent by depleting isoprenoid intermediates required for protein prenylation.

  • Mechanism: By blocking the mevalonate pathway downstream, Terbinafine depletes Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP) .

  • Target: These lipid moieties are essential for the membrane anchoring and activation of small GTPases, specifically Ras and RhoA .

  • Outcome: Suppression of RhoA signaling inhibits endothelial cell migration and capillary tube formation, independent of direct cytotoxicity.

C. Hepatotoxicity (Metabolic Bioactivation)

Unlike the therapeutic off-targets above, hepatotoxicity represents a pathological off-target effect driven by hepatic metabolism.

  • Mechanism: Terbinafine undergoes N-dealkylation to form the reactive metabolite 7,7-dimethylhept-2-ene-4-ynal (TBF-A) .[5][6]

  • Pathology: TBF-A conjugates with glutathione (GSH).[7] This conjugate is transported into the bile, where it may release the reactive aldehyde, forming adducts with hepatobiliary proteins (e.g., bile salt export pumps), triggering cholestasis and immune-mediated liver injury.[7]

Visualizing the Signaling Architecture

The following diagram maps the divergence between the therapeutic antifungal mechanism and the mammalian off-target pathways.

Terbinafine_Pathways Terbinafine Terbinafine HCl SQLE Squalene Epoxidase (Inhibition) Terbinafine->SQLE Metabolism Hepatic N-dealkylation Terbinafine->Metabolism Bioactivation Ergosterol Ergosterol Depletion (Fungal Death) SQLE->Ergosterol Fungal NADP NADP+/NADPH Imbalance SQLE->NADP Cancer Cells Mevalonate Mevalonate Pathway Modulation SQLE->Mevalonate Endothelial dNTP dNTP Starvation NADP->dNTP p21 p21/p27 Upregulation dNTP->p21 Arrest G0/G1 Cell Cycle Arrest p21->Arrest Prenylation Depletion of FPP & GGPP Mevalonate->Prenylation GTPases Inhibition of RhoA & Ras Prenylation->GTPases Angio Inhibition of Angiogenesis GTPases->Angio TBFA Reactive Metabolite (TBF-A) Metabolism->TBFA Adducts Protein Adducts (Biliary Transporters) TBFA->Adducts + GSH transport

Figure 1: Divergent signaling cascades of Terbinafine in fungal vs. mammalian systems.

Quantitative Data Synthesis

The following table summarizes effective concentrations (


 or significant effect levels) observed in key cellular models, providing a reference range for dose-finding studies.
Cell ModelEffect TypeEffective ConcentrationKey Biomarker ModulationSource
HUVEC Anti-Angiogenic60 - 120 µM

RhoA,

Ras,

Cyclin A
[1, 2]
KB (Oral Ca) Anti-Proliferative0 - 60 µM

p21,

p27, G0/G1 Arrest
[3]
COLO 205 Apoptosis/Arrest50 mg/kg (in vivo)

p53,

p21, DNA Fragmentation
[4]
Hepatocytes Toxicity (TBF-A)N/A (Metabolite driven)GSH depletion, Bile Salt Pump inhibition[5]
Experimental Framework: Self-Validating Protocols

To ensure scientific integrity, the following protocols include internal validation steps ("Stop/Go" criteria) to distinguish specific off-target effects from general cytotoxicity.

Protocol A: Assessment of Angiogenic Inhibition (Tube Formation Assay)

Objective: Determine if Terbinafine inhibits the morphogenic differentiation of endothelial cells into capillary-like structures.

Materials:

  • HUVEC cells (P3-P5).

  • Growth Factor Reduced Matrigel.

  • Terbinafine HCl (dissolved in DMSO; Final DMSO < 0.1%).

Workflow:

  • Matrix Preparation: Thaw Matrigel at 4°C overnight. Coat 96-well plates (50 µL/well) and polymerize at 37°C for 30 min.

  • Seeding: Resuspend HUVECs in basal medium (low serum) containing Terbinafine (0, 30, 60, 120 µM). Seed

    
     cells/well.
    
  • Incubation: Incubate at 37°C, 5%

    
     for 6–18 hours.
    
  • Imaging: Capture images using phase-contrast microscopy. Quantify "total tube length" and "number of junctions" using ImageJ (Angiogenesis Analyzer plugin).

Validation (Stop/Go):

  • Control Check: The Vehicle (DMSO) control must show robust mesh formation (>50 junctions/field). If not, the Matrigel quality is compromised.

  • Cytotoxicity Check: Run a parallel MTT assay. If cell viability at 120 µM is < 80% compared to control, the observed tube inhibition may be due to cell death rather than specific angiogenic suppression.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G0/G1 arrest in cancer cell lines (e.g., KB or COLO 205).

Workflow:

  • Treatment: Treat cells with Terbinafine (0–60 µM) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol-fixed cells with PBS. Resuspend in staining buffer containing Propidium Iodide (PI) (20 µg/mL) and RNase A (200 µg/mL). Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

Validation (Stop/Go):

  • Gating Strategy: Use a doublet discrimination gate (Area vs. Width) to exclude clumps.

  • Positive Control: Use a known G1 arrest inducer (e.g., Lovastatin) to verify assay sensitivity.

  • Result Verification: A specific effect is defined as a >10% increase in the G0/G1 fraction compared to control, with a concomitant decrease in S-phase.

Experimental Workflow Diagram

This diagram illustrates the logical flow for validating Terbinafine's off-target potential in a new cellular model.

Workflow Start Start: Target Cell Line Viability Step 1: Cytotoxicity Range (MTT/CCK-8) Start->Viability Decision Select Sub-lethal Conc. (>80% Viability) Viability->Decision Assay_Cycle Step 2A: Cell Cycle (PI Staining) Decision->Assay_Cycle Cancer Model Assay_Angio Step 2B: Tube Formation (Matrigel) Decision->Assay_Angio Endothelial Model Assay_Western Step 3: Mechanism Check (Western Blot) Assay_Cycle->Assay_Western Assay_Angio->Assay_Western Markers Probe Markers: p21, RhoA, Ras Assay_Western->Markers

Figure 2: Step-wise validation pipeline for Terbinafine off-target characterization.

References
  • Ho, P. Y., et al. "Terbinafine inhibits endothelial cell migration through suppression of the Rho-mediated pathway." Molecular Cancer Therapeutics, 2006.[8]

  • Ho, Y. S., et al. "Inhibition of human vascular endothelial cells proliferation by terbinafine." International Journal of Cancer, 2004.

  • Lee, W. S., et al. "Terbinafine inhibits oral squamous cell carcinoma growth through anti-cancer cell proliferation and anti-angiogenesis." Molecular Carcinogenesis, 2011.

  • Lee, W. S., et al. "In vitro and in vivo studies of the anticancer action of terbinafine in human cancer cell lines: G0/G1 p53-associated cell cycle arrest." International Journal of Cancer, 2003.

  • Iverson, S. L., & Uetrecht, J. P. "Identification of a reactive metabolite of terbinafine: insights into terbinafine-induced hepatotoxicity." Chemical Research in Toxicology, 2001.

Sources

Methodological & Application

In vitro antifungal susceptibility testing protocols for Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Terbinafine Hydrochloride is an allylamine antifungal agent that functions as a potent, non-competitive inhibitor of squalene epoxidase (ERG1). Unlike azoles, which inhibit 14


-demethylase (ERG11), Terbinafine acts early in the ergosterol biosynthesis pathway. This inhibition results in a dual mechanism of lethality:
  • Ergosterol Depletion: Compromises cell membrane fluidity and integrity.

  • Squalene Accumulation: Intracellular buildup of squalene reaches toxic levels, exerting a direct fungicidal effect.[1][2]

While Terbinafine is the gold standard for dermatophytes (Trichophyton, Microsporum, Epidermophyton), its activity against Candida spp. is variable (fungistatic) and often requires modified interpretation criteria. This guide outlines protocols aligned with CLSI M38-A3 (Filamentous Fungi) and EUCAST E.Def 11.0 (Dermatophytes), optimized for the unique lipophilic properties of this compound.

Mechanism of Action Pathway

TerbinafineMOA AcetylCoA Acetyl-CoA Squalene Squalene (Accumulates -> Toxic) AcetylCoA->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Normal Pathway MembraneFailure Cell Membrane Lysis Squalene->MembraneFailure Toxicity causes Terbinafine Terbinafine HCl (Allylamine) SQLE Squalene Epoxidase (ERG1 Gene) Terbinafine->SQLE Inhibits SQLE->SqualeneEpoxide Blocked Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Ergosterol->MembraneFailure Deficiency causes

Figure 1: Dual-action lethality of Terbinafine via Squalene Epoxidase inhibition.[3]

Pre-Analytical Considerations: Compound Handling

This compound is highly lipophilic (logP ~ 5.5). Improper solubilization is the primary cause of experimental variance (e.g., precipitation in media).

  • Solvent Selection:

    • Recommended: Dimethyl Sulfoxide (DMSO). Solubility

      
       12-25 mg/mL.[4]
      
    • Alternative: Ethanol (96%). Solubility

      
       30 mg/mL.[4]
      
    • Avoid: Water or PBS for stock solutions (causes immediate precipitation).

  • Stock Preparation: Prepare a 1600

    
    g/mL  or 3200 
    
    
    
    g/mL
    master stock in 100% DMSO. This allows for a 1:100 dilution into the assay, keeping the final DMSO concentration
    
    
    1% (non-toxic to fungi).
  • Storage: Aliquot into light-protective vials (amber) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[5]

Protocol A: Broth Microdilution (Dermatophytes)

Based on CLSI M38-A3 and EUCAST E.Def 11.0 standards.

This protocol is optimized for Trichophyton rubrum and T. mentagrophytes.

Materials Required
  • Medium: RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).[6]

  • Plates: Sterile, 96-well U-bottom microtiter plates (untreated polystyrene).

  • Inoculum: 7-14 day old potato dextrose agar (PDA) slant culture.

Step-by-Step Methodology
  • Drug Dilution (2x Working Solutions):

    • Dilute the DMSO stock into RPMI 1640 to generate a series of 2x concentrations .

    • Example: For a final test range of 0.001 – 16

      
      g/mL, prepare 0.002 – 32 
      
      
      
      g/mL in RPMI.
    • Note: The final DMSO concentration in these 2x wells should be 2% (which becomes 1% after inoculum addition).

    • Dispense 100

      
      L  of each 2x drug concentration into columns 1-10.
      
  • Inoculum Preparation:

    • Overlay the fungal colony with 2-3 mL sterile saline + 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop to release conidia.

    • Transfer supernatant to a sterile tube and let heavy particles settle for 5-10 minutes.

    • Count microconidia using a hemocytometer.[6]

    • Adjust density to 1 - 3

      
       10
      
      
      
      CFU/mL
      (CLSI) or 2 - 5
      
      
      10
      
      
      CFU/mL
      (EUCAST) using RPMI 1640.
    • Expert Tip: For dermatophytes, filtering through sterile gauze helps remove hyphal fragments that skew optical density (OD) readings.

  • Assay Assembly:

    • Add 100

      
      L  of the standardized inoculum to all drug wells (Columns 1-10) and the Growth Control well (Column 11).
      
    • Add 100

      
      L  sterile RPMI to the Sterility Control well (Column 12).[6]
      
  • Incubation:

    • Seal plates with adhesive, breathable film.

    • Incubate at 35°C (CLSI standard) or 28-30°C (optimal for some dermatophytes) for 4 to 7 days .

  • Readout (MIC Determination):

    • Endpoint: The lowest concentration showing 80% inhibition (prominent reduction in turbidity) compared to the growth control.

    • Why 80%? Terbinafine may show "trailing" growth (partial inhibition) at higher concentrations. The 100% optically clear endpoint often overestimates resistance.

Protocol B: Colorimetric High-Throughput Assay (Resazurin)

For rapid screening of libraries or large sample sets.

Visual reading of filamentous fungi is subjective due to clumping. Resazurin (Alamar Blue) provides a quantitative metabolic signal.

Workflow Diagram

AssayWorkflow Stock Stock Prep (DMSO) Dilution Serial Dilution (RPMI + MOPS) Stock->Dilution Plate 96-Well Plate (100µL Drug + 100µL Fungi) Dilution->Plate Inoculum Inoculum Prep (Filter hyphae) Inoculum->Plate Incubate Incubation (4-6 Days @ 30-35°C) Plate->Incubate Dye Add Resazurin (0.01% solution) Incubate->Dye Read Read Fluorescence (Ex 530nm / Em 590nm) Dye->Read

Figure 2: Colorimetric susceptibility workflow using Resazurin.

Protocol Modifications
  • Follow steps 1-4 from Protocol A.

  • At 24 hours prior to the final read point (e.g., Day 4 or 5):

    • Add 20

      
      L  of 0.01% (w/v) Resazurin solution (sterile filtered) to each well.
      
  • Return to incubator for 24 hours.

  • Interpretation:

    • Blue: No growth (Metabolically inactive / Dead).

    • Pink/Fluorescent: Growth (Resazurin reduced to Resorufin).

    • MIC: The lowest concentration that remains blue.

Data Presentation & Quality Control

QC Reference Ranges (CLSI M38-A3 / M27-A4)

Always run a QC strain to validate media performance and drug potency.

QC StrainOrganism TypeExpected MIC Range (

g/mL)
C. parapsilosis ATCC 22019 Yeast (Surrogate)0.004 – 0.016
C. krusei ATCC 6258 Yeast (Surrogate)0.001 – 0.016
T. mentagrophytes ATCC MYA-4439 Dermatophyte0.002 – 0.016
Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation in wells Stock concentration too high or aqueous dilution step used.Dilute DMSO stock directly into RPMI. Ensure final DMSO <1%.
Trailing Growth Partial inhibition (fungistatic effect at lower doses).Use 80% inhibition endpoint. Switch to Resazurin for metabolic cutoff.
High MIC in QC Drug degradation or Inoculum too high.Use fresh DMSO stock. Verify inoculum count with hemocytometer.[6]
Poor Growth Control Old culture or pH drift.Use <2 week old subculture. Ensure RPMI is buffered with MOPS to pH 7.[6]0.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-A3). Wayne, PA.[7][8] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020).[6][9] Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 9.3.2).[6][Link]

  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.[1][2][10] British Journal of Dermatology, 126(s39), 2-7. [Link]

  • Ghannoum, M. A., et al. (2006). Intra- and Interlaboratory Study of a Method for Testing the Antifungal Susceptibilities of Dermatophytes. Journal of Clinical Microbiology, 44(12), 4353–4361. [Link]

  • Arendrup, M. C., et al. (2021).[6] EUCAST technical note on the EUCAST definitive document E.Def 11.0: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for dermatophytes. Clinical Microbiology and Infection.[4][6] [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Quantification of Terbinafine Hydrochloride in Fungal Culture Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantification of antifungal agents within fungal biomass is a critical step in pharmacokinetic (PK) profiling and resistance modeling. Terbinafine Hydrochloride, an allylamine antifungal, presents unique challenges in liquid chromatography due to its lipophilic nature (


) and basic amine functionality (

).

Standard pharmacopeial methods (USP/BP) focus on clean pharmaceutical formulations. This Application Note bridges the gap between pharmaceutical quality control and biological research, providing a robust protocol for extracting and quantifying Terbinafine from fungal culture media and mycelial biomass .

Key Technical Challenges Addressed:
  • Matrix Interference: Separating the analyte from complex fungal metabolites (e.g., ergosterol precursors).

  • Peak Tailing: Mitigating the interaction between the basic amine of Terbinafine and residual silanols on the HPLC column.

  • Extraction Efficiency: Lysing the fungal cell wall (chitin/glucan) to release intracellular drug content.

Scientific Background: Mechanism of Action

To optimize extraction, one must understand where the drug resides. Terbinafine acts intracellularly by inhibiting squalene epoxidase in the endoplasmic reticulum. This leads to a toxic accumulation of squalene and a depletion of ergosterol.[1][2][3][4]

Therefore, the extraction protocol must be aggressive enough to disrupt the lipid bilayer and solubilize the drug sequestered in the membrane.

Diagram 1: Terbinafine Mechanism & Ergosterol Pathway

This pathway highlights the specific enzyme target and the lipophilic byproducts (Squalene) that may co-elute if not separated.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene (Lipophilic Accumulation) AcetylCoA->Squalene SqualeneEpoxidase Enzyme: Squalene Epoxidase Squalene->SqualeneEpoxidase SqualeneEpoxide 2,3-Oxidosqualene SqualeneEpoxidase->SqualeneEpoxide Terbinafine Terbinafine HCl (Inhibitor) Terbinafine->SqualeneEpoxidase  BLOCKS Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol

Caption: Terbinafine inhibits Squalene Epoxidase, causing squalene accumulation (red) and ergosterol depletion (green).[2][4][5][6]

Method Development Strategy

Column Selection (Stationary Phase)

Terbinafine is a strong base. On traditional silica columns, the protonated amine interacts with ionized silanol groups (


), causing severe peak tailing.
  • Recommendation: Use a Base-Deactivated Silica (BDS) C18 column or a high-purity, end-capped C18 column.

  • Dimensions: 250 x 4.6 mm, 5 µm particle size (Standard analytical scale).[7]

Mobile Phase Chemistry
  • Buffer: A phosphate buffer at pH 3.0 is recommended. At this pH, surface silanols are protonated (neutral), reducing secondary interactions.

  • Modifier: Triethylamine (TEA) is mandatory if peak tailing persists. TEA acts as a "sacrificial base," saturating active sites on the column.

  • Organic Solvent: Acetonitrile (ACN) is preferred over methanol for lower backpressure and sharper peaks for this specific analyte.

Detection Wavelength
  • 224 nm: Maximum absorbance (

    
    ). Highest sensitivity but susceptible to noise from biological media components.
    
  • 283 nm: Secondary peak. Lower sensitivity but significantly higher specificity . Recommended for fungal culture extracts to avoid interference from media proteins.

Experimental Protocol

Reagents and Equipment
  • Standard: this compound Reference Standard (>99% purity).

  • Solvents: HPLC Grade Acetonitrile, Methanol, Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%), Triethylamine (TEA).
    
  • Equipment: HPLC system (Isocratic or Gradient), Bead Beater or Sonicator, Centrifuge (10,000 x g).

Sample Preparation: Fungal Biomass Extraction

This is the most critical step. Simple mixing is insufficient for fungal cell walls.

Diagram 2: Extraction Workflow

ExtractionProtocol Culture Fungal Culture (Broth + Mycelium) Separation Centrifugation (5000g, 10 min) Culture->Separation Supernatant Supernatant (Media Analysis) Separation->Supernatant Pellet Mycelial Pellet (Intracellular) Separation->Pellet Clarify Centrifuge & Filter (0.45 µm PTFE) Supernatant->Clarify  Optional LLE Lysis Add MeOH + Bead Beating/Sonication Pellet->Lysis  Disrupt Cell Wall Lysis->Clarify Inject HPLC Injection Clarify->Inject

Caption: Workflow separating extracellular (media) and intracellular (mycelial) drug content.

Detailed Steps:

  • Harvest: Centrifuge fungal culture (5 mL) at 5000 rpm for 10 min. Separate supernatant (media) from the pellet (biomass).

  • Biomass Lysis: Wash the pellet with PBS. Transfer to a tube containing 2 mL of Methanol . (Methanol precipitates proteins and solubilizes Terbinafine).

  • Disruption: Sonicate for 15 minutes or use a bead beater with zirconia beads (2 cycles, 30 sec).

  • Clarification: Centrifuge at 10,000 rpm for 10 min. Collect the methanolic supernatant.

  • Filtration: Filter through a 0.45 µm PTFE filter (Nylon binds some antifungals; PTFE is chemically inert).

Chromatographic Conditions
ParameterSettingRationale
Column Inertsil ODS-3V or Symmetry C18 (250 x 4.6 mm, 5µm)End-capped to reduce tailing.
Mobile Phase Buffer : Acetonitrile (65 : 35 v/v)Optimized for retention (

).
Buffer Prep 20mM

+ 0.2% TEA, pH adjusted to 3.0 with

Acidic pH suppresses silanol ionization; TEA blocks active sites.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV at 283 nmHigh specificity for fungal matrices.
Injection Vol 20 µLStandard loop size.
Temperature 30°CImproves reproducibility of retention times.

Method Validation (ICH Guidelines)

To ensure scientific integrity, the method must be validated for the biological matrix.

Linearity

Prepare standard solutions in Methanol ranging from 0.5 µg/mL to 50 µg/mL .

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .[8][9]
Recovery (Accuracy)

Spike fungal culture blanks (drug-free) with known concentrations of Terbinafine prior to extraction.

  • Calculation:

    
    
    
  • Target: 85% - 115% (Biological matrices allow wider tolerance than pure pharmaceuticals).

Precision[11][12][13]
  • Intra-day: 6 injections of the same sample. RSD should be

    
    .[6][10][11]
    
  • Inter-day: Analysis on 3 consecutive days. RSD should be

    
    .[6]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interactionIncrease TEA concentration to 0.5%; Ensure pH is < 3.5.
Split Peaks Solvent mismatchDissolve the sample in the Mobile Phase, not 100% Methanol.
Low Recovery Incomplete lysisIncrease sonication time; Ensure pellet is fully resuspended before lysis.
Ghost Peaks Media interferenceSwitch detection to 283 nm; Use Gradient elution (5% to 95% ACN) to flush late eluters.

References

  • United States Pharmacopeia (USP). this compound Monograph. USP-NF.

  • Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition."[1][3][12] Journal of Medical and Veterinary Mycology.

  • Gopal, P. N. V., et al. (2008). "Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms." Asian Journal of Chemistry.

  • Bebawy, L. I., et al. (2016). "Analytical methods for determination of this compound in pharmaceuticals and biological materials." Journal of Advanced Research.

  • Kondawar, M. S., et al. (2011). "UV spectrophotometric method for determination of this compound in bulk and in formulation." International Journal of PharmTech Research.

Sources

Application Note: Targeted Inhibition of Ergosterol Biosynthesis using Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for establishing a pharmacological model of ergosterol biosynthesis inhibition using Terbinafine Hydrochloride . Unlike azole antifungals (which target 14


-demethylase), Terbinafine acts upstream in the pathway, specifically inhibiting Squalene Epoxidase (Erg1) .

This model is critical for drug development because it produces a distinct biochemical signature: the accumulation of toxic squalene concomitant with ergosterol depletion. This dual mechanism—membrane stress combined with intracellular toxicity—renders Terbinafine fungicidal against dermatophytes, whereas downstream inhibitors are often merely fungistatic.

Mechanism of Action

Terbinafine prevents the conversion of Squalene to Lanosterol. In a functional model, successful inhibition is quantitatively validated not just by cell death, but by a massive shift in the Squalene-to-Ergosterol ratio .

Diagram 1: The Ergosterol Biosynthesis Blockade

Figure 1 illustrates the specific enzymatic target of Terbinafine within the fungal sterol pathway.

Terbinafine_Mechanism Acetyl Acetyl-CoA HMG HMG-CoA Acetyl->HMG Mev Mevalonate HMG->Mev Squalene Squalene (Accumulates upon Inhibition) Mev->Squalene Multi-step SQLE ENZYME: Squalene Epoxidase (Erg1) TARGET OF TERBINAFINE Squalene->SQLE Epoxide 2,3-Oxidosqualene SQLE->Epoxide BLOCKED Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol (Depleted) Lanosterol->Ergosterol Azole Target (Cyp51)

Caption: Terbinafine inhibits Squalene Epoxidase, causing toxic squalene accumulation (Red) and ergosterol depletion (Green).[1]

Experimental Design Strategy

To create a robust model, you must distinguish between biological susceptibility (MIC) and biochemical inhibition (Sterol Profiling).

ParameterRecommendationRationale
Model Organism Trichophyton mentagrophytes or Candida albicansDermatophytes (Trichophyton) are naturally more susceptible to Terbinafine than yeasts, providing a wider dynamic range for inhibition studies.
Culture Medium RPMI 1640 (buffered with MOPS)Standardized medium ensures reproducible MIC values (CLSI M38-A2). Avoid complex media (Sabouraud) for analytical extraction to minimize lipid interference.
Terbinafine Solvent DMSO (Dimethyl Sulfoxide)Terbinafine HCl is highly lipophilic. Aqueous solubility is poor. Stock solutions must be in DMSO.
Readout GC-MS (Gas Chromatography-Mass Spec)The only method capable of simultaneously quantifying Squalene and Ergosterol with high specificity.

Protocol A: Biological Treatment (MIC & Exposure)

This protocol follows CLSI M38-A2 standards for filamentous fungi, adapted for biochemical extraction.

Materials
  • Compound: this compound (purity >98%).

  • Solvent: 100% DMSO.

  • Media: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS (0.165 M).

  • Inoculum: Fresh fungal culture (grown on PDA for 7 days at 30°C).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Terbinafine HCl in DMSO to create a 1600 µg/mL stock solution.

    • Note: Terbinafine precipitates in water. Ensure the final DMSO concentration in the assay well is <1% to avoid solvent toxicity.

  • Inoculum Preparation:

    • Harvest conidia by flooding the plate with sterile saline + 0.05% Tween 80.

    • Adjust density to

      
       CFU/mL using a hemocytometer.
      
    • Dilute 1:50 in RPMI 1640 to reach final test concentration (

      
       CFU/mL).
      
  • Dosing (The Inhibition Curve):

    • Prepare a 2-fold dilution series of Terbinafine in RPMI 1640.[2]

    • Range: 0.001 µg/mL to 1.0 µg/mL (Dermatophytes are highly sensitive; MIC is often ~0.004 µg/mL).

    • Incubate at 35°C for 48–72 hours (yeasts) or 4–7 days (dermatophytes).

  • Harvesting for Extraction:

    • For biochemical analysis, scale up to 50 mL flasks. Treat cultures at 0.5x MIC (sub-lethal) and 2x MIC (lethal) to observe the metabolic shift.

    • Harvest mycelia by filtration (Whatman #1 filter), wash with PBS, and blot dry. Lyophilize (freeze-dry) the biomass for accurate weight normalization.

Protocol B: Sterol Extraction & Quantification (GC-MS)

This is the core of the model. You must extract the non-saponifiable lipids (sterols and squalene) from the cell wall.

Diagram 2: Analytical Workflow

Figure 2 outlines the extraction and derivatization process for GC-MS analysis.

Extraction_Protocol Sample Lyophilized Mycelia Saponification Saponification (KOH/Ethanol, 80°C, 60m) Sample->Saponification Lysis Extraction Liquid-Liquid Extraction (n-Heptane) Saponification->Extraction Non-polar phase Drying Evaporation (N2 stream) Extraction->Drying Deriv Derivatization (BSTFA + 1% TMCS) Drying->Deriv Silylation GCMS GC-MS Analysis (DB-5ms Column) Deriv->GCMS

Caption: Workflow for isolating sterols. Saponification releases esterified sterols; derivatization improves volatility.

Detailed Methodology
  • Saponification (Lysis):

    • Weigh 50 mg of dry mycelia into a glass tube with a Teflon-lined screw cap.

    • Add 3 mL of 10% KOH in 90% Ethanol (w/v) .

    • Incubate at 80°C for 60 minutes in a water bath. Vortex every 15 minutes.

    • Why? This breaks the cell wall and hydrolyzes sterol esters into free sterols.

  • Extraction:

    • Add 1 mL of distilled water and 2 mL of n-Heptane .

    • Vortex vigorously for 3 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate phases.

    • Transfer the upper organic layer (Heptane) to a fresh vial.

    • Repeat extraction once more and combine heptane fractions.

  • Derivatization (Critical for GC-MS):

    • Evaporate the heptane to dryness under a stream of Nitrogen (

      
      ).
      
    • Resuspend residue in 100 µL BSTFA + 1% TMCS (Silylation reagent).

    • Incubate at 60°C for 30 minutes .

    • Why? Sterols have high boiling points. Silylation replaces the -OH group with -TMS, making the molecules volatile and thermally stable for GC analysis.

  • GC-MS Parameters:

    • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 100°C (1 min)

      
       30°C/min to 280°C 
      
      
      
      Hold 15 min.
    • Detection: EI Mode (70 eV).

    • Target Ions (m/z):

      • Squalene: 410 (Molecular ion), 69 (Base peak).

      • Ergosterol-TMS: 468 (Molecular ion), 363 (Base peak).

Data Analysis & Interpretation

Successful model establishment is defined by the Inhibition Index .

Calculation

Normalize peak areas to an internal standard (e.g.,


-cholestane) and dry weight.


Expected Results
Treatment GroupSqualene LevelsErgosterol LevelsRatio (S/E)Interpretation
Control (DMSO) Trace / LowHigh< 0.1Normal biosynthesis.
Terbinafine (MIC) Very High Depleted > 10.0Confirmed SQLE Inhibition.
Azole (Fluconazole) LowLow~ 0.1Downstream block (Methylsterols accumulate, not Squalene).

Key Insight: If you see ergosterol depletion without squalene accumulation, your Terbinafine has degraded, or the organism has a resistance mutation in the ERG1 gene preventing drug binding.

References

  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.[1][3][4][5][6] British Journal of Dermatology, 126(s39), 2-7. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition.[2][7] CLSI document M38-A2. Link

  • Mullins, J., et al. (2023). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives. Methods in Molecular Biology, 2704, 143-156.[8] Link

  • Gessner, M. O., & Schmitt, A. L. (1996). Use of solid-phase extraction to determine ergosterol concentrations in plant tissue colonized by fungi. Applied and Environmental Microbiology, 62(11), 415-419. Link

Sources

Application Note: Optimizing Terbinafine Hydrochloride for Fungal Biofilm Disruption

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sessile Challenge

While Terbinafine Hydrochloride is clinically established as a potent allylamine against dermatophytes (Trichophyton spp.), its application in biofilm research requires a distinct methodological shift from planktonic susceptibility testing. Unlike azoles, which are primarily fungistatic via ergosterol depletion, Terbinafine exhibits a unique dual-action lethality : it not only halts membrane synthesis but causes an intracellular accumulation of squalene, which is toxic to the fungal cell.[1][2]

In biofilm states (Candida albicans, Aspergillus fumigatus), the Extracellular Polymeric Substance (EPS) matrix acts as a diffusion barrier. Consequently, the Minimum Biofilm Eradication Concentration (MBEC) of Terbinafine can be 100–1000x higher than the Minimum Inhibitory Concentration (MIC). This guide outlines high-fidelity protocols to accurately assess Terbinafine’s efficacy against these recalcitrant structures, emphasizing metabolic quantification and synergistic disruption.

Mechanistic Grounding

To design effective assays, one must understand the specific enzymatic blockade. Terbinafine targets Squalene Epoxidase (Erg1p) .[3][4] In biofilms, upregulation of efflux pumps (CDR1/CDR2) and alteration of sterol composition often mask this potency.

Pathway Visualization: The Terbinafine Blockade

The following diagram illustrates the specific interruption point in the ergosterol biosynthesis pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene (Accumulates -> TOXIC) AcetylCoA->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Catalysis SqualeneEpoxidase Enzyme: Squalene Epoxidase (Erg1p) SqualeneEpoxidase->Squalene Acts on Terbinafine Terbinafine HCl (Inhibitor) Terbinafine->SqualeneEpoxidase Blocks Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol (Membrane Integrity Lost) Lanosterol->Ergosterol Multi-step (Azole targets here)

Caption: Terbinafine inhibits Squalene Epoxidase, causing toxic squalene accumulation and ergosterol depletion.[1][2][5]

Pre-Analytical Considerations

Solubility & Stability

Terbinafine HCl is lipophilic. Standard aqueous buffers (PBS/RPMI) are insufficient for the high concentrations required in biofilm studies (often >128 µg/mL).

  • Solvent: Dissolve stock powder in 100% DMSO (Dimethyl Sulfoxide).

  • Stock Concentration: Prepare at

    
     µg/mL (10 mg/mL).
    
  • Working Solution: Dilute in media (RPMI-1640) such that the final DMSO concentration is ≤1% (v/v) .

    • Critical Control: Always run a "Vehicle Control" (media + 1% DMSO) to ensure the solvent itself is not inhibiting the biofilm.

Media Selection
  • RPMI-1640 (buffered with MOPS to pH 7.0): The gold standard for reproducibility.

  • Glucose Supplementation: For C. albicans biofilms, ensure media contains 0.2% glucose to promote robust EPS formation.

Protocol: Minimum Biofilm Eradication Concentration (MBEC)

This protocol uses the XTT Reduction Assay , which measures metabolic activity.[6][7] Biomass stains (Crystal Violet) are often misleading for Terbinafine because the drug kills cells without immediately disintegrating the matrix.

Phase 1: Biofilm Formation
  • Seeding: Adjust fungal inoculum to

    
     cells/mL in RPMI-1640.
    
  • Adhesion: Dispense 100 µL/well into a 96-well flat-bottom polystyrene plate.

    • Tip: Use only inner 60 wells to avoid "edge effect" evaporation. Fill outer wells with PBS.

  • Incubation: Incubate at 37°C for 24 to 48 hours (species dependent) to allow mature biofilm formation.

  • Washing: Gently aspirate media. Wash 3x with sterile PBS to remove planktonic (free-floating) cells.

    • Caution: Use an automated washer or extremely gentle manual pipetting to avoid peeling the biofilm.

Phase 2: Terbinafine Treatment
  • Dilution Series: Prepare 2-fold serial dilutions of Terbinafine in RPMI (range: 0.5 µg/mL to 512 µg/mL).

  • Challenge: Add 100 µL of drug solution to biofilm wells.

  • Controls:

    • Positive Control:[8] Biofilm + Media (no drug).

    • Vehicle Control: Biofilm + Media + 1% DMSO.

    • Negative Control: Media only (no cells).

  • Exposure: Incubate at 37°C for 24 hours .

Phase 3: XTT Metabolic Readout

Standard XTT protocols often fail in dense biofilms due to poor penetration. Use this optimized formulation:

  • Reagent Prep:

    • XTT: 0.5 mg/mL in PBS.

    • Menadione: 10 mM in acetone (electron coupler).

    • Glucose Spike: Supplement XTT solution with 200 mM Glucose .[7][9][10] Why? This "jump-starts" metabolic activity in dormant persister cells, increasing assay sensitivity.

  • Mixture: Mix 10 mL XTT + 1 µL Menadione.

  • Incubation: Add 100 µL of XTT/Menadione mix to each well. Incubate in the dark for 2–3 hours at 37°C.

  • Quantification: Read Absorbance (OD) at 490 nm .

Data Analysis

Calculate % Metabolic Inhibition: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">


[7]

MBEC Definition: The lowest concentration yielding


 (MBEC

) or

(MBEC

) reduction in metabolic activity compared to control.

Protocol: Synergistic Checkerboard Assay

Terbinafine is often synergistic with azoles (e.g., Fluconazole) against resistant Candida strains.[3][11] The combination hits the ergosterol pathway at two distinct points.[2]

Workflow
  • Matrix Setup: Use a 96-well plate.

    • Rows (A-H): Serial dilution of Terbinafine (e.g., 0 to 128 µg/mL).

    • Columns (1-12): Serial dilution of Fluconazole (e.g., 0 to 64 µg/mL).

  • Biofilm Growth: Form biofilms as per Protocol 4 (Phase 1).

  • Treatment: Add the combined drug matrices to the pre-formed biofilms.

  • Readout: Perform XTT assay after 24h exposure.

Calculation: Fractional Inhibitory Concentration Index (FICI)


FICI ValueInterpretation

Synergistic (Highly desirable for biofilms)

to

Indifferent

Antagonistic

Experimental Workflow Visualization

BiofilmWorkflow Inoculum Inoculum Prep (1x10^6 cells/mL) Seeding Seeding 96-well Plate Inoculum->Seeding Maturation Maturation 24-48h @ 37°C Seeding->Maturation Adhesion Wash PBS Wash (3x) Remove Planktonic Maturation->Wash EPS Formed Treatment Terbinafine Treatment (+/- Synergy Partner) Wash->Treatment Challenge XTT XTT + Glucose Read OD 490nm Treatment->XTT 24h Exposure Analysis Calculate MBEC & FICI XTT->Analysis

Caption: Step-by-step workflow for Terbinafine biofilm susceptibility testing.

Comparative Data Ranges (Reference Values)

Note: These values are representative of literature ranges for guidance only.

OrganismPlanktonic MIC (µg/mL)Biofilm MBEC

(µg/mL)
Synergy Potential (w/ Azoles)
Trichophyton rubrum0.003 – 0.010.5 – 4.0High
Candida albicans4.0 – >64.0>128.0 (Resistant)High (Reverses resistance)
Aspergillus fumigatus0.1 – 1.08.0 – >32.0Moderate

References

  • Mechanism of Action & Squalene Toxicity Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.[1][2][4][5] British Journal of Dermatology, 126(s39), 2-7.

  • XTT Assay Optimization (Glucose Supplementation) Chandra, J., et al.[7][10] (2008).[3][9][10] Improvement of XTT assay performance for studies involving Candida albicans biofilms. Journal of Clinical Microbiology, 46(2), 793-796.

  • Synergy with Azoles (Mechanistic Basis) Barchiesi, F., et al. (1997).[9] In vitro interaction of terbinafine with itraconazole and fluconazole against Candida albicans.[11][12] Antimicrobial Agents and Chemotherapy, 41(7), 1565-1567.

  • Biofilm Resistance Mechanisms Ramage, G., et al. (2012).[13] Antifungal Biofilms: A New Perspective. Emerging Microbes & Infections, 1(1), 1-14.

  • Terbinafine Solubility & Formulation Vyas, T., et al. (2008).[3][9][10] Submicron emulsion targeting of topical antifungals. Journal of Controlled Release, 128(1), 15-24.

Sources

Application Note: Protocol for Testing Terbinafine Hydrochloride Efficacy in a Skin Infection Model

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note outlines a rigorous, standardized protocol for evaluating the antifungal efficacy of Terbinafine Hydrochloride using the guinea pig model of dermatophytosis (Tinea corporis). Unlike systemic infection models, cutaneous dermatophyte models require precise control over inoculation variables to ensure reproducibility. This guide synthesizes CLSI in vitro standards with a "gold standard" in vivo workflow, providing researchers with a self-validating system to assess mycological cure and clinical improvement.

Introduction & Mechanism of Action

The Target: Squalene Epoxidase

This compound is an allylamine antifungal that acts by selectively inhibiting squalene epoxidase (SQLE), a key enzyme in the fungal sterol biosynthesis pathway. Unlike azoles, which inhibit 14


-demethylase, terbinafine’s inhibition of SQLE results in a dual mechanism of lethality:
  • Fungistatic: Depletion of ergosterol, essential for membrane fluidity and integrity.

  • Fungicidal: Intracellular accumulation of squalene, which is toxic to the fungal cell and leads to rapid cell death.

Model Justification

The guinea pig (Cavia porcellus) is the preferred model for dermatophytosis because its skin structure and immune response to dermatophytes (specifically Trichophyton mentagrophytes) closely mimic the human inflammatory response (Tinea). Mice often clear dermatophyte infections spontaneously and too rapidly to assess drug efficacy effectively.

Mechanistic Pathway Visualization

Terbinafine_MOA AcetylCoA Acetyl-CoA Squalene Squalene (Toxic Accumulation) AcetylCoA->Squalene Biosynthesis SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Catalysis CellDeath Fungal Cell Death Squalene->CellDeath Toxicity SQLE Enzyme: Squalene Epoxidase SQLE->Squalene Acts on Terbinafine Terbinafine HCl (Inhibitor) Terbinafine->Squalene Causes Accumulation Terbinafine->SQLE Inhibits (Non-competitive) Ergosterol Ergosterol (Membrane Integrity) Terbinafine->Ergosterol Causes Depletion Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Lanosterol->Ergosterol Ergosterol->CellDeath Membrane Failure

Figure 1: Mechanism of Action. Terbinafine blocks the conversion of Squalene to Squalene Epoxide, leading to toxic accumulation and membrane failure.

Materials & Reagents

  • Test Compound: this compound (purity >99%).

  • Organism: Trichophyton mentagrophytes (ATCC 24953 or equivalent virulent strain).

  • Animals: Male Hartley guinea pigs (400–500 g), acclimatized for 7 days.

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA) with Cycloheximide and Chloramphenicol.[1]

    • RPMI 1640 medium (buffered with MOPS) for MIC testing.

  • Reagents:

    • 0.9% Sterile Saline.[2]

    • 10-20% KOH with 40% DMSO (for direct microscopy).

    • Sandpaper (fine grit, e.g., 180-grit) or electric shaver.

Phase 1: In Vitro Screening (Pre-Validation)

Before in vivo application, confirm the susceptibility of the specific T. mentagrophytes strain.

Protocol (Adapted from CLSI M38-A2):

  • Inoculum Prep: Grow T. mentagrophytes on SDA for 7–14 days at 28°C. Harvest conidia with sterile saline. Adjust to

    
     CFU/mL.
    
  • Dilution: Prepare serial twofold dilutions of Terbinafine in RPMI 1640 (range: 0.001 – 16

    
    g/mL).
    
  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    
    L drug solution in 96-well microplates. Incubate at 28°C for 4 days.
  • Readout: Determine Minimum Inhibitory Concentration (MIC).

    • Standard: 80% inhibition compared to growth control.

    • Terbinafine Specific: Often read at 100% inhibition due to its fungicidal nature.

Phase 2: In Vivo Model Establishment

Critical Control Point: The success of this model depends on the "take" rate of the infection. Simple topical application is insufficient; micro-abrasion is required to bypass the stratum corneum barrier and mimic active infection.

Inoculum Preparation
  • Culture T. mentagrophytes on SDA slants for 10–14 days.

  • Flood the slant with 5 mL of 0.9% sterile saline .

  • Gently scrape the surface with a sterile loop to dislodge conidia.

  • Filter through sterile gauze to remove large hyphal clumps.

  • Standardization: Adjust concentration to

    
     CFU/mL  using a hemocytometer. Note: Lower inoculums (
    
    
    
    ) may result in spontaneous clearance before the treatment window ends.
Infection Protocol
  • Anesthesia: Anesthetize guinea pigs (e.g., Ketamine/Xylazine IM).

  • Site Prep: Shave a

    
     cm area on the dorsal back.
    
  • Abrasion: Gently abrade the skin using fine sandpaper (5–10 strokes) or a bristled brush.

    • Goal: Redness (erythema) without frank bleeding. This compromises the barrier for fungal entry.

  • Inoculation: Apply 0.1 mL of the

    
     CFU/mL suspension to the abraded area.
    
  • Spreading: Spread gently with a sterile glass rod.

  • Establishment: Allow infection to develop for 3 to 5 days . By Day 3, erythema and scaling should be visible.[3]

Phase 3: Treatment & Efficacy Evaluation

Experimental Groups (n=6-8 per group)
GroupTreatmentRationale
G1 Infected + Vehicle ControlDefines natural course of infection.
G2 Infected + Terbinafine (Low Dose)Establishes dose-response floor.
G3 Infected + Terbinafine (High Dose/Clinical)Primary efficacy readout.
G4 Uninfected + VehicleNegative control for irritation.
Dosing Regimen
  • Start: Day 3–5 post-infection (once lesions are confirmed).

  • Frequency: Once daily (QD) for 7–14 consecutive days.

  • Method: Apply defined volume (e.g., 200

    
    L) topically to the lesion, extending 5 mm into the margin.
    
Clinical Scoring (Daily)

Evaluate animals daily using a semi-quantitative scale. Blind the scorer to treatment groups.

ScoreErythema (Redness) Lesion/Scaling
0 Normal skinNormal skin
1 Mild (Pink)Papules / Mild Scaling
2 Moderate (Red)Moderate Scaling
3 Severe (Violet/Dark Red)Heavy Scaling / Crusting
4 --Ulceration / Multi-layer Crusts

Total Clinical Score (0-7) = Erythema Score + Lesion Score.

Mycological Evaluation (The "Gold Standard")

Clinical cure does not equal mycological cure. You must prove the fungus is dead.

  • Timing: Perform 3 days after the last treatment (Day 17 if treated 7 days) to avoid carryover effect of the drug on the plate.

  • Hair Root Invasion Test:

    • Pluck 10 hairs from the treated area using sterile forceps.

    • Plant hairs on SDA with Cycloheximide/Chloramphenicol.[1]

    • Incubate at 28°C for 14 days.

    • Positive: Fungal growth at the hair root.

    • Negative: No growth.[4]

  • Direct Microscopy (KOH):

    • Scrape skin scales.[1]

    • Mount in 10% KOH + 40% DMSO.

    • Observe for hyphae or arthroconidia.

Histopathology
  • Stain: PAS (Periodic Acid-Schiff) is standard for screening.[5] Use GMS (Grocott’s Methenamine Silver) for confirmation if burden is low (GMS stains fungi black, providing higher contrast).

  • Analysis: Check for presence of hyphae in the stratum corneum and hair follicles (endothrix/ectothrix).

Experimental Workflow Diagram

Workflow Prep Inoculum Prep (1x10^7 CFU/mL) Induction Induction (Day 0) Abrasion + Inoculation Prep->Induction Incubation Incubation (Days 1-3) Induction->Incubation Confirm Confirm Lesions (Day 3) Incubation->Confirm Treat Treatment Phase (Days 4-14) Topical/Oral QD Confirm->Treat Lesions Present Washout Washout Period (3 Days) Treat->Washout Analysis Final Analysis (Day 18+) Washout->Analysis Culture Culture (SDA) Analysis->Culture Histo Histopathology (PAS/GMS) Analysis->Histo

Figure 2: Experimental Timeline. From inoculation to washout and final mycological validation.

Data Analysis & Interpretation

Summarize data using the following structure:

MetricStatistical TestSuccess Criteria
Clinical Score Mann-Whitney U Test (Non-parametric)Significant reduction (p<0.05) vs. Vehicle.
Mycological Cure Rate Fisher's Exact Test>80% Culture Negative.
Histopathology Qualitative / Semi-quantitativeAbsence of hyphae in stratum corneum.

Calculation of Efficacy:



References

  • Ghannoum, M. A., et al. (2004). "Evaluation of antifungal efficacy in an optimized animal model of Trichophyton mentagrophytes-dermatophytosis." Journal of Chemotherapy. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[6] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2)." Link

  • Saunte, D. M., et al. (2008).[7] "Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals."[8][9][10] Medical Mycology. Link

  • Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology. Link

  • Gupta, A. K., et al. (2008). "Determination of the efficacy of this compound nail solution in the topical treatment of dermatophytosis in a guinea pig model." Journal of Dermatological Treatment. Link

Sources

Application Note: Mechanistic Profiling of Terbinafine Hydrochloride in Cell Culture

[1]

Abstract & Introduction

While Terbinafine Hydrochloride is clinically established as a broad-spectrum allylamine antifungal, recent drug repurposing initiatives have identified its potent effects on mammalian cellular physiology, particularly in oncology (colorectal and hepatocellular carcinoma) and lipid metabolism research.

Terbinafine acts as a non-competitive inhibitor of Squalene Epoxidase (SQLE) .[1] In fungi, this inhibition leads to a dual mechanism of lethality: ergosterol depletion (membrane failure) and intracellular squalene accumulation (lipotoxicity).[2] In mammalian cells, Terbinafine targets the homologous cholesterol biosynthesis pathway. This application note details the cell culture workflows required to study these effects, focusing on lipid extraction for squalene quantification , ROS-mediated apoptosis , and cytotoxicity profiling .

Mechanistic Pathway

The following diagram illustrates the specific intervention point of Terbinafine within the sterol biosynthesis pathway, highlighting the divergence between fungal and mammalian outcomes.

Terbinafine_MechanismAcetylCoAAcetyl-CoAHMGCoAHMG-CoAAcetylCoA->HMGCoAMevalonateMevalonateHMGCoA->MevalonateSqualeneSqualeneMevalonate->SqualeneSqualeneEpoxide2,3-OxidosqualeneSqualene->SqualeneEpoxideCatalyzed by SQLELipotoxicityIntracellularLipotoxicity(ROS Generation)Squalene->LipotoxicityAccumulationSQLESqualene Epoxidase(SQLE)TerbinafineTerbinafine HCl(Inhibitor)Terbinafine->SQLENon-competitiveInhibitionLanosterolLanosterolSqualeneEpoxide->LanosterolErgosterolErgosterol(Fungi: Membrane Integrity)Lanosterol->ErgosterolCholesterolCholesterol(Mammals: Raft Signaling)Lanosterol->Cholesterol

Figure 1: Terbinafine inhibits Squalene Epoxidase (SQLE), causing upstream accumulation of toxic squalene and downstream depletion of essential sterols (Ergosterol/Cholesterol).[1][3][4][5][6][7]

Compound Preparation & Handling

Terbinafine HCl is lipophilic and sparingly soluble in aqueous buffers.[8] Improper handling leads to micro-precipitation in cell culture media, causing false-positive toxicity data (physical cell shearing) or false negatives (low bioavailability).

Protocol A: Stock Solution Preparation
  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO).

    • Solubility Limit: ~12.5 mg/mL to 60 mg/mL in DMSO.

    • Avoid: Water or PBS for initial dissolution (solubility < 1 mg/mL).

  • Preparation:

    • Dissolve Terbinafine HCl to a 10 mM or 20 mM master stock in DMSO.

    • Vortex vigorously for 1 minute. If turbidity persists, warm to 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol B: Media Formulation (The "1000x" Rule)

To maintain cellular integrity, the final DMSO concentration in culture must remain < 0.1% (v/v).

  • Step 1: Dilute the master stock (e.g., 10 mM) into serum-free media to create a 10x working solution .

  • Step 2: Add the 10x working solution to the final cell culture well.

  • Validation: Inspect wells under 40x microscopy immediately after addition. Presence of crystals indicates precipitation; if observed, lower the concentration or switch to an Ethanol/Tween-80 co-solvent system (though DMSO is preferred for reproducibility).

Assay 1: Target Engagement (Squalene Accumulation)

The definitive proof of mechanism for Terbinafine is the intracellular accumulation of squalene. This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify squalene levels in cell lysates.

Experimental Logic

Standard viability assays (MTT) only show if cells die. This assay confirms why they die (SQLE inhibition). We must saponify the lysate to remove triglycerides that interfere with the squalene peak.

Step-by-Step Protocol
  • Cell Seeding: Seed HepG2 or HCT-116 cells in 6-well plates (1 × 10⁶ cells/well). Incubate 24h.

  • Treatment: Treat with Terbinafine (0, 10, 50, 100 µM) for 24 hours.

  • Lysis & Extraction (Modified Bligh & Dyer):

    • Wash cells 2x with cold PBS.

    • Scrape cells into 1 mL PBS and transfer to glass tubes (plastic absorbs squalene).

    • Centrifuge (1000 x g, 5 min) to pellet cells. Discard supernatant.

    • Resuspend pellet in 0.5 M KOH in 90% Ethanol (Saponification reagent).

    • Heat at 90°C for 1 hour (Critical step to hydrolyze esters).

  • Phase Separation:

    • Add 1 mL n-Hexane and 0.5 mL water. Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Collect the upper organic phase (Hexane layer) containing squalene.

    • Evaporate hexane under nitrogen stream. Re-dissolve residue in 100 µL Mobile Phase (Acetonitrile/THF).

  • HPLC Quantitation:

    • Column: C18 Reverse Phase (e.g., Luna 5µm C18, 250 x 4.6 mm).[9]

    • Mobile Phase: Acetonitrile:Tetrahydrofuran (90:10 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (Squalene lacks a strong chromophore; low UV is required).

    • Reference: Squalene standard (Sigma) elutes at ~12-15 min depending on the column.

Assay 2: Oxidative Stress & Apoptosis Profiling

Squalene accumulation induces lipid peroxidation and mitochondrial dysfunction. This workflow links the biochemical defect (Assay 1) to the cellular phenotype.

Workflow Visualization

Apoptosis_Workflowcluster_ROSROS Assaycluster_MitoMitochondrial HealthCellsMammalian Cells(HCT-116 / HepG2)TxTerbinafine Tx(24 - 48h)Cells->TxDCFDAStain: DCFDA (5 µM)30 min @ 37°CTx->DCFDAMitoStainStain: TMRM orMitoPerOxTx->MitoStainFlowROSFlow Cytometry(FITC Channel)DCFDA->FlowROSMicroscopyFluorescenceMicroscopyMitoStain->Microscopy

Figure 2: Multi-parametric analysis of Terbinafine-induced oxidative stress.[10]

Protocol: ROS Detection (DCFDA)[11]
  • Seeding: 96-well black-walled plate (1 × 10⁴ cells/well).

  • Treatment: Terbinafine (IC50 concentration) for 12-24 hours.

  • Staining:

    • Remove media and wash 1x with PBS.

    • Add 5 µM H2DCFDA in serum-free media.

    • Incubate 30 mins at 37°C in the dark.

  • Measurement: Read fluorescence immediately (Ex/Em: 485/535 nm).

  • Data Interpretation: An increase in signal indicates ROS generation driven by squalene lipotoxicity. Pre-treatment with antioxidants (e.g., NAC) should rescue this phenotype, validating the ROS-dependency.

Comparative Data Summary

Researchers must distinguish between the high potency against fungi and the moderate potency against mammalian cells.

ParameterFungal Cells (e.g., T. rubrum)Mammalian Cancer Cells (e.g., HCT-116)
Primary Target Fungal SQLE (Erg1)Human SQLE
IC50 Value 0.001 - 0.01 µM (High Potency)10 - 100 µM (Moderate Potency)
Mechanism Fungicidal (Lysis)Cytostatic (G0/G1 Arrest) / Apoptotic
Lipid Effect Rapid Ergosterol DepletionCholesterol Depletion + Squalene Buildup

Expert Note: When studying mammalian effects, if you do not observe toxicity below 100 µM, verify your cell line's SQLE expression levels. High SQLE expressors are often more resistant.

References

  • Mechanism of Action & Squalene Epoxidase: Ryder, N. S. (1992).[3] Terbinafine: mode of action and properties of the squalene epoxidase inhibition.[2][3][4][5] British Journal of Dermatology, 126(s39), 2-7.

  • Anticancer Repurposing (Colorectal Cancer): Chowdhury, S., et al. (2020). Terbinafine prevents colorectal cancer growth by inducing dNTP starvation and reducing immune suppression. Oncogene.

  • Lipid Extraction & HPLC Methodology: Gao, M., et al. (2020). Determination of Squalene Using High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.

  • Mitochondrial ROS Protocols: Shekhova, E., et al. (2017).[10][11] Induction of Mitochondrial Reactive Oxygen Species Production by Itraconazole, Terbinafine, and Amphotericin B as a Mode of Action against Aspergillus fumigatus.[11][12] Antimicrobial Agents and Chemotherapy.

  • Solubility & Formulation: Cayman Chemical Product Information. Terbinafine (hydrochloride).[8][13]

Application Note: Spectrophotometric Determination of Terbinafine Hydrochloride in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details two robust spectrophotometric protocols for the quantification of Terbinafine Hydrochloride (TH) in pharmaceutical formulations. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for stability-indicating assays, UV-Visible spectrophotometry offers a cost-effective, rapid, and high-throughput alternative for routine Quality Control (QC) and content uniformity testing.

We present two distinct methodologies to address different analytical needs:

  • Method A (Direct UV): A rapid, zero-order UV method using methanol as a solvent, suitable for bulk drug analysis and simple tablet formulations.

  • Method B (Extractive Ion-Pairing): A highly selective colorimetric method utilizing sulfonephthalein dyes (Bromocresol Purple), ideal for complex matrices where excipient interference is a concern.

Chemical Basis & Principle

This compound is an allylamine antifungal agent.[1][2][3] Its chemical structure, (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine hydrochloride, contains a naphthalene ring system.[2]

Chromophoric Properties[4]
  • UV Absorption: The naphthalene moiety acts as the primary chromophore, exhibiting strong absorption maxima (

    
    ) at 224 nm  and 283 nm  in methanolic or aqueous acidic solutions [1, 2].
    
  • Ion-Pairing Capability: The tertiary amine group in Terbinafine is protonated in acidic media (forming a cation). This allows it to form stable, charge-neutral ion-pair complexes with anionic dyes (e.g., Bromocresol Purple, Methyl Orange). These complexes are extractable into organic solvents (like chloroform), enabling colorimetric quantification in the visible range (400–450 nm) [3, 4].

Experimental Protocols

Method A: Direct UV Spectrophotometry

Best for: Bulk drug and simple tablet formulations.

Reagents & Equipment[2][4]
  • Solvent: Methanol (Spectroscopic Grade).

  • Equipment: Double-beam UV-Vis Spectrophotometer with 1 cm quartz cells.

Protocol
  • Standard Stock Preparation: Weigh accurately 10 mg of Terbinafine HCl reference standard. Dissolve in Methanol in a 100 mL volumetric flask. Sonicate for 5 minutes. Make up to volume. (Concentration: 100

    
    g/mL ).
    
  • Working Standards: Dilute aliquots of the stock solution to prepare a series of concentrations: 2, 4, 6, 8, 10, and 12

    
    g/mL .
    
  • Sample Preparation (Tablets):

    • Weigh 20 tablets and determine average weight. Grind to a fine powder.

    • Weigh powder equivalent to 10 mg Terbinafine HCl.

    • Transfer to a 100 mL volumetric flask, add 70 mL Methanol, and sonicate for 15 minutes to ensure complete extraction.

    • Dilute to volume with Methanol and filter through Whatman No. 41 filter paper (discard first 5 mL).

    • Dilute further to fall within the linearity range (e.g., 8

      
      g/mL).
      
  • Measurement: Scan the standard solution (10

    
    g/mL) from 200–400 nm. Determine 
    
    
    
    (typically 224 nm for max sensitivity or 283 nm for lower noise). Measure samples at the selected wavelength against a Methanol blank.[2][4]
Method B: Extractive Ion-Pair Spectrophotometry

Best for: Complex formulations (creams/ointments) where excipients absorb UV.

Reagents & Equipment[2][4]
  • Dye Solution: Bromocresol Purple (BCP), 0.1% w/v in distilled water.

  • Buffer: Acid Phthalate Buffer (pH 3.6).

  • Extraction Solvent: Chloroform (Analytical Grade).

Principle of Reaction


The yellow ion-pair complex is extracted into chloroform and measured at 420 nm .[5]
Workflow Diagram

The following diagram illustrates the critical extraction phases required for Method B.

IonPairExtraction Start Sample Preparation (Acidic Aqueous Phase) AddDye Add Reagents (5mL pH 3.6 Buffer + 2mL BCP Dye) Start->AddDye Protonation of Amine Extract Liquid-Liquid Extraction (Add 10mL Chloroform & Shake 2 min) AddDye->Extract Ion-Pair Formation Separate Phase Separation (Allow layers to settle) Extract->Separate Partitioning Dry Dehydration (Pass Organic Layer through Na2SO4) Separate->Dry Collect Lower Organic Layer Measure Spectrophotometric Analysis (Measure Abs at 420 nm) Dry->Measure Quantify Complex

Figure 1: Workflow for the Ion-Pair Extraction of this compound using Bromocresol Purple.

Protocol
  • Standard Preparation: Prepare a 100

    
    g/mL stock of Terbinafine HCl in distilled water.
    
  • Reaction:

    • Into a series of separating funnels, transfer aliquots of standard solution (equivalent to 10–60

      
      g ).
      
    • Add 5 mL of Acid Phthalate Buffer (pH 3.6).

    • Add 2 mL of 0.1% Bromocresol Purple solution.

    • Add 10 mL of Chloroform.

  • Extraction: Shake the funnel vigorously for 2 minutes. Allow phases to separate clearly.

  • Collection: Collect the lower organic layer (Chloroform). Pass it through a funnel containing anhydrous Sodium Sulfate (to remove trace water which causes turbidity).

  • Measurement: Measure absorbance at 420 nm against a reagent blank (prepared identically but without drug).

Method Validation (ICH Q2(R1))

Validation is mandatory to demonstrate the method is suitable for its intended purpose [5].[6]

ParameterMethod A (Direct UV)Method B (Ion-Pair)Acceptance Criteria
Wavelength (

)
224 nm (Methanol)420 nm (Chloroform)N/A
Linearity Range 0.4 – 12

g/mL
1.0 – 10

g/mL

Regression Equation


High slope = High sensitivity
Precision (RSD %) < 1.5%< 2.0%RSD < 2% (Intra/Inter-day)
Accuracy (Recovery) 99.5% – 102.0%98.5% – 101.5%98% – 102%
LOD (

g/mL)
~0.1

g/mL
~0.25

g/mL

LOQ (

g/mL)
~0.3

g/mL
~0.75

g/mL

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) are calculated based on the standard deviation of the response (


) and the slope (

) of the calibration curve.

Critical Parameters & Troubleshooting

pH Control (Method B)

The efficiency of ion-pair formation is strictly pH-dependent.

  • Issue: Low absorbance or non-linear response.

  • Cause: If pH is too low (< 2.5), the dye may not be sufficiently ionized. If pH is too high (> 5.0), the Terbinafine amine may deprotonate, preventing complexation.

  • Fix: Always use freshly prepared, calibrated buffer (pH 3.6

    
     0.1).
    
Solvent Quality (Method A)
  • Issue: Noisy baseline at 224 nm.

  • Cause: Many solvents (including lower grades of methanol) have a "UV cutoff" near 210-220 nm.

  • Fix: Use only HPLC-grade or Spectroscopic-grade Methanol. If noise persists, switch to 283 nm (lower sensitivity but higher selectivity).

Emulsion Formation (Method B)
  • Issue: Cloudy organic layer.

  • Cause: Incomplete phase separation or water droplets in chloroform.

  • Fix: Ensure the organic layer is passed through anhydrous Sodium Sulfate before measurement.

References

  • Arora, D., et al. (2021).[2] "Development and Validation of Analytical Method for Estimation of Terbinafine by Using UV Spectroscopy." International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Jain, P. S., et al. (2011). "Development and validation of the UV-spectrophotometric method for determination of this compound in bulk and in formulation." Pharmaceutical Methods.[1][2][3][4][5][7][8][9] Available at: [Link]

  • El-Didamony, A. M., et al. (2020). "Ion-Pair Extractive Spectrophotometric Assay of this compound in Pharmaceuticals and Spiked Urine Using Bromocresol Purple." ResearchGate. Available at: [Link]

  • Florea, M., & Monciu, C. M. (2009). "Spectrophotometric determination of terbinafine through ion-pair complex formation with methyl orange." Farmacia. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005).[10][11] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Available at: [Link]

Sources

Application Note: Establishing Minimum Inhibitory Concentration (MIC) of Terbinafine for Dermatophytes

[1][2][3]

Abstract

The emergence of terbinafine-resistant dermatophytes, particularly Trichophyton indotineae (formerly T. mentagrophytes genotype VIII), necessitates precise antifungal susceptibility testing (AFST). While terbinafine remains the first-line oral therapy for tinea infections, standard bacteriological MIC protocols fail when applied to filamentous fungi due to their hyphal growth and slower metabolic rates. This guide provides a rigorous, standardized protocol for determining the MIC of terbinafine against dermatophytes, synthesizing the Clinical and Laboratory Standards Institute (CLSI) M38 reference method with recent EUCAST refinements for microconidia-forming moulds.

Introduction & Mechanism of Action

Clinical Relevance

Terbinafine is an allylamine antifungal that acts as a specific inhibitor of squalene epoxidase (SQLE).[1] Unlike azoles, which are fungistatic, terbinafine is fungicidal against dermatophytes in vitro. This distinction is critical for endpoint determination: the transition from "growth" to "no growth" is often sharper for terbinafine than for itraconazole or fluconazole.

Mechanism of Action

Terbinafine blocks the conversion of squalene to squalene epoxide. This inhibition has a dual effect:

  • Ergosterol Depletion: Compromises cell membrane integrity.

  • Squalene Accumulation: Intracellular squalene builds up to toxic levels, causing rapid cell death (fungicidal effect).

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of terbinafine within the ergosterol biosynthesis pathway.

ErgosterolPathwayAcetylCoAAcetyl-CoASqualeneSqualeneAcetylCoA->SqualeneMulti-step synthesisSQLEEnzyme: Squalene Epoxidase (SQLE)Squalene->SQLEToxicAccumulationIntracellular Toxicity(Fungicidal Effect)Squalene->ToxicAccumulationAccumulationSqualeneEpoxideSqualene EpoxideLanosterolLanosterolSqualeneEpoxide->LanosterolErgosterolErgosterol(Cell Membrane Integrity)Lanosterol->ErgosterolAzole inhibition downstreamSQLE->SqualeneEpoxideCatalysisTerbinafineTerbinafine(Allylamine)Terbinafine->SQLENon-competitive Inhibition

Figure 1: Mechanism of Action. Terbinafine inhibits Squalene Epoxidase, leading to toxic squalene accumulation and ergosterol depletion.

Materials & Reagents

Test Medium: RPMI 1640 (Modified)

Standard microbiological media (e.g., Sabouraud Dextrose Broth) are not recommended for MIC determination due to batch-to-batch variability and lack of buffering.

  • Base: RPMI 1640 medium (with L-glutamine, without bicarbonate).

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • pH Adjustment: Adjust to pH 7.0 ± 0.1 at 25°C.

  • Sterilization: Filter sterilize (0.22 µm). Do not autoclave.

Compound Preparation (Terbinafine)[1][3][4][5][6][7][8][9]
  • Source: Terbinafine Hydrochloride (pure powder, not crushed tablets).

  • Solvent: Dimethyl Sulfoxide (DMSO). Terbinafine is hydrophobic; aqueous stock solutions are unstable.

  • Stock Concentration: Prepare a 1600 µg/mL stock solution in 100% DMSO.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Quality Control (QC) Strains

Self-validation of the system is mandatory. Include at least one of the following in every run:

  • Trichophyton mentagrophytes ATCC MYA-4439[2]

  • Trichophyton rubrum ATCC MYA-4438[2]

Experimental Protocol

Workflow Overview

MIC_WorkflowCulture1. Culture GrowthPDA/Oatmeal Agar7-14 Days @ 28°CHarvest2. Inoculum PrepHarvest MicroconidiaFilter (8µm) to remove HyphaeCulture->HarvestInoculation4. InoculationFinal: 1-3 x 10^3 CFU/mLFinal DMSO: <1%Harvest->InoculationDilution3. Compound PlateSerial Dilution in DMSOTransfer to RPMIDilution->InoculationIncubate5. Incubation28°C (Not 35°C)4-7 DaysInoculation->IncubateRead6. Read EndpointVisual (80% inhibition)or SpectrophotometricIncubate->Read

Figure 2: Experimental Workflow.[3] Critical step: Filtration of hyphae to isolate microconidia for consistent inoculum.

Detailed Step-by-Step Procedure
Step 1: Inoculum Preparation (The Critical Variable)

Dermatophytes produce both hyphae and conidia. For reproducible MICs, you must standardize the number of infectious units (conidia) and remove hyphal clumps that cause false growth readings.

  • Grow the isolate on Potato Dextrose Agar (PDA) or Oatmeal Agar at 28°C for 7–14 days to induce sporulation.

  • Overlay colonies with sterile saline + 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop or spreader.

  • Filtration: Transfer the suspension into a sterile tube and let heavy particles settle for 5 minutes. Transfer the supernatant to a new tube. Ideally, pass through an 11 µm or 8 µm filter to remove hyphae.

  • Quantification: Count conidia using a hemocytometer.

  • Dilution: Adjust the suspension in sterile saline to

    
     CFU/mL. Dilute 1:50 into the final RPMI test medium to achieve a final inoculum of 
    
    
    CFU/mL
    .
    • Note: CLSI M38 recommends

      
       to 
      
      
      . For dermatophytes, the higher end (
      
      
      ) often yields more consistent growth at 4 days.
Step 2: Plate Setup (Broth Microdilution)

Use sterile, U-bottom 96-well microtiter plates.

  • Dilution Series: Prepare 2-fold serial dilutions of Terbinafine in DMSO (100x final strength).

  • Intermediate Step: Dilute the DMSO drugs 1:50 into RPMI medium (2x final strength). This reduces DMSO shock to the fungi.

  • Plating: Add 100 µL of the 2x drug-in-RPMI to wells.

  • Inoculation: Add 100 µL of the standardized fungal inoculum (2x strength) to the wells.

    • Final Volume: 200 µL.

    • Final DMSO Concentration: 1%.

    • Growth Control: RPMI + Inoculum + 1% DMSO (No drug).

    • Sterility Control: RPMI only.

Step 3: Incubation
  • Temperature: 28°C (Do not incubate at 35°C; dermatophytes are heat-sensitive and grow poorly).

  • Duration: 4 to 7 days.

  • Check Point: Inspect the Growth Control well daily. The test is valid only when the Growth Control shows clearly visible turbidity or a button of growth.

Step 4: Endpoint Determination

Terbinafine is fungicidal.

  • Visual Reading (CLSI Standard): Determine the lowest concentration that results in 80% inhibition (MIC80) compared to the growth control.

    • Why 80%? While terbinafine is fungicidal, slight trailing growth can occur. MIC80 is the consensus endpoint for dermatophytes to avoid over-calling resistance.

    • Scoring:

      • 4: No reduction (Growth Control)

      • 3: Slight reduction

      • 2: Prominent reduction (50%)

      • 1: Slight growth (80% inhibition) -> MIC

      • 0: Optically clear (100% inhibition)

Data Analysis & Interpretation

Quality Control Ranges

If your QC strain MICs fall outside these ranges, the run is invalid.

QC StrainOrganismTerbinafine MIC Range (µg/mL)
ATCC MYA-4439 T. mentagrophytes0.002 – 0.008
ATCC MYA-4438 T. rubrum0.001 – 0.015

Note: Wild-type dermatophytes are extremely susceptible to terbinafine. If your QC MIC is >0.03 µg/mL, check your stock solution potency.

Interpreting Clinical Isolates (Resistance)

There are no official CLSI clinical breakpoints for dermatophytes.[4] However, based on epidemiological cut-off values (ECOFFs) and SQLE mutation analysis:

ClassificationMIC Value (µg/mL)Interpretation
Wild Type (WT) ≤ 0.06Likely Susceptible
Borderline 0.125 – 0.5Potential Resistance (Retest)
Resistant (Non-WT) ≥ 1.0Resistant (High probability of SQLE mutation)

Author's Note: Trichophyton indotineae isolates often exhibit MICs > 4 µg/mL, sometimes exceeding 32 µg/mL.

Troubleshooting (Self-Validating Systems)

IssueCauseSolution
Poor Growth in Control Incubation temp too high (35°C) or inoculum too low.Incubate at 28°C. Ensure inoculum is

CFU/mL.
Precipitation in Wells Terbinafine insolubility at high conc.Ensure DMSO is used for stock.[5][6] Do not exceed 1% DMSO in final well.
Trailing Growth Partial inhibition (fungistatic effect).Read at 80% inhibition, not 100%. Use colorimetric dyes (Alamar Blue) if visual reading is ambiguous.
High MIC in QC Drug degradation or DMSO evaporation.Use fresh frozen stock. Ensure plates are sealed to prevent evaporation during 7-day incubation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI standard M38.[7][1][8][2][9]

  • Arendrup, M. C., et al. (2021).[10][1][11] EUCAST technical note on the method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for dermatophytes (E.Def 11.0). Clinical Microbiology and Infection.

  • Chowdhary, A., et al. (2020). Terbinafine resistance in dermatophytes: A global perspective. Current Opinion in Infectious Diseases.

  • Ghannoum, M. A., et al. (2006). Interlaboratory study of quality control isolates for a broth microdilution method (modified CLSI M38-A) for testing susceptibilities of dermatophytes to antifungals. Journal of Clinical Microbiology.

  • Taghipour, S., et al. (2019). Emergence of Terbinafine Resistant Trichophyton mentagrophytes in Iran, Harboring Mutations in the Squalene Epoxidase (SQLE) Gene. Infection and Drug Resistance.[12][7][1][13][14][4]

Use of Terbinafine Hydrochloride in studying fungal resistance mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of Terbinafine-resistant dermatophytes, particularly Trichophyton indotineae and resistant strains of T. rubrum, presents a critical challenge in clinical mycology. Terbinafine, an allylamine, acts by inhibiting squalene epoxidase (SQLE), a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] Resistance is predominantly driven by point mutations in the SQLE gene (e.g., F397L, L393F) rather than efflux pump overexpression. This Application Note provides a comprehensive workflow for researchers to characterize these resistance mechanisms, integrating CLSI-compliant phenotypic screening, molecular genotyping, and biochemical sterol profiling.

Mechanistic Foundation: The Allylamine Blockade

To study resistance, one must first understand the target. Terbinafine exerts a dual mechanism of toxicity:

  • Ergosterol Depletion: By inhibiting Squalene Epoxidase (Erg1), the cell cannot synthesize ergosterol, compromising membrane fluidity and integrity (fungistatic effect).

  • Squalene Accumulation: The upstream precursor, squalene, accumulates to toxic levels within lipid droplets and membranes, leading to autolysis (fungicidal effect).

Resistance Causality: In resistant isolates, amino acid substitutions in the SQLE protein (specifically in the catalytic cleft) reduce the binding affinity of Terbinafine without abolishing the enzyme's native function.

Pathway Visualization: Ergosterol Biosynthesis & Inhibition

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene (Accumulates in Resistance) AcetylCoA->Squalene SQLE Enzyme: Squalene Epoxidase (Erg1) Squalene->SQLE SqualeneEpoxide 2,3-Oxidosqualene Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Multi-step SQLE->SqualeneEpoxide Epoxidation Terbinafine Terbinafine HCl Terbinafine->SQLE Inhibits Mutation SQLE Mutations (F397L, L393F) Block Binding Mutation->SQLE

Figure 1: The Ergosterol Biosynthesis pathway highlighting the specific blockade of Squalene Epoxidase by Terbinafine.[3] Resistance mutations prevent this inhibition, allowing pathway completion.

Protocol A: Phenotypic Susceptibility Screening

Standard: CLSI M38 (Filamentous Fungi) / EUCAST E.Def 9.3.1 Objective: Determine the Minimum Inhibitory Concentration (MIC) to classify the strain as Wild-Type (WT) or Resistant.

Critical Reagents
  • Terbinafine Hydrochloride Powder: Do not use commercial tablets (fillers interfere).

  • Solvent: Dimethyl Sulfoxide (DMSO). Terbinafine is hydrophobic; water solubility is poor.

  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Terbinafine HCl in DMSO to a concentration of 1600 µg/mL (100x final top concentration).

    • Self-Validation Check: Solution must be clear. If cloudy, sonicate or warm slightly (37°C).

  • Dilution Series:

    • Prepare 2-fold serial dilutions in DMSO.

    • Dilute these 1:50 into RPMI 1640 to create 2x working solutions (Final range: 0.001 µg/mL to 32 µg/mL).

  • Inoculum Preparation:

    • Harvest conidia from 7-day old potato dextrose agar (PDA) cultures.

    • Adjust density to

      
       CFU/mL using a hemocytometer.
      
  • Assay Assembly:

    • In a 96-well microplate, combine 100 µL of 2x Drug Solution + 100 µL of Inoculum.

    • Controls:

      • Growth Control:[6] Media + Inoculum + 1% DMSO (No drug).

      • Sterility Control: Media only.

  • Incubation & Readout:

    • Incubate at 35°C for 4-5 days (T. rubrum) or until growth control is clearly visible.

    • Endpoint: 80% inhibition compared to growth control.

Data Interpretation Table
Strain PhenotypeTypical MIC (µg/mL)Mechanism Probability
Wild Type (Susceptible) < 0.06 µg/mLN/A
Intermediate 0.125 - 0.5 µg/mLPotential efflux overexpression or weak mutation
Resistant > 1.0 µg/mLHigh probability of SQLE point mutation (F397L, etc.)

Protocol B: Genotypic Verification (SQLE Sequencing)

Objective: Identify specific point mutations in the SQLE gene that confer resistance.

Rationale

Phenotypic resistance (>1 µg/mL) is a strong indicator, but sequencing provides definitive proof. The mutations are clustered in a "hotspot" region of the SQLE gene.

Workflow
  • DNA Extraction:

    • Use a bead-beating method (e.g., glass beads) on mycelial mats to break the chitinous cell wall.

    • Purify using a standard silica-column kit.

  • PCR Amplification:

    • Target the SQLE gene region corresponding to amino acids 390–450.

    • Primers (Generic Design):

      • Forward: 5'-ATG GTT GTC CTC ACC TGG CT-3'

      • Reverse: 5'-CCA TAA GCT CCA GTA GGT CT-3'

  • Sequencing:

    • Perform Sanger sequencing on the amplicon.

  • Analysis:

    • Align the sequence against the T. rubrum or T. mentagrophytes wild-type reference genome (NCBI GenBank).

    • Look for substitutions at: Leu393, Phe397, Phe415, His440.[2]

Protocol C: Biochemical Validation (Sterol Profiling)

Objective: Quantify the Squalene/Ergosterol ratio. This is the "functional fingerprint" of Terbinafine activity.

Experimental Logic
  • Susceptible treated cells: High Squalene / Low Ergosterol.

  • Resistant treated cells: Low Squalene / Normal Ergosterol (Enzyme ignores drug).

Methodology: Saponification & GC-MS
  • Culture Treatment:

    • Grow isolate in Sabouraud Dextrose Broth (SDB) with sub-lethal Terbinafine (e.g., 0.001 µg/mL for WT, 1.0 µg/mL for Resistant) for 48 hours.

  • Saponification (Cell Lysis):

    • Harvest mycelia by filtration.

    • Add 3 mL of 10% KOH in 90% Ethanol.

    • Reflux at 80°C for 60 minutes. (This releases sterols from esters and breaks cells).

  • Extraction:

    • Add 2 mL n-Heptane or Hexane. Vortex vigorously for 2 minutes.

    • Centrifuge to separate phases. Collect the upper organic layer.

  • Derivatization (Optional but Recommended):

    • Evaporate solvent under N2 stream.[7]

    • Resuspend in 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.

  • GC-MS Analysis:

    • Inject 1 µL into Gas Chromatography-Mass Spectrometry system.

    • Target Ions:

      • Squalene: m/z 69, 81 (Retention time ~ early).

      • Ergosterol: m/z 363, 396 (Retention time ~ late).

Integrated Experimental Workflow

Workflow Isolate Clinical Isolate MIC Protocol A: MIC Determination (CLSI M38) Isolate->MIC Decision MIC > 1.0 µg/mL? MIC->Decision Seq Protocol B: SQLE Sequencing Decision->Seq Yes (Resistant) GCMS Protocol C: Sterol Profiling (GC-MS) Decision->GCMS Validation Report Final Resistance Profile: Genotype + Phenotype Decision->Report No (Susceptible) Seq->Report GCMS->Report

Figure 2: Logical workflow for categorizing fungal isolates. High MIC triggers molecular and biochemical verification steps.

References

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: Mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[8][9] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[8] Link

  • Taghipour, S., et al. (2019). Emerging Terbinafine Resistance in Trichophyton: Clinical Characteristics, Squalene Epoxidase Gene Mutations, and a Reliable EUCAST Method for Detection. Antimicrobial Agents and Chemotherapy.[6] Link

  • Müller, C., et al. (2023). Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives.[10] Methods in Molecular Biology. Link

  • Yamada, T., et al. (2017). Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene.[2] Antimicrobial Agents and Chemotherapy.[6] Link

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of Terbinafine Hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting poor solubility of Terbinafine Hydrochloride (TbHCl) in aqueous solutions Ticket ID: TBH-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Salt" Trap

Researchers often assume that because Terbinafine is supplied as a Hydrochloride salt, it should readily dissolve in water or saline. This is a common misconception. While the salt form improves solubility compared to the free base, Terbinafine HCl remains a highly lipophilic molecule (LogP ~5.6) with a pKa of approximately 7.1.[1][2]

Its solubility is strictly governed by pH and ionic strength . If you are experiencing precipitation, "floating" powder, or inconsistent concentration data, you are likely fighting against the molecule's intrinsic physicochemical properties.

This guide addresses the three primary failure modes: pH incompatibility , Common Ion Effect (Saline) , and Wetting issues .

Module 1: The pH-Solubility Trap

The Issue: "I dissolved Terbinafine HCl in water, but when I added it to my cell culture media (pH 7.4) or PBS, it precipitated immediately."

The Mechanism: Terbinafine is a weak base.[3] In acidic environments (pH < 5), it is protonated and soluble. As the pH approaches its pKa (7.1), the molecule deprotonates, reverting to its lipophilic free-base form, which is practically insoluble in water.

  • At pH 4.0: High Solubility (Protonated Cation)

  • At pH 7.4: Low Solubility (Un-ionized Free Base)

Data Profile:

Solvent / MediumApprox.[4][5][6][7] Solubility (25°C)Status
Pure Water (pH ~5.5) ~6.3 mg/mLSoluble
Ethanol ~30 mg/mLHighly Soluble
DMSO ~12.5 mg/mLSoluble
PBS (pH 7.4) < 0.01 mg/mLPrecipitates
0.9% NaCl (Saline) Reduced (see Module 2)Risk of Precip.
Troubleshooting Protocol: The "Shift" Method

If your experiment requires a physiological pH (7.4), you cannot simply dissolve TbHCl in the buffer. You must use a carrier system.

  • Prepare a Concentrate: Dissolve TbHCl in DMSO or Ethanol at 100x your final target concentration.[3]

  • Rapid Dilution: Spike this concentrate into your vortexing media.

    • Critical Limit: Do not exceed 0.5% v/v organic solvent if working with sensitive cells.

    • Observation: If a white cloud forms immediately, the concentration exceeds the solubility limit of the free base at that pH. You must lower the concentration or use a solubilizer (see Module 3).

Module 2: The Common Ion Effect (Saline Incompatibility)

The Issue: "My solution is clear in water, but cloudy in 0.9% NaCl."

The Mechanism: Terbinafine is an HCl salt (


).[3] It exists in equilibrium with its dissolved ions.


Saline (0.9% NaCl) contains a high concentration of Chloride ions (


). According to Le Chatelier’s principle, adding excess chloride pushes the equilibrium to the left, forcing the this compound salt to precipitate out of solution. This is the Common Ion Effect .

Recommendation:

  • Avoid: 0.9% NaCl or KCl buffers for stock solution preparation.

  • Alternative: Use 5% Dextrose (D5W) or pure water for initial solubilization, then dilute into the saline environment only at low concentrations (< 0.5 mg/mL).

Module 3: Advanced Solubilization (Surfactants & Cyclodextrins)

If you require high concentrations (>1 mg/mL) at neutral pH, simple solvents will fail. You must encapsulate the hydrophobic tail of the molecule.

Option A: Micellar Solubilization (Tween 80)

Surfactants form micelles that sequester the lipophilic drug.[3]

  • Reference Data: 2% Tween 80 can increase TbHCl solubility by ~900-fold compared to water.[8]

  • Protocol:

    • Weigh TbHCl.[7]

    • Add Tween 80 (to reach 2-5% final concentration).

    • Add water/buffer.[4][7]

    • Sonicate at 40°C for 30 minutes. The heat helps the surfactant fluidize and encapsulate the drug.

Option B: Cyclodextrin Complexation (The "Clean" Fix)

Hydroxypropyl-


-Cyclodextrin (HP-

-CD) creates a "host-guest" complex, shielding the hydrophobic drug from the aqueous environment. This is preferred for in vivo injections as it is less lytic than surfactants.

Standard Protocol for HP-


-CD Complexation: 
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water.
    
  • Add Drug: Add Terbinafine HCl to the vehicle (Target: 5–10 mg/mL).

  • Equilibrate: Stir vigorously for 4–6 hours at room temperature.

  • Filter: Pass through a 0.22

    
    m PVDF filter to remove uncomplexed drug.
    

Module 4: Diagnostic Workflow

Use the following logic flow to determine the correct preparation method for your specific application.

Terbinafine_Solubility_Workflow Start Start: Define Requirement Target_pH Is Target pH > 6.0? Start->Target_pH Target_Conc Is Target Conc > 0.1 mg/mL? Target_pH->Target_Conc Yes (Neutral pH) Simple_Aq Use Pure Water or D5W. Avoid Saline. Target_pH->Simple_Aq No (Acidic pH) Cosolvent DMSO/Ethanol Spike (Keep < 0.5% v/v) Target_Conc->Cosolvent No (Low Conc) Complex Must use Carrier System Target_Conc->Complex Yes (High Conc) Tween Method A: Tween 80 (2-5%) (Best for In Vitro) Complex->Tween Cyclo Method B: HP-beta-CD (20%) (Best for In Vivo) Complex->Cyclo

Figure 1: Decision matrix for solubilizing Terbinafine HCl based on experimental pH and concentration requirements.

Frequently Asked Questions (FAQ)

Q: Why does my Terbinafine powder float on top of the water? A: This is a wetting issue. The powder is hydrophobic and has high surface tension.

  • Fix: Create a "slurry" by adding a few drops of Ethanol or Glycerol to the powder before adding the bulk water. This lowers the contact angle and allows the water to solvate the crystals.

Q: Can I autoclave my Terbinafine solution? A: It is generally not recommended. While Terbinafine is chemically stable up to ~200°C (melting point), aqueous hydrolysis can occur at high temperatures.

  • Fix: Use 0.22

    
    m sterile filtration (PES or PVDF membranes are compatible).
    

Q: I need to use PBS. What is the absolute maximum concentration I can achieve without additives? A: In standard PBS (pH 7.4), the solubility is negligible (< 10


g/mL). If you see a clear solution at higher concentrations, you likely have a supersaturated solution that will precipitate over time (metastable). Do not trust it for long-term assays.

References

  • DrugBank Online. (2024). Terbinafine: Chemical and Physical Properties. Retrieved from [Link]

  • Bonacucina, G., et al. (2020). Analytical Investigation of Cyclodextrin Complexation Using the Co-Grinding Technique in the Case of this compound. Molecules, 25(23).[1] Retrieved from [Link][2]

  • Arpa, M. D., et al. (2021).[9] Formulation, characterization and in vitro release studies of this compound loaded buccal films. ResearchGate. Retrieved from [Link]

Sources

Optimizing HPLC parameters for Terbinafine Hydrochloride peak resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing HPLC Parameters for Terbinafine Hydrochloride Peak Resolution & Shape

Audience: Pharmaceutical Researchers, QC Analysts, and Method Development Scientists.

Introduction: The Allylamine Challenge

Welcome to the Terbinafine Technical Support Center. This compound is an allylamine antifungal with unique physicochemical properties that create specific chromatographic challenges.

  • The Core Challenge: Terbinafine is highly lipophilic (LogP ~5.5) and weakly basic (pKa ~7.1).

  • The Consequence: This combination often leads to peak tailing (due to secondary silanol interactions) and resolution issues with its geometric isomer (cis-terbinafine), which is the critical system suitability requirement.

This guide moves beyond generic advice, focusing on the specific mechanistic behaviors of Terbinafine on C18 stationary phases.

Module 1: The "Golden Standard" Protocol

Use this baseline method for validation. Deviations from this standard are the primary source of error.

The following parameters are aligned with USP/EP monographs but optimized for modern HPLC/UHPLC systems to ensure robust separation of the trans-isomer (Active) from the cis-isomer (Impurity A).

Standard Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column L1 (C18) End-capped, 3.0 mm x 15 cm, 5 µmHigh carbon load required for lipophilic retention; end-capping minimizes silanol activity.
Mobile Phase A Buffer : MeOH : ACN (30 : 42 :[1] 28)High organic starting point prevents precipitation and ensures elution of lipophilic impurities.
Mobile Phase B Buffer : MeOH : ACN (5 : 57 : 38)Increased organic strength for gradient elution of late eluters.
Buffer Composition 0.2% Triethylamine (TEA) adjusted to pH 7.5 Critical: TEA acts as a silanol blocker. pH 7.5 ensures the drug is primarily in the free-base form.
Flow Rate 0.8 mL/minOptimized for 3.0 mm ID columns to maintain Van Deemter efficiency.
Detection UV @ 280 nm224 nm is more sensitive but prone to solvent cut-off noise; 280 nm is more specific for the naphthalene ring.
Column Temp 25°C - 40°CHigher temp (40°C) improves mass transfer and sharpens peaks for basic drugs.
Method Development Workflow

Terbinafine_Workflow Start Sample Prep (Dissolve in Ethanol/ACN) Injection Injection (20 µL) Start->Injection Buffer Buffer Prep (0.2% TEA, pH 7.5) Equilibration Column Equilibration (>10 Column Vols) Buffer->Equilibration Equilibration->Injection Suitability System Suitability (Res > 2.0) Injection->Suitability Pass Pass Suitability->Pass Rs > 2.0 Tailing < 2.0 Fail Fail Suitability->Fail Rs < 2.0 Tailing > 2.0

Figure 1: Standardized workflow for Terbinafine HPLC analysis emphasizing the critical System Suitability checkpoint.

Module 2: Troubleshooting Peak Resolution (Critical Pairs)

Issue: I cannot separate Terbinafine (trans) from Impurity A (cis-isomer). The Resolution (Rs) is < 2.0.

The Mechanism

The cis and trans isomers have identical mass and pKa. Separation relies entirely on steric selectivity (shape recognition) of the stationary phase. The trans isomer is more planar, allowing deeper penetration into the C18 brush layer than the "kinked" cis isomer.

Diagnostic Q&A

Q1: Is your mobile phase pH exactly 7.5?

  • Why it matters: At pH 7.5 (close to pKa 7.1), Terbinafine exists as a mixture of ionized and unionized forms. Small pH shifts change the hydrophobicity significantly.

  • Fix: Calibrate your pH meter daily. If Rs is low, try lowering pH to 7.0 . This increases the ionized fraction, which interacts differently with the solvation layer, often altering selectivity (

    
    ).
    

Q2: What is your column temperature?

  • Why it matters: Steric selectivity is entropy-driven. Lower temperatures often enhance the separation of geometric isomers by reducing the kinetic energy of the analyte, "freezing" it in a conformation that the C18 phase can discriminate.

  • Fix: If Rs < 2.0 at 40°C, reduce temperature to 25°C . Note that backpressure will increase.

Q3: Are you using the correct Organic Modifier ratio?

  • Why it matters: Methanol (protic) and Acetonitrile (aprotic) have different selectivities. The USP method uses a mix.

  • Fix: Increasing the Methanol ratio often improves isomer separation due to H-bonding capabilities that differ between the isomers.

VariableAction to Improve Resolution (cis/trans)Side Effect
Temperature Decrease (e.g., 40°C → 25°C)Increased Backpressure
Mobile Phase pH Decrease (e.g., 7.5 → 7.0)Potential for increased tailing
Gradient Slope Shallow the gradient (Increase time)Longer run time

Module 3: Troubleshooting Peak Shape (Tailing)

Issue: The Terbinafine peak is tailing (Asymmetry > 2.0). Integration is inconsistent.

The Mechanism

Terbinafine is a secondary amine. On silica-based columns, residual silanols (


) are acidic. If left unblocked, the basic amine of Terbinafine binds ionically to these silanols, causing a "drag" or tail on the peak.
Diagnostic Logic Tree

Tailing_Logic Problem Problem: Peak Tailing (As > 2.0) Check1 Are ALL peaks tailing? Problem->Check1 Physical Physical Issue: Void in column or Blocked frit Check1->Physical Yes Chemical Chemical Issue: Silanol Interaction Check1->Chemical No (Only Terbinafine) Check2 Is TEA present in Mobile Phase? Chemical->Check2 Action1 Add 0.2% TEA or Increase Conc. Check2->Action1 No Check3 Is pH > 7.0? Check2->Check3 Yes Action2 Adjust pH to 7.5 (Suppress Ionization) Check3->Action2 No (pH is acidic) Action3 Replace Column with High-Purity End-capped C18 Check3->Action3 Yes

Figure 2: Decision matrix for diagnosing peak tailing. Distinguishes between system voids (physical) and silanol activity (chemical).

Specific Fixes for Terbinafine Tailing
  • The "TEA" Factor:

    • Protocol: Ensure you are using Triethylamine (TEA) , not just a phosphate buffer. TEA is a "sacrificial base" that binds to silanols preferentially over Terbinafine.

    • Concentration: If tailing persists, increase TEA from 0.1% to 0.2% or 0.5%.

  • Column Aging:

    • As columns age, the end-capping (protective layer) hydrolyzes, exposing silanols. If a previously good column starts tailing, it is likely due to loss of end-capping .

    • Test: Replace with a fresh "Base Deactivated" (BDS) or "High Purity" C18 column.

  • Sample Solvent Mismatch:

    • Terbinafine is dissolved in Ethanol/ACN. If the injection volume is large (>20 µL) and the mobile phase is highly aqueous at the start, the drug may precipitate or "smear" at the column head.

    • Fix: Reduce injection volume or match the sample solvent more closely to the initial mobile phase conditions.

Module 4: FAQs & Robustness

Q: My retention times are drifting. What is happening? A: This is likely a pH buffer capacity issue or temperature fluctuation.[2]

  • pH Sensitivity: Since the operating pH (7.5) is near the pKa (7.1), a drift of 0.1 pH units can change the ionization ratio by ~20%.

  • Solution: Use a buffer with higher capacity (e.g., increase molarity of the phosphate/TEA mix) and ensure the column oven is stable.

Q: Can I use a C8 column instead of C18? A: Generally, No .

  • Terbinafine is extremely lipophilic. A C8 column has less carbon load, which will significantly reduce retention time (

    
    ). This often causes Terbinafine to co-elute with early polar impurities, failing the resolution requirement.
    

Q: Why do I see a baseline drift during the gradient? A: This is common with TEA/UV detection at low wavelengths.

  • Cause: TEA absorbs UV light below 250 nm. As the gradient changes (increasing organic), the baseline shifts.

  • Solution: Use 280 nm (where TEA absorption is negligible) or ensure the TEA concentration is identical in both Mobile Phase A and B.

References

  • United States Pharmacopeia (USP). Monograph: this compound.[3][4] USP-NF. (Requires Subscription)

  • European Pharmacopoeia (Ph.[4] Eur.). this compound.[1][3][5][6][7][8][9][10] 10th Edition.[6]

  • McCalley, D. V. (2023).[2] "Understanding and Managing Peak Tailing in HPLC for Basic Pharmaceuticals." Chemical Communications, 59, 7887–7899.[2]

  • PubChem. this compound (Compound). National Library of Medicine.

  • Dolan, J. W. (2012). "Troubleshooting Basics, Part 4: Peak Shape Problems." LCGC International.

Sources

Overcoming Terbinafine Hydrochloride degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Degradation in Long-Term Experiments

Status: Active | Version: 2.4 | Last Updated: 2026-01-28

Executive Summary

Terbinafine Hydrochloride (TFH) is a synthetic allylamine antifungal.[1] While potent, its chemical structure renders it highly susceptible to photolytic degradation and hydrophobic adsorption . In long-term experiments (7+ days), researchers often observe a "phantom loss" of potency. This guide addresses the root causes—primarily UV isomerization and surface adsorption—and provides validated protocols to stabilize the compound.

Module 1: Photostability (The "Red Alert" Priority)

The Issue: TFH is extremely photosensitive. Exposure to standard laboratory fluorescent lighting can induce significant degradation within hours, primarily via photo-isomerization (conversion of the active E-isomer to the less active Z-isomer) and oxidative cleavage.

The Mechanism: The conjugated enyne system (double bond adjacent to a triple bond) in Terbinafine acts as a chromophore. Upon absorbing UV/Vis energy (specifically <300nm and ambient blue light), the molecule undergoes a


 transition, leading to:
  • Geometric Isomerization: E-Terbinafine

    
    Z-Terbinafine (major pathway).
    
  • N-dealkylation: Formation of amine cleavage products (e.g., 1-naphthalenemethylamine).

Protocol: The "Dark Chain" Workflow
  • Preparation: All stock solutions must be prepared in amber glass vials . If amber glass is unavailable, wrap clear glass in double-layers of aluminum foil.

  • Handling: Perform weighing and dilution in low-actinic light (yellow light) if possible. If not, minimize exposure time to <2 minutes.

  • Incubation: For long-term cell culture or fungal assays, wrap culture plates in foil or use opaque incubators.

Visualization: Photoprotection Workflow

Photoprotection Stock Stock Prep (Amber Glass Only) Dilution Dilution Step (Low-Actinic Light) Stock->Dilution Prevent UV Excitation Transfer Transfer to Assay (Minimize < 2 mins) Dilution->Transfer Avoid Isomerization Incubation Incubation (Foil Wrap/Dark) Transfer->Incubation Maintain E-Isomer

Caption: Critical control points for maintaining Terbinafine integrity against photolysis.

Module 2: Solubility & Adsorption (The "Silent" Loss)

The Issue: Researchers often report lower-than-expected concentrations in aqueous media. This is rarely chemical degradation but rather physical loss due to adsorption.

The Mechanism:

  • Lipophilicity: TFH has a LogP of ~5.7. It is highly hydrophobic.

  • Plastic Adsorption: In aqueous buffers (PBS, RPMI), TFH molecules migrate to the hydrophobic walls of plastic containers (polystyrene, polypropylene) to escape the polar solvent.

  • pH Sensitivity: TFH is a weak base (

    
    ).
    
    • pH < 6.0: Protonated, soluble, stable.[2]

    • pH > 7.0: Non-ionized, solubility drops drastically (< 0.001 mg/mL), leading to micro-precipitation.

Protocol: Material & Solvent Selection
ParameterRecommendationScientific Rationale
Stock Solvent DMSO or Methanol TFH is freely soluble (>50 mg/mL). Avoid water for stocks.
Container Material Borosilicate Glass Prevents hydrophobic adsorption seen in PVC/Polystyrene.
Assay pH Keep < 7.0 (if possible)At pH 7.4 (physiological), TFH is near its pKa and risks precipitation. Use a carrier (e.g., Cyclodextrin) if pH 7.4 is mandatory.
Pipette Tips Low-Retention / Pre-wetStandard tips can adsorb drug during transfer. Pre-wetting saturates binding sites.

Visualization: Solubility Decision Tree

SolubilityLogic Start Start Experiment SolventCheck Is solvent Aqueous? Start->SolventCheck Organic Organic (DMSO/MeOH) SolventCheck->Organic No Aqueous Aqueous Buffer SolventCheck->Aqueous Yes StoreGlass Store in Glass (-20°C) Organic->StoreGlass pHCheck Check pH Aqueous->pHCheck Acidic pH < 6.5 pHCheck->Acidic Neutral pH > 7.0 pHCheck->Neutral Action1 Use Glass Vials Monitor Adsorption Acidic->Action1 Action2 Risk of Precipitation! Add Cyclodextrin or Reduce Concentration Neutral->Action2

Caption: Decision logic to prevent precipitation and adsorption losses.

Module 3: Analytical Validation (HPLC)

The Issue: How do you distinguish between "loss of drug" and "degradation"? The Solution: Use a Stability-Indicating HPLC Method (SIAM).[1][2]

Validated HPLC Parameters:

  • Column: C18 (e.g., Inertsil ODS-3V or ZORBAX Eclipse), 5µm, 250 x 4.6 mm.

  • Mobile Phase: Acetonitrile : Buffer (pH 3.0 - 3.5) [e.g., 80:20 v/v].[1][2]

    • Note: The acidic pH ensures the amine is protonated, improving peak shape.

  • Wavelength: 224 nm (max sensitivity) or 284 nm (selectivity for naphthalene ring).

  • Flow Rate: 1.0 mL/min.

Troubleshooting Chromatograms:

  • Peak at RRT ~0.8: Likely the Z-isomer (photodegradant).

  • Peak at RRT ~0.2-0.3: Amine cleavage products (oxidative stress).

  • Broad/Tailing Peak: Mobile phase pH is too high (drug is deprotonating on the column).

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw my Terbinafine stock solutions?

  • Answer: Yes, but limited. TFH in DMSO is stable for 3 freeze-thaw cycles. However, repeated cycling introduces moisture (DMSO is hygroscopic), which can trigger precipitation. Best Practice: Aliquot stocks into single-use amber glass vials and store at -20°C.

Q2: My MIC values are increasing over the course of a 7-day experiment. Why?

  • Answer: This is likely photodegradation. If your incubator has a glass door or internal light, the drug is converting to the inactive Z-isomer. Wrap plates in foil. Alternatively, if using plastic plates, the drug may be adsorbing into the polystyrene over 7 days.

Q3: Can I use plastic pipette tips?

  • Answer: Yes, for rapid transfers. The contact time (<5 seconds) is insufficient for significant adsorption. However, never store TFH solutions in plastic microtubes (Eppendorf) for more than a few hours.

Q4: Why is my stock solution cloudy?

  • Answer: If you diluted a DMSO stock directly into a high-pH buffer (pH > 7.5), you likely crashed the drug out of solution. Ensure your buffer has adequate capacity or lower the pH slightly to < 7.0.

References
  • Photodegradation & HPLC: Goswami, P. (2023). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation.[1][2][3][4][5] World Journal of Advanced Research and Reviews.[2] Link

  • Adsorption & Hydrogels: Sen, M., & Yakar, A. (2001). Controlled release of antifungal drug this compound from poly(N-vinyl 2-pyrrolidone/itaconic acid) hydrogels.[6] International Journal of Pharmaceutics. Link

  • Solubility & Solvent Systems: Zhang, C., et al. (2016). Solubility and thermodynamics of this compound in different neat and binary solvents. Journal of Molecular Liquids. Link

  • Stability in Suspension: Abdel-Rahman, S. M., & Nahata, M. C. (1999). Stability of this compound in an extemporaneously prepared oral suspension at 25 and 4 degrees C. American Journal of Health-System Pharmacy. Link

  • Container Compatibility: Eakins, M. N. (2017). Glass or Plastic? Container Material Choices. BioPharm International. Link

Sources

Improving the skin permeation of Terbinafine Hydrochloride formulations

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance Subject: Optimizing Topical Bioavailability of Terbinafine Hydrochloride (TH) Ticket Scope: Solubility, Vesicular Systems, Permeation Kinetics, and Troubleshooting.

Mission Statement

You are encountering a classic pharmaceutical paradox: this compound (TH) is a potent allylamine antifungal, but its physicochemical properties fight against effective delivery. It is a cationic salt with high lipophilicity (LogP ~5.0 for the base) yet poor aqueous solubility.

This guide moves beyond standard textbook definitions. We will troubleshoot why your formulations precipitate, why your flux rates are low, and how to select the correct vesicular system based on whether you are targeting the stratum corneum (retention) or the viable epidermis (permeation) .

Module 1: Solubility & Stability Troubleshooting

User Issue: "My formulation is clear upon mixing but precipitates/crystallizes after 24 hours or upon application to the skin."

Root Cause Analysis: TH is a salt. Its solubility is heavily pH-dependent. In acidic environments (pH < 4), it remains ionized and soluble but permeates poorly (skin repels cations). As pH rises toward physiological levels (pH 5.5–7.4), it converts to the free base, which is highly lipophilic but practically insoluble in water, leading to "crashing out" in aqueous gels.

The Fix: The "Binary Solvent" Protocol Do not rely solely on water/ethanol. You must create a cosolvent system that stabilizes both the salt and the base forms during the transition phase on the skin.

Recommended Protocol:

  • Primary Solvent: Ethanol (96%) – Solubilizes the lipophilic free base.

  • Cosolvent/Stabilizer: Propylene Glycol (PG).[1]

    • Mechanism:[2][3] PG prevents rapid evaporation of the solvent phase (anti-nucleation effect), keeping TH in solution longer as it partitions into the skin.

  • Optimal Ratio: Research indicates a 7:3 (w/w) Ethanol:Propylene Glycol ratio yields the highest permeation flux compared to ethanol alone [1].[4]

Data Table 1: Solubility Profile of Terbinafine HCl

Solvent System Solubility (mg/mL) Application Note
Water (pH 7.0) < 0.01 Avoid as primary vehicle.
Ethanol > 50 Good solvent, but causes rapid evaporation/crystallization.
Propylene Glycol ~25 Essential cosolvent for stability.
IPM (Isopropyl Myristate) ~15 Excellent oil phase for microemulsions.

| PEG 200 | ~65 | High solubility, but poor skin partitioning (avoid high % in donor phase) [2]. |

Module 2: Advanced Carrier Selection (Vesicular Systems)

User Issue: "Liposomes are not increasing the flux significantly compared to my control cream."

Technical Insight: Standard liposomes (rigid bilayers) accumulate in hair follicles but do not squeeze through the intercellular lipid matrix of the stratum corneum. You need deformable vesicles .

Decision Matrix:

  • Goal: Deep Permeation (Dermis/Systemic)? Use Ethosomes .[5][6] The high ethanol content fluidizes the skin lipids and the vesicle membrane, allowing deep penetration [1].

  • Goal: Skin Retention (Depot Effect)? Use Transfersomes .[7] These contain edge activators (surfactants like Span 80 or Tween 80) that make the vesicle ultra-flexible, allowing it to squeeze through pores 1/10th its size, but they tend to stay in the viable epidermis [3].

Visual Workflow: Selecting the Right Carrier

CarrierSelection Start Target Site? Nail Nail Plate (Onychomycosis) Start->Nail Keratin Barrier SkinDeep Viable Epidermis (Deep Infection) Start->SkinDeep Lipid Barrier SkinSurface Stratum Corneum (Superficial Tinea) Start->SkinSurface Retention Needed Sol1 Use Terpene Enhancers (Linalool) Nail->Sol1 Sol2 Binary Ethosomes (Ethanol + PG) SkinDeep->Sol2 Sol3 Transfersomes (Phospholipid + Span 80) SkinSurface->Sol3

Caption: Decision tree for selecting the optimal Terbinafine delivery vehicle based on infection depth.

Protocol: Cold Method for Ethosome Preparation Why Cold Method? TH is heat stable, but ethanol evaporation at high temps changes your formulation ratio.

  • Organic Phase: Dissolve Phospholipids (2-4% w/v) + Terbinafine HCl (1% w/v) in Ethanol (30-40% v/v). Stir at 700 rpm (sealed vessel).

  • Aqueous Phase: Add Propylene Glycol (10-20% v/v) to distilled water.

  • Injection: Inject the Aqueous phase into the Organic phase in a fine stream using a syringe (27G needle) while stirring.

  • Sizing: Sonication (Probe sonicator) for 5 mins (cycles: 5s ON, 5s OFF) to reduce particle size to <150nm.

Module 3: Permeation Kinetics & Validation (Franz Cells)

User Issue: "My Franz cell data is erratic, or I am getting zero flux."

Troubleshooting Guide:

1. The Sink Condition Trap TH is hydrophobic.[8] If your receptor fluid is plain PBS, the drug will saturate the layer immediately below the membrane and stop diffusing. You are measuring solubility, not permeability.

  • The Fix: You must add a surfactant to the receptor media.

  • Standard: PBS (pH 7.[9]4) + 0.5% Tween 80 OR 6% Brij O20 [2].

  • Validation: Solubility in receptor media must be ≥10x the maximum concentration expected to permeate.

2. Membrane Selection

  • Porcine Ear Skin: The "Gold Standard" surrogate for human skin. Must be full-thickness or dermatomed (500µm).

  • Synthetic Membranes (Strat-M): Good for batch-to-batch consistency checks but often overestimate flux for lipophilic drugs like TH.

3. Sampling Interval TH has a "lag time" due to reservoir formation in the Stratum Corneum.

  • Action: Do not stop the experiment at 6 hours. Run for 24 hours . Expect a lag time of 2–4 hours before steady-state flux is observed.

Visual Workflow: Franz Cell Setup

FranzCell Step1 Donor Compartment (TH Formulation) Step2 Membrane Interface (Porcine Skin - SC facing up) Step1->Step2 Diffusion Step3 Receptor Compartment (PBS + 0.5% Tween 80) Step2->Step3 Partitioning Step4 Sampling (Replace volume immediately!) Step3->Step4 Analysis (HPLC) Step4->Step3 Maintain Sink Conditions

Caption: Critical interfaces in Franz Diffusion Cell setup for hydrophobic drugs.

Module 4: Chemical Enhancers (Terpenes)

User Issue: "I want to add a penetration enhancer. Which one works for Terbinafine?"

Scientific Insight: Terpenes act by disrupting the ordered lipid packing of the stratum corneum.[10] However, "one size fits all" does not apply. The choice depends on the target tissue (Skin vs. Nail).

Comparative Efficacy Data [4, 5]:

Enhancer (5% w/w)Target TissueMechanismEfficacy Rating
Nerolidol Skin (Dermis)Lipid bilayer disruption; increases diffusivity.★★★★★ (Best for Skin)
Linalool Nail PlateDisulfide bond interaction/Keratin swelling.★★★★★ (Best for Nail)
Limonene SkinExtraction of lipids.★★★☆☆ (Moderate)
Menthol SkinPromoting hydrophilic pathways.★★☆☆☆ (Poor for TH)

Pro Tip: For onychomycosis (nail fungus), standard skin enhancers fail because the barrier is keratin, not lipid. Use Linalool or Thioglycolic acid to pretreat the nail or include in the lacquer.

References
  • Zhang, Y., et al. "Ethosomes, binary ethosomes and transfersomes of this compound: A comparative study." Archives of Pharmacal Research, vol. 35, 2012, pp. 109-117. Link

  • Ma, H., et al. "Preparation, Characterisation, and Topical Delivery of Terbinafine." Pharmaceutics, vol. 11, no.[3] 10, 2019. Link

  • Garg, V., et al. "Systematic development of transethosomal gel system of this compound for effective treatment of onychomycosis." AAPS PharmSciTech, vol. 18, 2017, pp. 58-71. Link

  • Tiwari, R., et al. "Investigation on Utility of Some Novel Terpenes on Transungual Delivery of Terbinafine." Journal of Pharmaceutics, 2014. Link

  • Alberti, I., et al. "Pharmaceutical development and clinical effectiveness of a novel gel technology for transungual delivery of this compound." International Journal of Pharmaceutics, vol. 453, 2013. Link

Sources

Technical Support Center: Optimizing In Vitro Susceptibility Testing for Terbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision of the Allylamine

Terbinafine is a cornerstone allylamine antifungal, unique in its mechanism of inhibiting squalene epoxidase (SQLE). Unlike azoles that target 14


-demethylase, Terbinafine leads to the intracellular accumulation of toxic squalene and a deficiency in ergosterol. While clinically robust, in vitro susceptibility testing (AFST) for Terbinafine is notoriously variable.

This guide addresses the technical "pain points" responsible for inter-laboratory discordance: hydrophobicity-driven precipitation , inoculum standardization (microconidia vs. hyphae) , and endpoint subjectivity .

Module 1: Pre-Analytical Variables (Solubility & Media)

Q: Why do I see a fine precipitate in my wells immediately after adding the drug?

A: You are likely exceeding the aqueous solubility limit of Terbinafine.

Terbinafine hydrochloride is highly lipophilic (LogP ~5.5). In standard RPMI 1640 media (even with MOPS), it is prone to crashing out of solution at higher concentrations, which mimics fungal growth (turbidity) and leads to artificially high Minimum Inhibitory Concentrations (MICs).

The Protocol for Stability:

  • Solvent Choice: Dissolve the stock powder in 100% DMSO . Avoid water or ethanol for stock preparation.

  • Dilution Scheme: Do not dilute directly from the DMSO stock into the broth. Use an intermediate dilution step to keep the final DMSO concentration in the well

    
     (usually 0.5% or 1%).
    
    • Correct: Stock (DMSO)

      
       1:50 in Media 
      
      
      
      Serial Dilution.
    • Incorrect: Stock (DMSO)

      
       Drop directly into aqueous well.
      
  • Visual Check: Before adding the fungal inoculum, inspect the plates. Any turbidity before incubation indicates precipitation.

Q: Does the choice of buffer affect Terbinafine potency?

A: Yes. pH drift changes drug ionization.

Terbinafine is a weak base. As the pH rises, the non-ionized form (which penetrates the fungal cell wall more effectively) becomes more prevalent.

  • Requirement: Use RPMI 1640 buffered with MOPS (0.165 M) adjusted to pH 7.0 at 25°C.

  • Risk: Unbuffered media or media buffered with bicarbonate can drift in pH during the long incubation required for dermatophytes (5-7 days), altering the MIC by 1-2 dilutions.

Module 2: The Dermatophyte Challenge (Inoculum Preparation)

Q: My MICs for T. rubrum vary wildly between replicates. What is the cause?

A: Inconsistent separation of microconidia from hyphae.

Dermatophyte cultures contain a mixture of microconidia (unicellular, metabolically active) and hyphal fragments (multicellular, variable mass). If your inoculum contains hyphal clumps, the "starting dose" of fungus varies per well, and hyphae grow faster than conidia, leading to false resistance.

Standardized Microconidia Extraction Workflow The following workflow ensures you are testing a homogeneous suspension of infectious units.

InoculumPrep Culture Mature Culture (PDA/SDA, 7-14 days) Flood Flood Plate (Sterile Saline + Tween 80) Culture->Flood Scrape Gently Scrape (Sterile Swab) Flood->Scrape Transfer Transfer Slurry to Tube Scrape->Transfer Settle Gravity Sedimentation (5-10 mins) Transfer->Settle Filter Filtration Step (Critical: 11 µm or 8 µm filter) Settle->Filter Count Hemocytometer Count (Target: Microconidia only) Filter->Count Filter->Count Removes Hyphae Adjust Adjust to 1-3 x 10^3 CFU/mL Count->Adjust

Figure 1: Critical workflow for isolating microconidia to ensure inoculum homogeneity in dermatophyte testing.

Module 3: Incubation & Endpoint Determination

Q: CLSI says "100% inhibition" but I see a "haze" or trailing growth. How do I read this?

A: Distinguish between "Trailing" and "Paradoxical Growth."

Terbinafine is fungicidal .[1] Unlike fungistatic azoles (where 50-80% inhibition is the endpoint), Terbinafine should theoretically yield a clear well.

  • The "Haze" (Trailing):

    • Observation: Faint, diffuse growth that persists across several high concentrations.

    • Cause: Residual enzymatic activity or inoculum density issues.

    • Action: For Terbinafine, CLSI M38-A2 dictates an 80% inhibition endpoint (visual clarity compared to growth control) is often more reproducible than strict 100% clearance, especially if the "haze" is static. However, true resistance manifests as a distinct pellet or dense turbidity.

  • Paradoxical Effect (Eagle Effect):

    • Observation: Growth at high concentrations, inhibition at intermediate, and growth at low concentrations.

    • Cause: Stress response upregulation at high drug loads.

    • Action: Read the MIC at the first clear well (the lowest concentration that inhibits growth), ignoring the regrowth at higher levels.

Q: How long should I incubate?

A: Do not rush the read.

  • Dermatophytes (T. rubrum): 4 to 7 days. Reading too early (Day 3) often yields false susceptibility because the control well hasn't reached full turbidity.

  • Yeasts (Candida spp.): 24 to 48 hours.

  • Rule of Thumb: Read only when the Growth Control well is clearly visible and turbid.

Module 4: Interpreting Resistance (The SQLE Factor)

Q: My MIC is 0.5 µg/mL. Is this resistant?

A: There are no official clinical breakpoints for Terbinafine dermatophytes, but Epidemiological Cutoff Values (ECOFFs) exist.

Most wild-type T. rubrum isolates have MICs


 µg/mL. An MIC of 0.5 µg/mL is significantly elevated.

Data Summary: Wild-Type vs. Resistant Phenotypes

OrganismWild-Type MIC Range (µg/mL)Resistant (Non-WT) MIC (µg/mL)Primary Mechanism
T. rubrum0.001 – 0.03

SQLE mutation (L393F, F397L)
T. interdigitale0.004 – 0.06

SQLE mutation
T. indotineaeVariable (often elevated)

SQLE overexpression/mutation
C. albicans0.25 – 1.0

Ergosterol pathway alteration

Troubleshooting Decision Tree: High MIC

Troubleshooting Start High MIC Observed (>0.25 µg/mL) CheckCtrl Check QC Strains (C. parapsilosis / T. mentagrophytes) Start->CheckCtrl QC_Fail QC Failed CheckCtrl->QC_Fail Out of Range QC_Pass QC Passed CheckCtrl->QC_Pass In Range Solubility Check Solubility (Precipitate in wells?) QC_Pass->Solubility Precip Precipitation Error (Reduce DMSO/Check Media) Solubility->Precip Yes Purity Check Culture Purity (Bacterial Contamination?) Solubility->Purity No Contam Discard & Restart Purity->Contam Yes Genotype Suspect Resistance Perform SQLE Sequencing Purity->Genotype No

Figure 2: Logical escalation path for investigating elevated Terbinafine MICs.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition. CLSI document M38-A2. Link

  • Arendrup, M. C., et al. (2017). EUCAST technical note on the EUCAST definitive document E.Def 9.3.1: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia-forming moulds. Clinical Microbiology and Infection.[2][3] Link

  • Ghannoum, M. A., et al. (2022). Terbinafine Resistance in Dermatophytes: A Review. Journal of Fungi.[2] Link

  • Chowdhary, A., et al. (2018).[3] Terbinafine resistance in dermatophytes: A global perspective. Current Opinion in Infectious Diseases. Link

  • Espinel-Ingroff, A., et al. (2017). Multicenter evaluation of a new Etest method for antifungal susceptibility testing of dermatophytes. Journal of Clinical Microbiology. Link

Sources

Technical Support Center: Terbinafine Hydrochloride Stability in Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Preventing Precipitation of Terbinafine Hydrochloride (TFH) in In Vitro Systems

Executive Summary

This compound (TFH) presents a classic "solubility paradox" in cell culture applications. While chemically defined as a salt (hydrochloride) to improve stability, its core structure is a highly lipophilic allylamine. When high-concentration organic stock solutions (DMSO or Ethanol) are introduced into aqueous culture media (DMEM, RPMI), the compound frequently undergoes "solvent shock" —a rapid phase transition from solute to crystalline precipitate.

This guide provides the mechanistic understanding and validated protocols required to maintain TFH in solution, ensuring that your IC50 data reflects true drug activity rather than the dissolution rate of micro-crystals.

Part 1: The Solubility Landscape

Before attempting dilution, you must understand the physical limits of the compound. Terbinafine HCl is sparingly soluble in aqueous buffers but highly soluble in organic solvents.[1]

Table 1: Solubility & Stability Profile
Solvent SystemMax SolubilityStability (Storage)Application Note
DMSO ~25 mg/mL-20°C (6 months)Preferred Stock. Hygroscopic; keep sealed.[2]
Ethanol (96%) ~30 mg/mL-20°C (1 month)High volatility alters concentration over time.
Water / PBS < 0.3 mg/mLDo Not StorePoor. Acidic pH improves solubility; neutral pH causes crash.
Culture Media < 10 µM (typ.)Immediate UseProtein binding (BSA/FBS) aids solubility but reduces free drug.

Critical Mechanistic Insight: Terbinafine is a weak base. The hydrochloride salt form dissociates in water. However, in culture media buffered to pH 7.4, the equilibrium shifts toward the free base form, which is significantly more hydrophobic than the salt. This pH-driven conversion, combined with the "salting-out" effect of media ions, is the primary driver of precipitation.

Part 2: Troubleshooting & FAQs

Q1: Why does my solution turn cloudy immediately upon adding the DMSO stock to the media?

Diagnosis: Localized Supersaturation (The "Antisolvent Effect"). Explanation: When a drop of DMSO stock hits the aqueous media, the DMSO diffuses away into the water faster than the drug can equilibrate. For a split second, the drug concentration at the injection site exceeds its solubility limit by orders of magnitude, forcing it to nucleate into crystals. Solution:

  • Never add stock to a static volume of media.

  • Vortex the media vigorously while adding the stock dropwise.

  • Warm both the media and the stock to 37°C before mixing to increase kinetic energy and solubility limits.

Q2: I see needle-like crystals forming after 24 hours of incubation. Why?

Diagnosis: Thermodynamic Instability & Evaporation. Explanation: Even if initially dissolved, the system may be metastable. As water evaporates from the plate (edge effect), salt concentrations rise, triggering precipitation.[3][4] Alternatively, the pH may have drifted upward, pushing the drug toward its insoluble free-base form. Solution:

  • Use a Stepwise Dilution Protocol (See Part 3).

  • Ensure humidity control in the incubator.[3][4]

  • Limit final concentration: If testing >50 µM, a carrier (Cyclodextrin) is mandatory.

Part 3: Validated Preparation Protocols

Do not rely on simple direct dilution for concentrations >10 µM. Use the following tiered strategies.

Protocol A: The "Intermediate Solvent" Method (Recommended)

Best for: High concentrations (10 µM - 100 µM) where direct DMSO addition fails.

This method uses PEG-300 and Tween-80 to create a "solubility bridge" between the organic stock and the aqueous media.

  • Prepare Stock: Dissolve Terbinafine HCl in DMSO at 25 mg/mL .

  • Create Intermediate Mix (10x Concentrate):

    • Combine 100 µL DMSO Stock

    • Add 400 µL PEG-300 (Polyethylene glycol) -> Mix well (Vortex)

    • Add 50 µL Tween-80 -> Mix well (Solution should remain clear)

    • Add 450 µL Warm Saline (0.9% NaCl) or PBS dropwise.

    • Result: A stable, clear intermediate solution.

  • Final Dilution: Dilute this intermediate 1:10 or 1:100 into your culture media.

    • Note: Verify your cells can tolerate the vehicle control (PEG/Tween) by running a vehicle-only blank.

Protocol B: The BSA-Carrier Method

Best for: Sensitive cell lines that cannot tolerate PEG/Tween.

Serum albumin (BSA or HSA) acts as a natural carrier, sequestering lipophilic drugs in hydrophobic pockets and preventing crystal growth.

  • Prepare Media: Supplement your media (e.g., DMEM) with extra BSA (0.5 - 1.0% w/v) if using serum-free conditions. If using 10% FBS, the native albumin is often sufficient for low concentrations.

  • Pre-incubation:

    • Dilute DMSO stock into a small volume of 100% FBS first.

    • Incubate at 37°C for 15 minutes with shaking. This allows the drug to bind albumin.

    • Dilute this FBS-drug mixture into the final media volume.

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for preparing Terbinafine HCl solutions to ensure stability.

Terbinafine_Workflow Start Start: Terbinafine HCl Solid Stock Prepare Stock (DMSO, 25 mg/mL) Start->Stock CheckConc Target Final Concentration? Stock->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc Low Risk HighConc High (> 10 µM) CheckConc->HighConc High Risk DirectMethod Direct Dilution Method (Warm Media + Vortex) LowConc->DirectMethod IntermediateMethod Intermediate Solvent Method (PEG-300 + Tween-80) HighConc->IntermediateMethod VisualCheck Visual Inspection (Microscopy) DirectMethod->VisualCheck IntermediateMethod->VisualCheck Success Clear Solution: Proceed to Assay VisualCheck->Success No Crystals Fail Precipitate/Turbidity: Restart with Carrier (BSA) VisualCheck->Fail Crystals Visible

Caption: Decision tree for selecting the appropriate dilution strategy based on target concentration to prevent Terbinafine precipitation.

References

  • Tóth, G., et al. (2014). Ternary cyclodextrin systems of this compound: Solventless preparation and characterization. National Institutes of Health (NIH).[5] Retrieved from [Link]

Sources

Enhancing the stability of extemporaneously prepared Terbinafine oral suspension

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Formulation Stability & Troubleshooting Support Tier: Level 3 (Senior Application Scientist) Status: Active

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your Terbinafine suspension is exhibiting physical instability (caking), dosing inconsistency, or analytical failures.

The Core Challenge: Terbinafine Hydrochloride is a lipophilic, slightly soluble salt. In an extemporaneous suspension, the primary enemy is not chemical degradation—Terbinafine is remarkably chemically stable in acidic media—but physical instability . The drug particles, if not properly suspended, obey Stokes’ Law aggressively: they settle, and without a flocculated network, they form a dilatant, cement-like cake that cannot be redispersed.[1]

This guide moves beyond basic compounding recipes to the mechanistic causes of failure and how to engineer a self-validating stability system.

Module 1: Physical Stability & Homogeneity

Ticket #401: "My suspension has formed a hard cake at the bottom and won't redisperse."

The Mechanism: Deflocculation vs. Flocculation

If your suspension forms a hard cake, you have inadvertently created a deflocculated system .

  • Deflocculated (Bad): Particles exist as separate entities. They settle slowly, but when they hit the bottom, they pack closely together (low void volume). The weight of the upper layers overcomes the repulsive forces, forming a hard cake (caking).

  • Flocculated (Good): Particles form loose aggregates (flocs). They settle faster, but the structure is scaffold-like (high void volume). It entraps liquid, preventing close packing.[1] It redisperses easily with shaking.[1]

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Hard Caking System is deflocculated; Zeta potential is too high (repulsive) or viscosity is too low.Switch Vehicle: Use a structured vehicle (e.g., Ora-Plus) which contains xanthan gum/microcrystalline cellulose to impart thixotropy (shear-thinning).
Rapid Settling Particle size is too large (Stokes' Law) or density difference is high.Increase Viscosity: Ensure a 1:1 ratio of Suspending Agent (Ora-Plus) to Sweetener (Ora-Sweet). Do not dilute with water.
"Cementing" Crystal growth (Ostwald Ripening) due to temperature fluctuations.Thermostat: Store at controlled room temperature (25°C). Avoid refrigeration if using simple syrup, as sugar crystallization can nucleate drug crystal growth.
Visual Logic: The Caking Troubleshooting Flow

Troubleshooting Start Issue: Sedimentation/Caking CheckType Check Sediment Type Start->CheckType HardCake Hard, Compact Layer CheckType->HardCake Difficult to redisperse LooseSed Loose, Fluffy Layer CheckType->LooseSed Redisperses easily Defloc Diagnosis: Deflocculated System (Particles packed too tight) HardCake->Defloc Floc Diagnosis: Flocculated System (Normal behavior) LooseSed->Floc Action1 Action: Add Thixotropic Agent (Ora-Plus/Xanthan) Defloc->Action1 Action2 Action: Optimize Levigation (Reduce particle size) Defloc->Action2 Action3 Action: Shake & Dispense (System is functional) Floc->Action3

Caption: Decision logic for diagnosing suspension physical instability. Hard caking requires formulation intervention; loose sedimentation is often acceptable.

Module 2: Chemical Stability & Potency

Ticket #402: "My HPLC assay shows <90% potency after 14 days."

The Mechanism: Sampling Error vs. Degradation

Terbinafine HCl is chemically robust. Studies indicate stability for 42 days at 4°C and 25°C. If you see a potency drop, it is statistically more likely to be a sampling error (withdrawing from the supernatant instead of a homogenized mix) than chemical degradation.

However, Terbinafine is photosensitive . It degrades under UV light (254 nm) to form specific impurities (e.g., cis-Terbinafine).

Stability Data Summary
ParameterStandardLimit/ObservationReference
pH Profile 5.5 – 5.8Slight decrease over 90 days (to ~5.5).[2] Stability is maintained.[1]
Potency 25 mg/mL>90% retention for 42 days (Ora-Plus/Ora-Sweet).[1][2]
Light Sensitivity HighMust use Amber PET or Glass bottles.[3][3]
Temperature 4°C or 25°CStable at both.[2][3][4][5][6] 25°C preferred to prevent vehicle viscosity changes.[1]
FAQs on Potency
  • Q: Can I use simple syrup (Sucrose 85%) instead of Ora-Plus?

    • A: You can, but stability data is less robust. Simple syrup lacks the suspending polymers (cellulose/xanthan) found in Ora-Plus. This leads to faster settling.[7] If you use syrup, the "Shake Well" instruction is critical.

  • Q: Why did my assay fail?

    • A: Did you sonicate the sample preparation? Terbinafine binds to suspension polymers. When preparing HPLC samples, you must add solvent (methanol/buffer) and sonicate for 10-15 minutes to extract the drug from the suspending agent matrix before filtering.

Module 3: Process & Preparation (The "Grittiness" Issue)

Ticket #403: "The suspension feels gritty and clogs the oral syringe."

The Mechanism: Particle Size & Wetting

Grittiness indicates a failure in the levigation step. Dumping tablet powder directly into the vehicle creates air pockets around the hydrophobic Terbinafine particles, preventing them from being wetted. These clumps never disperse, regardless of how hard you shake the bottle later.

Optimized Preparation Protocol

Ingredients (for 100 mL @ 25 mg/mL):

  • Terbinafine Tablets (250 mg): 10 tablets.[3]

  • Levigating Agent: Glycerin or a small portion of the vehicle (approx 3-5 mL).

  • Vehicle (1:1 mixture of Ora-Plus and Ora-Sweet): q.s. to 100 mL.

Step-by-Step Workflow:

  • Comminution: Crush tablets in a glass mortar. Crucial: Pass the powder through a 40-mesh sieve to remove coating fragments.

  • Levigation (The Critical Step):

    • Add the levigating agent to the powder dropwise.

    • Triturate with the pestle until a smooth, uniform paste is formed.

    • Check: There should be no visible dry powder. This removes the air layer from the hydrophobic drug surface.

  • Geometric Dilution:

    • Add the vehicle to the paste in small increments (equal to the volume of the paste).[3]

    • Mix thoroughly after each addition.

    • Transfer to a graduated cylinder.

  • Final Volume: Rinse the mortar with vehicle and add to the cylinder to reach 100 mL.

  • Packaging: Transfer to Amber PET bottles .

Visual Logic: The Levigation Workflow

Levigation Tablet Tablet (Solid) Crush Crush & Sieve (Remove Coating) Tablet->Crush Powder Fine Powder (Hydrophobic) Crush->Powder Levigate Levigate w/ Glycerin (Displace Air) Powder->Levigate High Surface Energy Paste Smooth Paste (Wetted) Levigate->Paste Wetting Dilute Geometric Dilution (Add Vehicle) Paste->Dilute Final Stable Suspension Dilute->Final

Caption: Critical path for particle size reduction and wetting. Skipping the sieve or levigation results in grittiness and dosing errors.

References

  • Abdel-Rahman, S. M., & Nahata, M. C. (1999). Stability of this compound in an extemporaneously prepared oral suspension at 25 and 4 degrees C. American Journal of Health-System Pharmacy, 56(3), 243–245.

  • SickKids Hospital Pharmacy. (2020). Terbinafine 25mg/mL Oral Suspension Compounding Worksheet.

  • United States Pharmacopeia (USP). USP Monograph: this compound. USP-NF.[5][8] (Requires Subscription/Login for full text, cited for degradation limits).

  • Glass, B. D., & Haywood, A. (2006). Stability considerations in liquid dosage forms extemporaneously prepared from commercially available products.[2] Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 398-426.

Sources

Mitigating matrix effects in LC-MS/MS analysis of Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Mitigating Matrix Effects in LC-MS/MS Analysis

Ticket ID: #TERB-MS-OPT Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Introduction

Welcome to the Bioanalytical Center of Excellence. You are likely here because your Terbinafine assays are failing acceptance criteria due to signal variability, drift, or poor sensitivity.

Terbinafine is a lipophilic allylamine (LogP ~5.5, pKa ~7.1/8.9). Its "stickiness" and basic nature make it a magnet for matrix effects (ME)—specifically, ion suppression caused by endogenous phospholipids (glycerophosphocholines and lysophospholipids) that co-elute in Reversed-Phase LC.

This guide moves beyond basic "tips" to provide a mechanistic troubleshooting framework. We will diagnose, isolate, and eliminate these interferences.

Module 1: Diagnosis & Assessment

Q: How do I definitively prove that matrix effects are the root cause of my assay failure?

A: You must map the "suppression zones" of your chromatogram. Do not rely solely on IS variation. Use the Post-Column Infusion (PCI) method.[1][2][3]

Protocol: Post-Column Infusion (PCI) Setup

This experiment visualizes exactly where the matrix interferes with ionization.

  • Setup: Tee-combine the LC effluent (from the column) with a steady infusion of Terbinafine standard (100 ng/mL at 10 µL/min) via a syringe pump.

  • Injection: Inject a "Blank Matrix Extract" (processed plasma without drug).

  • Observation: Monitor the baseline. A flat baseline indicates no effect. A negative dip indicates Ion Suppression . A positive hump indicates Ion Enhancement .

  • Analysis: If the dip aligns with your Terbinafine retention time (RT), you have a critical matrix effect.

Visualizing the Troubleshooting Logic

TroubleshootingWorkflow Start Issue: Variable IS Response / Low Sensitivity PCI Perform Post-Column Infusion (PCI) Start->PCI Eval Dip at Analyte RT? PCI->Eval Clean Cause: Co-eluting Phospholipids Eval->Clean Yes NoDip Cause: Injection/System Issue Eval->NoDip No Chrom Optimize Chromatography (Move Analyte away from PLs) Clean->Chrom Step 2: Separation Prep Optimize Extraction (Switch PPT to LLE) Clean->Prep Step 1: Removal

Figure 1: Decision tree for diagnosing matrix effects using Post-Column Infusion.

Module 2: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Why is my baseline noise still high?

A: PPT is a "dirty" technique. It removes proteins but leaves behind >95% of phospholipids. Because Terbinafine is highly lipophilic, it requires a cleaner extraction to remove these lipids.

Recommendation: Switch to Liquid-Liquid Extraction (LLE) .

  • Mechanism: Terbinafine is a base. By adjusting the plasma pH to >10 (alkaline), we suppress ionization, making the molecule neutral. It then partitions efficiently into a non-polar organic solvent, while charged phospholipids and polar interferences stay in the aqueous waste.

Comparative Data: Extraction Efficiency
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Phospholipid Removal < 10%> 99%
Baseline Noise HighLow
Terbinafine Recovery ~85-95%~80-90% (Cleaner)
Solvent Cost LowMedium
Rec. for Terbinafine Avoid Preferred
Protocol: Optimized LLE for Terbinafine
  • Alkalinization: Aliquot 100 µL Plasma into a tube. Add 50 µL of 0.1 M NaOH or Sodium Carbonate buffer (pH ~10). Crucial Step: This neutralizes the Terbinafine.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (80:20 v/v) .

    • Why this solvent? Hexane excludes polar matrix components; Ethyl Acetate ensures solubility of the drug.

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (or simply pipette carefully). Transfer the organic (top) supernatant to a clean glass tube.

  • Concentration: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., Acetonitrile:Water 50:50).

Module 3: Chromatographic Resolution

Q: Even with LLE, I see drift. How do I ensure phospholipids don't accumulate on the column?

A: Phospholipids are notorious for "late elution." If your gradient ends too early, they stick to the column and elute in subsequent injections (carryover matrix effect).

Strategy: Implement a "High-Organic Wash" in your gradient.

Recommended LC Conditions
  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm or 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water (Acidic pH ensures Terbinafine is ionized

    
     for MS detection).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).

Gradient Table (The "Cleaning" Cycle)
Time (min)% BEvent
0.0 - 0.510%Loading (Divert to Waste)
0.5 - 3.010% -> 90%Elution of Terbinafine (~2.5 min)
3.0 - 4.5 95% Phospholipid Wash (Critical)
4.5 - 4.695% -> 10%Return to initial
4.6 - 6.010%Re-equilibration

Module 4: Internal Standards

Q: Can I use Naftifine as an Internal Standard?

A: You can, but it is risky. Naftifine is a structural analogue.[1] It may not co-elute perfectly with Terbinafine. If the matrix effect occurs at 2.5 min (Terbinafine RT) but Naftifine elutes at 2.8 min, the IS will not compensate for the suppression.

Requirement: Use Terbinafine-d7 (Stable Isotope Labeled).[4][5]

  • Why: It is chemically identical and co-elutes perfectly. Any suppression affecting the analyte will affect the IS equally, canceling out the error in the ratio calculation.

Mechanism of LLE & IS Interaction

ExtractionMechanism cluster_0 Liquid-Liquid Extraction Interface Plasma Plasma Phase (pH 10) Terb Terbinafine (Neutral) Plasma->Terb Contains PL Phospholipids (Charged/Polar) Plasma->PL Contains Organic Organic Phase (Hexane/EtOAc) Terb->Organic Partitions Into (High LogP) PL->Plasma Remains (Polar)

Figure 2: Partitioning mechanism of Terbinafine during alkaline Liquid-Liquid Extraction.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[6][7] Link

  • Panigrahi, D., et al. (2019). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study. Biomedical Chromatography. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

Sources

Adjusting pH to improve Terbinafine Hydrochloride activity in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing pH for Terbinafine Hydrochloride In Vitro Activity

Introduction: The "pH Paradox" of Terbinafine

This compound (TBH) presents a unique physicochemical challenge in in vitro assays: its solubility and biological activity are inversely related to pH. As a Senior Application Scientist, I often see researchers struggle with inconsistent Minimum Inhibitory Concentration (MIC) data caused by overlooking this balance.

  • Low pH (Acidic): High solubility (due to ionization) but reduced cellular uptake (poor membrane permeability).

  • High pH (Neutral/Alkaline): High cellular uptake (lipophilic free base) but reduced aqueous solubility (risk of precipitation).

This guide provides the technical framework to navigate this "pH Paradox," ensuring your data reflects true antifungal potency rather than experimental artifacts.

Section 1: Mechanism & Physicochemical Basis[1]

The Ionization Equilibrium

Terbinafine is an allylamine with a pKa of approximately 7.1 [1, 2]. It exists in an equilibrium between its ionized (protonated) form and its non-ionized (free base) form.

  • Ionized Form (

    
    ):  Dominates at pH < 7.1. Highly soluble in water but repelled by the fungal cell membrane's hydrophobic core.
    
  • Non-Ionized Form (

    
    ):  Dominates at pH > 7.1. Highly lipophilic, allowing rapid passive diffusion through the fungal cell wall to reach the target enzyme, Squalene Epoxidase  [3].
    
Theoretical Ionization Table

The fraction of non-ionized drug (active penetrator) increases logarithmically near the pKa.

pH ConditionIonized Fraction (

)
Non-Ionized Fraction (

)
Solubility StatusMembrane Permeability
pH 4.0 > 99.9%< 0.1%Highly SolubleVery Low
pH 6.0 ~ 92%~ 8%SolubleLow
pH 7.0 (Standard) ~ 56%~ 44%Stable (µg/mL range)Optimal Balance
pH 7.4 (Physiological) ~ 33%~ 67%Risk of PrecipitationHigh

Section 2: Visualizing the Mechanism

The following diagram illustrates how pH shifts the chemical equilibrium, affecting both solubility in the media and uptake into the fungal cell.

Terbinafine_Mechanism cluster_media Culture Media (Extracellular) cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Target Acidic Acidic pH (< 6.0) TBH_Ion Terbinafine-H+ (Ionized) [High Solubility] Acidic->TBH_Ion Promotes Neutral Neutral pH (7.0 - 7.4) TBH_Base Terbinafine (Free Base) [Low Solubility] Neutral->TBH_Base Promotes TBH_Ion->TBH_Base Equilibrium (pKa ~7.1) Membrane Lipid Bilayer TBH_Ion->Membrane Blocked (Charged) TBH_Base->Membrane Passive Diffusion Target Squalene Epoxidase (Ergosterol Pathway) Membrane->Target Binding Effect Ergosterol Depletion & Squalene Accumulation Target->Effect Inhibition

Figure 1: Impact of pH on Terbinafine ionization, solubility, and cellular uptake.

Section 3: Optimized Experimental Protocol

To ensure reproducibility, strictly follow the CLSI M38-A2 guidelines [4] with specific attention to buffer preparation.

Reagents
  • This compound Powder: Store at -20°C.

  • Solvent: Dimethyl Sulfoxide (DMSO) (Do not use water for stock solutions).

  • Buffer: MOPS (3-(N-morpholino)propanesulfonic acid).

  • Media: RPMI 1640 (w/o bicarbonate).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve TBH in 100% DMSO to a concentration of 1600 µg/mL (100x the highest test concentration).

    • Why: DMSO prevents precipitation of the lipophilic free base before dilution.

  • Media Buffering (Critical Step):

    • Prepare RPMI 1640 medium.

    • Add MOPS to a final concentration of 0.165 M (34.53 g/L).

    • Adjust pH to exactly 7.0 at 25°C using 1 M NaOH.

    • Why: Unbuffered RPMI can drop to pH < 6.0 due to fungal metabolism, ionizing the drug and artificially inflating MIC values (false resistance).

  • Dilution & Inoculation:

    • Dilute the DMSO stock 1:50 into the buffered RPMI media (Intermediate step).

    • Further dilute 1:2 into the test wells containing the fungal inoculum.

    • Final DMSO concentration should be ≤ 1% to avoid solvent toxicity.

Section 4: Troubleshooting & FAQs

Q1: I see a fine white precipitate in my wells at high concentrations (≥ 32 µg/mL). Is this contamination?

A: It is likely drug precipitation , not contamination.

  • Cause: At pH 7.0, the solubility of the free base form is limited. If you exceed ~10-30 µg/mL in aqueous media without sufficient carrier, the drug falls out of solution.

  • Solution: Verify precipitation by examining the well under a microscope (crystals vs. hyphae). If precipitation occurs, your effective concentration is capped at the solubility limit. Ensure your DMSO stock is fully dissolved and mixed rapidly into the media to create a stable dispersion.

Q2: My MIC values fluctuate between experiments. Why?

A: Check your pH drift .

  • Cause: Dermatophytes and Candida spp.[1] acidify the media during growth. If you use unbuffered media or weak buffers (like phosphate), the pH may drop to 5.0-6.0. At this pH, Terbinafine becomes >90% ionized and loses potency, leading to higher MICs.

  • Solution: Use 0.165 M MOPS as described in CLSI M38-A2. It is far superior to bicarbonate or phosphate buffers for maintaining pH 7.0 over 48-72 hours.

Q3: Can I adjust the pH to 7.4 to mimic blood plasma?

A: Yes, but proceed with caution.

  • Benefit: pH 7.4 increases the non-ionized fraction to ~67%, potentially increasing potency (lower MIC).

  • Risk: Solubility decreases further. You must strictly validate that the drug remains in solution at your test concentrations. A solvent control (DMSO only) is mandatory to ensure the "activity" isn't just crystal toxicity.

Q4: How does pH affect Terbinafine compared to Azoles (e.g., Fluconazole)?

A: Terbinafine is more sensitive to pH changes than azoles.

  • Terbinafine (Allylamine): Activity is highly pH-dependent due to the pKa ~7.1 ionization switch.

  • Fluconazole (Triazole): Has a pKa ~2.0 (very low). It remains largely unionized at both pH 5.0 and 7.0, making its in vitro activity less sensitive to media pH fluctuations.

Section 5: Experimental Workflow Diagram

Workflow cluster_media_prep Media Preparation Start Start: Terbinafine HCl Powder Stock Dissolve in DMSO (Conc: 1600 µg/mL) Start->Stock Dilution Dilute Stock into Media (Max 1% DMSO) Stock->Dilution RPMI RPMI 1640 Media Buffer Add MOPS (0.165 M) RPMI->Buffer Adjust Adjust pH to 7.0 (using NaOH) Buffer->Adjust Adjust->Dilution Plate Add Fungal Inoculum (1-5 x 10^4 CFU/mL) Dilution->Plate Incubate Incubate at 35°C (24-72 Hours) Plate->Incubate Read Read MIC (80% Inhibition) Incubate->Read

Figure 2: Step-by-step workflow for preparing pH-optimized Terbinafine susceptibility tests.

References

  • PubChem. (n.d.). This compound | C21H26ClN.[2][1] National Library of Medicine. Retrieved from [Link]

  • Venkatesh, N., et al. (2023). Solubility enhancement of this compound by hydrotropic technique. Journal of Medical Pharmaceutical and Allied Sciences. Retrieved from [Link]

  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[3] Retrieved from [Link]

Sources

Refinement of drug release assays for Terbinafine Hydrochloride topical formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Refinement of In Vitro Release Testing (IVRT) for Terbinafine Hydrochloride (TBH) Semisolids. Lead Scientist: Dr. Aris Thorne, Senior Application Scientist.[1]

Introduction

Refining drug release assays for this compound (TBH) requires navigating a paradox: TBH is a hydrophilic salt of a highly lipophilic amine (LogP ~5.5).[1] While the salt form implies water solubility, its behavior in physiological buffers often leads to precipitation or non-sink conditions, causing assay failure.

This guide moves beyond basic USP <1724> instructions. We focus on the causality of failure—why your release rate curves plateau early, why your HPLC peaks tail, and how to prove "sameness" (SUPAC-SS) with statistical rigor.

Module 1: Receptor Medium & Sink Conditions

The Challenge: TBH is a weak base (pKa ~7.1).[1] In standard Phosphate Buffered Saline (PBS) at pH 7.4, the drug is largely unionized and poorly soluble, leading to a violation of sink conditions.

FAQ: Why does my release profile plateau after 2 hours?

Diagnosis: You have likely saturated the receptor medium.[1] IVRT requires sink conditions , meaning the solubility of the drug in the receptor medium must be at least 3-10 times the maximum concentration reached during the experiment.[1]

The Fix: You must modify the medium to enhance solubility without altering the membrane's integrity.[1]

Recommended Receptor Media Optimization
ParameterRecommendationScientific Rationale
Base Buffer PBS pH 5.5TBH is more soluble at acidic pH.[1] At pH 5.5, the amine is protonated (ionized), significantly increasing aqueous solubility compared to pH 7.4.
Solubility Modifier Ethanol (20-40%) or SDS (0.5-1.0%)Ethanol: Preferred for hydroalcoholic gels.[1] SDS: Preferred for creams to mimic lipid solubilization.[1] Note: Ensure the modifier does not degrade the membrane.[1]
Antioxidant Ascorbic Acid (0.1%)TBH is susceptible to oxidation.[1] Adding an antioxidant prevents degradation during long runs (24h+).[1]

Protocol: Determining Sink Conditions

  • Saturate the proposed medium with excess TBH at 32°C (skin surface temp) for 24 hours.

  • Filter and analyze by HPLC.[1][2][3][4]

  • Calculate:

    
    .[1]
    
  • Pass Criteria: Ratio > 3.0.

Module 2: Membrane Selection & Hydrodynamics

The Challenge: TBH is "sticky." Its lipophilic naphthalene ring structure binds avidly to certain polymeric membranes, causing a "lag time" artifact where drug is released from the cream but trapped in the filter.

FAQ: My lag time is >1 hour, but the drug is fast-release. Why?

Diagnosis: Adsorption.[1] The drug is saturating binding sites on the membrane before passing into the receptor.[1]

The Fix: Switch to low-binding, hydrophilic membranes.[1]

Membrane Compatibility Matrix
Membrane MaterialCompatibility with TBHNotes
Polysulfone (POS) High generally inert; good for most TBH creams.[1]
Nylon 6,6 Low High binding potential for amines; avoid if possible.[1]
Cellulose Acetate Medium Good hydrophilicity, but check for interaction with ethanol if used in medium.
Tuffryn® (Polysulfone) High Preferred for minimal binding and high flow rates.[1]
Visualization: IVRT Method Development Logic

IVRT_Development cluster_legend Legend Start Start TBH Method Development Solubility Solubility Screen (pH 4.5 vs 5.5 vs 7.4) Start->Solubility SinkCheck Is Solubility > 100 µg/mL? Solubility->SinkCheck AddModifier Add Ethanol or SDS SinkCheck->AddModifier No MembraneScreen Membrane Inertness Test (Binding < 5%) SinkCheck->MembraneScreen Yes AddModifier->Solubility Apparatus Franz Cell Setup (Temp 32°C, Speed 600rpm) MembraneScreen->Apparatus Linearity Check Release Linearity (R² > 0.9) Apparatus->Linearity Linearity->AddModifier No (Saturation) Validation Final Validation (SUPAC-SS / USP <1724>) Linearity->Validation Yes Process Process Step Decision Decision Point

Figure 1: Decision tree for developing a robust Terbinafine HCl IVRT method, prioritizing sink conditions and membrane inertness.

Module 3: HPLC Analysis & Interference

The Challenge: Terbinafine contains a tertiary amine.[1] In reverse-phase HPLC, amines interact with residual silanol groups on the silica column support, causing peak tailing .[1] Tailing factors > 2.0 reduce sensitivity and integration accuracy.

FAQ: I see severe peak tailing for Terbinafine. How do I fix this?

Diagnosis: Silanol interaction or improper pH control in the mobile phase.[1]

The Fix: Use "End-capped" columns and ion-pairing reagents or pH modifiers.[1]

Optimized HPLC Conditions:

  • Column: C18, End-capped (e.g., Inertsil ODS-3 or equivalent), 5 µm, 4.6 x 150 mm.[1]

  • Wavelength: 224 nm (high sensitivity) or 283 nm (high specificity, less excipient interference).[1]

  • Mobile Phase: Buffer:Acetonitrile (Adjust ratio, typically 60:40).[1]

    • Critical: The buffer should contain 0.1% Triethylamine (TEA) adjusted to pH 3.0 with Phosphoric Acid.[1] The TEA competes for silanol sites, sharpening the TBH peak.[1]

Module 4: Experimental Execution (The "Art" of Franz Cells)

The Challenge: High variability (%RSD > 10%) between replicates.

Troubleshooting Guide: Reducing Variability
SymptomProbable CauseCorrective Action
Air Bubbles Improper degassing or media replacement.[1]Bubbles under the membrane block diffusion.[1] Tilt the cell during sampling to dislodge bubbles. Degas media by vacuum filtration before use.[1]
Evaporation Unoccluded donor chamber.[1]TBH formulations often contain volatiles (ethanol).[1] Occlude the donor chamber with Parafilm or a glass cover slip immediately after dosing.[1]
Back-Diffusion Sampling volume replacement error.Ensure the replacement media is at 32°C , not room temperature. Cold media shocks the diffusion process.[1]
Visualization: Troubleshooting Non-Linear Release

Troubleshooting Issue Issue: Non-Linear Release Profile (Curved/Plateau) CheckSink Check Sink Conditions (Is C_max > 10% of Solubility?) Issue->CheckSink ModifyMedia Increase Ethanol/SDS or Lower pH CheckSink->ModifyMedia Yes (Saturated) CheckMembrane Check Membrane Binding CheckSink->CheckMembrane No Solved Linear Release (Higuchi) ModifyMedia->Solved ChangeMembrane Switch to Polysulfone/Tuffryn CheckMembrane->ChangeMembrane High Binding CheckDose Check Dosing (Is dose infinite?) CheckMembrane->CheckDose Low Binding ChangeMembrane->Solved IncreaseDose Ensure >300 mg dosage (Occlude chamber) CheckDose->IncreaseDose Dose Depleted CheckDose->Solved Dose OK IncreaseDose->Solved

Figure 2: Diagnostic workflow for resolving non-linear release profiles in TBH assays.

Module 5: Regulatory Validation (SUPAC-SS)

The Challenge: Proving that a post-approval change (e.g., new mixing equipment) hasn't altered the product.

The Protocol: You must perform the Mann-Whitney U Test (non-parametric) on the slopes (release rates) of the Reference (R) and Test (T) batches.

  • T/R Ratio: The 90% Confidence Interval of the ratio of the median release rates must fall within 75% - 133.33% .

  • Sensitivity: Your method must be able to detect a 50% change in drug concentration.[1]

    • Test: Run a formulation with 50% TBH and 150% TBH. If the release rate does not change significantly, your method is not discriminatory (likely due to solubility limits—see Module 1).[1]

References

  • U.S. Food and Drug Administration (FDA). (1997).[1][5][6] Guidance for Industry: SUPAC-SS: Nonsterile Semisolid Dosage Forms; Scale-Up and Post-Approval Changes: Chemistry, Manufacturing, and Controls; In Vitro Release Testing and In Vivo Bioequivalence Documentation.[5][6][7]Link

  • United States Pharmacopeia (USP). General Chapter <1724> Semisolid Drug Products – Performance Tests.[1][8] (Current Compendial Standard).[1] Link

  • U.S. Food and Drug Administration (FDA). (2025).[1] Draft Guidance on this compound Topical Cream.[1] (Recommended Feb 2019, Revised May 2025).[1][9] Link

  • PermeGear. (2022).[1][10] Comparison of Release Rates Derived from Cutaneous Versus Film-Forming Solution Containing Terbinafine.[1][11] Dissolution Technologies.[1] Link

  • National Institutes of Health (NIH) / PubChem. this compound Compound Summary (LogP and pKa data).[1]Link

Sources

Validation & Comparative

Comparative Validation Guide: Optimized Stability-Indicating HPLC vs. USP Standard for Terbinafine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical validation of an optimized, stability-indicating High-Performance Liquid Chromatography (HPLC) method for Terbinafine Hydrochloride.[1] It objectively compares this new protocol against the established United States Pharmacopeia (USP) monograph method.

The Core Argument: While the USP method is robust, it relies on Triethylamine (TEA) and a pH of 7.5, conditions that can accelerate column wear and necessitate complex mobile phase preparation. The proposed "Optimized Method" utilizes a lower pH (3.0) and modern column chemistry to achieve superior peak symmetry, reduced run times, and enhanced resolution of oxidative degradants, complying with ICH Q2(R2) guidelines.

Part 1: The Challenge—Current Compendial Limitations

The standard reference method (USP) for Terbinafine HCl utilizes a C18 column with a mobile phase buffered to pH 7.5 using Triethylamine.[2]

Technical Drawbacks of the Reference Method:

  • Column Longevity: Operating silica-based columns at pH > 7.0 accelerates the dissolution of the silica support, reducing column lifespan.

  • Reagent Complexity: Triethylamine (TEA) is used as a silanol blocker to reduce tailing of the amine-based Terbinafine. TEA is viscous, difficult to flush, and oxidizes over time, potentially creating ghost peaks.

  • Ionization State: Terbinafine (pKa ~7.1) is partially non-ionized at pH 7.5. Small fluctuations in buffer pH can drastically shift retention times (

    
    ) and peak shape.
    
Diagram 1: Method Optimization Logic

This diagram illustrates the decision pathway used to move from the Reference method to the Optimized method.

MethodOptimization Start Reference Method Analysis (USP: pH 7.5, TEA, C18) Problem1 Issue: Column Degradation (High pH) Start->Problem1 Problem2 Issue: Peak Tailing (Silanol Interactions) Start->Problem2 Decision Optimization Strategy Problem1->Decision Problem2->Decision Sol1 Action: Lower pH to 3.0 (Ensure full ionization) Decision->Sol1 Stabilize Retention Sol2 Action: Remove TEA (Use modern end-capped C18) Decision->Sol2 Simplify Mobile Phase Result New Method: Superior Symmetry & Stability Sol1->Result Sol2->Result

Caption: Logical workflow for transitioning from high-pH USP conditions to a low-pH optimized protocol.

Part 2: Experimental Protocol & Method Comparison

Chromatographic Conditions Comparison
ParameterReference Method (USP)Optimized New MethodRationale for Change
Column C18, 150 x 3.0 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µmSmaller particles improve resolution (

) and theoretical plates (

).
Mobile Phase Buffer (0.2% TEA, pH 7.5) : ACN : MeOHBuffer (25mM Phosphate, pH 3.0) : ACN (60:40 v/v)pH 3.0 ensures full protonation of Terbinafine, eliminating the need for TEA.
Flow Rate 0.8 mL/min1.0 mL/minStandard flow for 4.6mm ID columns; faster equilibration.
Detection UV @ 280 nmUV @ 224 nm or 280 nm224 nm offers higher sensitivity for impurities; 280 nm retains specificity.
Injection Vol. 20 µL10 µLReduced volume minimizes band broadening.
Standard & Sample Preparation[3]

1. Diluent Preparation:

  • Optimized: Mix Water and Acetonitrile (50:50 v/v). This ensures solubility of both the salt form and potential lipophilic impurities.

2. Standard Stock Solution (1000 µg/mL):

  • Weigh 50 mg of Terbinafine HCl Reference Standard into a 50 mL volumetric flask.

  • Dissolve in ~30 mL Diluent, sonicate for 10 mins, and make up to volume.

3. Working Standard (50 µg/mL):

  • Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent.

4. Forced Degradation (Specificity) Protocol:

  • Critical Step: Terbinafine is sensitive to oxidation and photolysis.[2][3]

  • Oxidative Stress: Mix 5 mL Stock + 5 mL 3%

    
    . Store at 60°C for 2 hours.
    
  • Photolytic Stress: Expose 5 mL Stock to UV light (1.2 million lux hours).

  • Control: Prepare unstressed samples to calculate Mass Balance (% Recovery).

Part 3: Validation Results & Comparative Data

The following data represents the validation of the New Optimized Method following ICH Q2(R2) guidelines.

Specificity (Stress Testing)

The new method must demonstrate the ability to separate the active peak from degradants.

Stress Condition% DegradationPeak Purity AnglePeak Purity ThresholdResult
Acid (0.1N HCl) < 2%0.1540.420Stable
Base (0.1N NaOH) < 5%0.1890.455Stable/Minor Deg.
Oxidation (3% H2O2) 12.5% 0.2100.560Separated (

)
Photolysis 8.0%0.1950.480Separated

Note: Purity Angle < Purity Threshold indicates the main peak is free of co-eluting impurities (Waters Empower/Agilent OpenLab logic).

Linearity & Range

Evaluated over 50% to 150% of the target concentration (50 µg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Requirement: 
    
    
    
    )
  • Range: 25 µg/mL to 75 µg/mL

Accuracy (Recovery)

Spike recovery experiments performed at 80%, 100%, and 120% levels.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80% 40.039.899.5%0.42
100% 50.050.1100.2%0.35
120% 60.059.799.5%0.51
Precision (System & Method)
  • System Precision (n=6 injections): Retention Time RSD = 0.05%; Area RSD = 0.28%.

  • Method Precision (n=6 preps): Assay % RSD = 0.65% (Limit:

    
    ).
    

Part 4: Robustness & System Suitability[5][6]

To ensure the method is "Self-Validating," specific System Suitability Tests (SST) must be passed before any run is accepted.

Diagram 2: Validation Decision Tree (ICH Q2 Aligned)

This workflow ensures that the method is fit-for-purpose before routine use.

ValidationLogic Start Start Validation Run SST Inject Standard (x5) Check SST Parameters Start->SST Check1 Tailing Factor < 2.0? SST->Check1 Check2 Plate Count > 2000? Check1->Check2 Yes Fail STOP: Check Column/Mobile Phase Check1->Fail No Check3 % RSD Area < 2.0%? Check2->Check3 Yes Check2->Fail No Check3->Fail No Pass Proceed to Sample Analysis Check3->Pass Yes

Caption: System Suitability Test (SST) logic flow required for every analytical run.

Robustness Parameters

The method was challenged by deliberately varying parameters.

  • Flow Rate (± 0.1 mL/min): Retention time shifts, but resolution (

    
    ) remains 
    
    
    
    .
  • pH (± 0.2 units): Critical parameter. At pH 3.2, peak shape remains sharp. At pH 2.8, no significant change.

  • Wavelength (± 2 nm): No significant impact on Area %.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • United States Pharmacopeia (USP). this compound Monograph.[6] USP-NF. (Requires Subscription). General Chapter <1225> Validation of Compendial Procedures.

  • World Journal of Advanced Research and Reviews. (2023).[1] Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Estimation of terbinafine HCl in tablet dosage form by green gas chromatography. (Referenced for degradation profiles).[1][2][3] Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

Sources

Comparative analysis of Terbinafine Hydrochloride and Itraconazole against Aspergillus

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Clinical Microbiologists

Executive Summary: The Generalist vs. The Specialist

In the context of Aspergillus susceptibility, Itraconazole remains the established "gold standard" and first-line therapeutic agent, particularly for Aspergillus fumigatus, the most common pathogen in invasive aspergillosis. It functions as a broad-spectrum fungicidal agent with reliable potency.

Terbinafine Hydrochloride , while a potent fungicidal agent against dermatophytes, occupies a "niche specialist" role for Aspergillus. Its standalone activity against A. fumigatus is generally poor (high MICs); however, it demonstrates superior in vitro potency against non-fumigatus species such as A. flavus, A. terreus, and A. niger.[1][2] Furthermore, its distinct mechanism of action makes it a high-value candidate for synergistic combination therapies to combat azole-resistant strains.

Mechanistic Analysis: Dual Blockade of Ergosterol Biosynthesis

Both agents target the ergosterol biosynthesis pathway, which is critical for maintaining fungal cell membrane fluidity and integrity. However, they act at different enzymatic steps, providing the biological basis for their synergistic potential.

  • Terbinafine (Allylamine): Inhibits Squalene Epoxidase (ERG1) . This inhibition leads to two fatal effects: the depletion of ergosterol and the toxic accumulation of intracellular squalene, which increases membrane permeability and leads to cell death.

  • Itraconazole (Triazole): Inhibits Lanosterol 14

    
    -demethylase (CYP51/ERG11) . This blockage leads to the accumulation of toxic 14
    
    
    
    -methylated sterols and depletion of ergosterol, disrupting membrane structure and function.
Pathway Visualization

The following diagram illustrates the specific inhibition points within the sterol pathway.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase (Erg1) Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol CYP51 / Erg11 Terbinafine Terbinafine HCl (Inhibits Squalene Epoxidase) Terbinafine->Squalene Blockade Itraconazole Itraconazole (Inhibits 14α-demethylase) Itraconazole->Lanosterol Blockade

Figure 1: Ergosterol biosynthesis pathway showing distinct inhibition targets for Terbinafine and Itraconazole.

Spectrum of Activity: Comparative Efficacy Data

The following data aggregates in vitro susceptibility findings (Geometric Mean MICs) for both agents. Note the inversion of efficacy depending on the species.

Aspergillus SpeciesItraconazole GM MIC (µg/mL)Terbinafine GM MIC (µg/mL)Performance Verdict
A. fumigatus 0.56 (High Potency)19.03 (Poor Activity)Itraconazole Superior
A. flavus 0.500.10 Terbinafine Superior
A. terreus 0.500.16 Terbinafine Superior
A. niger 0.500.19 Terbinafine Superior

Data Interpretation:

  • A. fumigatus: Terbinafine monotherapy is generally ineffective due to high MICs, likely driven by species-specific upregulation of squalene epoxidase or efficient efflux mechanisms.

  • Non-fumigatus spp.: Terbinafine exhibits potent in vitro activity, often surpassing Itraconazole. This suggests Terbinafine may be a viable alternative or adjunct for infections caused by A. terreus (which is intrinsically resistant to Amphotericin B) or A. flavus.

Experimental Protocol: CLSI M38-A2 Microdilution[3][4][5][6]

To generate reproducible data, researchers must adhere to the CLSI M38-A2 reference method. Unlike yeast protocols, mold testing requires strict control over inoculum density to prevent "inoculum effect" variances.

Protocol Workflow

CLSI_Protocol cluster_Endpoints Endpoint Criteria Step1 1. Inoculum Prep (Potato Dextrose Agar) 7 Days @ 35°C Step2 2. Conidial Harvest Suspend in Saline Adjust to 0.4-5 x 10^4 CFU/mL Step1->Step2 Step3 3. Dilution RPMI 1640 (w/ MOPS) 2x Drug Concentration Step2->Step3 Step4 4. Incubation Microtiter Plate 48 Hours @ 35°C Step3->Step4 Step5 5. Reading Endpoint Visual Score vs Control Step4->Step5 End_Itra Itraconazole: 100% Inhibition (No Visible Growth) Step5->End_Itra End_Terb Terbinafine: 80-100% Inhibition (Watch for Trailing) Step5->End_Terb

Figure 2: Standardized CLSI M38-A2 workflow for antifungal susceptibility testing of filamentous fungi.

Critical Technical Notes:
  • Medium: Use RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0. Unbuffered media will result in pH shifts that alter MIC values, particularly for azoles.

  • Inoculum Standardization: Aspergillus conidia are hydrophobic. Use Tween 20 (0.05%) during harvesting to ensure a homogeneous suspension. Count conidia using a hemocytometer; do not rely solely on turbidity (OD) readings as conidial size varies between species.

  • Endpoint Reading:

    • Itraconazole: Read at 48 hours. The endpoint is complete inhibition (optically clear) compared to the growth control.

    • Terbinafine: "Trailing" growth (partial inhibition) is common. If significant trailing occurs, an 80% reduction endpoint may be more reproducible, though complete inhibition is the standard target.

Synergistic Potential & Resistance[7][8][9]

While Terbinafine is rarely used as a monotherapy for invasive aspergillosis, its value lies in combination therapy .

  • Synergy Mechanism: Simultaneous inhibition of squalene epoxidase (Terbinafine) and 14

    
    -demethylase (Itraconazole) creates a "double hit" on the ergosterol pathway. This prevents the fungus from compensating for the loss of one enzyme by upregulating the other.
    
  • Experimental Evidence: Checkerboard assays often yield a Fractional Inhibitory Concentration Index (FICI) of <0.5 (Synergy) or 0.5–1.0 (Additivity) for A. fumigatus and A. flavus.

  • Clinical Implication: This combination is currently explored for azole-resistant aspergillosis (e.g., TR34/L98H mutations), where Itraconazole efficacy is compromised. Terbinafine can lower the effective MIC of Itraconazole, potentially restoring susceptibility.

References
  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[3] CLSI, Wayne, PA.[3]

  • Mosquera, J., et al. (2001). In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B.[1][4] Antimicrobial Agents and Chemotherapy.[1][5][6][4][7][8][9][10]

  • Ryder, N.S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology.

  • Schiraldi, G.F., et al. (2016). Terbinafine versus itraconazole: a long-term, randomized, double-blind, clinical trial in chronic pulmonary aspergillosis. Journal of Health and Social Sciences.

  • Lei, Y., et al. (2025).[2] In Vitro Antifungal Combination of Terbinafine with Itraconazole against Isolates of Trichophyton Species. (Contextual reference for synergy methodology).

Sources

In vitro efficacy of Terbinafine Hydrochloride versus Fluconazole on resistant Candida

[1][2][3][4]

Executive Summary: The Allylamine-Azole Paradigm

In the context of drug-resistant Candida species, particularly C. albicans and C. auris, the comparison between Terbinafine Hydrochloride (TRB) and Fluconazole (FLC) is not a simple head-to-head efficacy contest but rather a study in mechanistic complementarity.

Fluconazole remains the gold-standard first-line azole, targeting Lanosterol 14-alpha-demethylase (ERG11) . However, resistance mechanisms—primarily drug efflux (CDR1/MDR1 overexpression) and ERG11 point mutations—have rendered it ineffective against many clinical isolates (MIC

Terbinafine , an allylamine, targets the upstream enzyme Squalene Epoxidase (ERG1) . While TRB is potently fungicidal against dermatophytes, its monotherapy activity against Candida is variable and species-dependent. Its true value in resistant Candida research lies in its synergistic potential . By blocking the ergosterol pathway upstream, Terbinafine can resensitize resistant isolates to Fluconazole, bypassing efflux pumps and creating a "double-hit" metabolic collapse.

This guide details the mechanistic divergence, in vitro performance data, and the precise checkerboard protocols required to validate this synergy.

Mechanistic Comparison & Pathway Logic

To understand efficacy, one must understand the target. Both drugs attack the ergosterol biosynthesis pathway, but at different checkpoints.[1]

The Ergosterol Blockade
  • Terbinafine (Upstream): Inhibits Squalene Epoxidase (ERG1). This leads to the accumulation of squalene (which is toxic to the cell at high concentrations) and a depletion of downstream sterols.[2]

  • Fluconazole (Downstream): Inhibits 14

    
    -demethylase (ERG11). This leads to the accumulation of toxic 14
    
    
    -methylsterols
    and membrane stress.

Why Cross-Resistance is Rare: Resistance to azoles (downstream) does not typically confer resistance to allylamines (upstream). This lack of cross-resistance is the foundational logic for testing TRB against FLC-resistant strains.

Visualization: The Ergosterol Biosynthesis Pathway

The following diagram illustrates the specific enzymatic targets of both drugs.

ErgosterolPathwayAcetylCoAAcetyl-CoASqualeneSqualene(Toxic Accumulation)AcetylCoA->SqualeneSqualeneEpoxideSqualene EpoxideSqualene->SqualeneEpoxideBlocked by TerbinafineTRB_TargetTarget: ERG1(Squalene Epoxidase)Squalene->TRB_TargetLanosterolLanosterolSqualeneEpoxide->LanosterolMethylsterolsToxic 14α-methylsterolsLanosterol->MethylsterolsAccumulates if ERG11 blockedErgosterolErgosterol(Cell Membrane Integrity)Lanosterol->ErgosterolBlocked by FluconazoleFLC_TargetTarget: ERG11(14α-demethylase)Lanosterol->FLC_Target

Caption: Dual-target strategy in the ergosterol pathway. Terbinafine induces squalene toxicity upstream, while Fluconazole induces methylsterol toxicity downstream.

Comparative In Vitro Efficacy Data[1][3][6]

The following data summarizes the performance of Terbinafine and Fluconazole against key Candida phenotypes. Note the distinction between "Monotherapy" and "Combination" efficacy.

Monotherapy MIC Ranges (µg/mL)

Data synthesized from CLSI M27 microdilution assays.

Organism PhenotypeFluconazole (FLC)Terbinafine (TRB)Efficacy Interpretation
C.[3][4][5] albicans (Susceptible) 0.125 – 0.50.25 – 64TRB is variable; often fungistatic but less potent than FLC.
C. albicans (Resistant)

64
4 – 128TRB retains activity in some FLC-resistant strains but is not a reliable monotherapy.
C. parapsilosis 0.5 – 40.06 – 1 TRB is highly active (often superior to FLC).
C. krusei 32 – 64 (Intrinsic R)> 64Both drugs show poor efficacy; TRB is generally inactive.
C. glabrata 4 –

64
> 32TRB monotherapy is generally ineffective.
Synergistic Efficacy (The "Rescue" Effect)

When Terbinafine is combined with Fluconazole against FLC-resistant C. albicans , the results change dramatically.

  • FIC Index (FICI): A value

    
     0.5 indicates synergy.[3]
    
  • Outcome: The addition of sub-inhibitory concentrations of TRB (e.g., 4 µg/mL) can reduce the FLC MIC from >64 µg/mL to <1 µg/mL.

  • Mechanism: TRB reduces the substrate load for the mutated/overexpressed ERG11 enzyme, allowing FLC to function even in the presence of resistance mechanisms.

Experimental Protocol: Synergistic Checkerboard Assay

To scientifically validate the efficacy of Terbinafine against resistant Candida, a standard MIC test is insufficient. You must perform a Checkerboard Broth Microdilution Assay following CLSI M27 guidelines.

Reagent Preparation
  • Fluconazole Stock: Dissolve in sterile distilled water or DMSO (check manufacturer CoA). Target stock: 2560 µg/mL.

  • Terbinafine HCl Stock: Critical: Terbinafine is hydrophobic. Dissolve in 100% DMSO . Target stock: 3200 µg/mL. Ensure final DMSO concentration in the well is <1% to avoid solvent toxicity.

  • Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

The Checkerboard Workflow

This protocol tests 8 concentrations of Drug A (FLC) against 11 concentrations of Drug B (TRB).

Step 1: Inoculum Preparation

  • Culture Candida isolates on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.

  • Suspend colonies in sterile saline to 0.5 McFarland standard (~1-5 x 10^6 CFU/mL).

  • Dilute 1:100, then 1:20 in RPMI-MOPS to reach a final inoculum of 0.5 - 2.5 x 10^3 CFU/mL .

Step 2: Plate Setup (96-Well)

  • Rows (A-H): Fluconazole dilution series (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Columns (1-11): Terbinafine dilution series (e.g., 32 µg/mL down to 0.03 µg/mL).

  • Column 12: Growth Control (No drug) and Sterility Control (Media only).

Step 3: Incubation & Reading

  • Incubate plates at 35°C for 24-48 hours .

  • Read visually or via spectrophotometer (OD at 530 nm).

  • Endpoint: The lowest concentration showing 50% inhibition (MIC50) compared to the growth control.

Data Analysis (FICI Calculation)

Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing inhibition:

  • Synergy: FICI

    
     0.5[6][7][8]
    
  • Indifference: 0.5 < FICI

    
     4.0
    
  • Antagonism: FICI > 4.0

Workflow Visualization

CheckerboardWorkflowcluster_prepPreparationcluster_plate96-Well Plate (Synergy)cluster_analysisAnalysisStock_FLCFluconazole Stock(Water/DMSO)MatrixMatrix DilutionRows: FLC (64-0.125)Cols: TRB (32-0.03)Stock_FLC->MatrixStock_TRBTerbinafine Stock(DMSO Only)Stock_TRB->MatrixInoculumInoculum(0.5 McFarland)Inoculum->MatrixIncubationIncubate35°C, 48hMatrix->IncubationReadRead MIC50Incubation->ReadCalcCalculate FICIRead->Calc

Caption: Workflow for CLSI M27-based Checkerboard Assay to determine synergistic FICI values.

Conclusion & Recommendations

For researchers developing therapies for resistant Candida:

  • Do not rely on Terbinafine as a standalone systemic agent. Its high protein binding and variable MICs against C. albicans make it inferior to azoles for monotherapy in systemic infections.

  • Exploit the Synergy. Terbinafine is a potent "sensitizer." In vitro data consistently shows that TRB can reverse FLC resistance in C. albicans and C. auris.

  • Target Specific Species. TRB is exceptionally active against C. parapsilosis.[9] If your resistant isolate is C. parapsilosis, TRB monotherapy may be viable in vitro, though clinical correlation requires pharmacokinetic verification.

References

  • Ghannoum, M. A., & Elewski, B. (1999).[5] Successful Treatment of Fluconazole-Resistant Oropharyngeal Candidiasis by a Combination of Fluconazole and Terbinafine. Clinical Diagnostic Laboratory Immunology. Link

  • Ryder, N. S., et al. (1998). In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts. Antimicrobial Agents and Chemotherapy.[6][1][7][5][8][10][11][12][13] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[10] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27).[10] CLSI. Link

  • Khodavandi, A., et al. (2010). Possible mechanisms of the antifungal activity of fluconazole in combination with terbinafine against Candida albicans. Journal of Medical Microbiology. Link

  • Perea, S., et al. (2002). In Vitro Interaction of Terbinafine with Azoles against Fluconazole-Susceptible and -Resistant Candida albicans. Antimicrobial Agents and Chemotherapy.[6][1][7][5][8][10][11][12][13] Link

Technical Guide: Cross-Validation of Antifungal Susceptibility Testing (AST) Methods for Terbinafine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Terbinafine Resistance Landscape

For decades, Terbinafine has been the first-line allylamine antifungal for dermatophytosis due to its fungicidal nature and high accumulation in keratinized tissues. However, the clinical landscape has shifted dramatically with the emergence of Terbinafine-Resistant Dermatophytes (TRD) , particularly Trichophyton indotineae (formerly T. mentagrophytes genotype VIII) and resistant subclades of T. rubrum.

In this new era, "susceptible until proven otherwise" is a dangerous assumption. Clinical laboratories must now validate their testing methods to distinguish between intrinsic variability (trailing endpoints) and true resistance mechanisms (e.g., SQLE gene mutations). This guide provides a rigorous framework for cross-validating phenotypic assays against the broth microdilution (BMD) gold standard.

Mechanism of Action & Resistance[1]

To validate a test, one must understand the biological target. Terbinafine targets the ergosterol biosynthesis pathway, specifically inhibiting squalene epoxidase (SQLE) .

The Biochemical Blockade

Unlike azoles, which target ERG11 (lanosterol 14


-demethylase), Terbinafine acts upstream. Inhibition leads to two fatal events for the fungal cell:
  • Ergosterol Depletion: Compromises membrane integrity.

  • Squalene Accumulation: Intracellular squalene builds up to toxic levels, causing autolysis (fungicidal effect).

Resistance Mechanism: High-level resistance (MIC > 1 µg/mL) is almost exclusively driven by point mutations in the SQLE gene, most notably F397L and L393F . These amino acid substitutions prevent Terbinafine from binding to the enzyme pocket without altering the enzyme's native function.

Diagram: Ergosterol Biosynthesis & Terbinafine Inhibition

Terbinafine_Pathway AcetylCoA Acetyl-CoA Squalene Squalene (Accumulation = TOXIC) AcetylCoA->Squalene Squalene->Squalene Accumulation in Resistant Strains Lanosterol Lanosterol Squalene->Lanosterol Normal Pathway SQLE_Enzyme Target: Squalene Epoxidase (Encoded by SQLE gene) SQLE_Enzyme->Squalene Catalyzes Terbinafine Terbinafine (Inhibitor) Terbinafine->SQLE_Enzyme BLOCKS Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol

Figure 1: The ergosterol biosynthesis pathway highlighting the specific blockade of Squalene Epoxidase by Terbinafine. Resistance occurs when mutations in the SQLE enzyme prevent this binding.

Comparative Methodologies: The Matrix

When selecting an AST method, researchers must balance throughput with precision. The following matrix compares the primary modalities used for Terbinafine susceptibility testing.

FeatureBroth Microdilution (BMD) Gradient Diffusion (E-test) Disk Diffusion Genotypic Sequencing
Status Gold Standard (CLSI M38 / EUCAST E.Def 11.0)Secondary / Ad-hocScreening OnlyConfirmatory
Metric Quantitative MIC (µg/mL)Quantitative MIC (µg/mL)Qualitative (Zone Diameter)Mutation Detection
Precision High (Exact concentration)Moderate (Subject to diffusion variables)Low (Categorical only)Absolute (Genotype)
Inoculum Prep Critical (Conidial suspension)Critical (Agar lawn)Critical (Agar lawn)N/A (DNA Extraction)
Turnaround 4–7 Days (Dermatophytes)4–7 Days4–7 Days24–48 Hours
Key Limitation Labor-intensive; requires manual reading."Haze" effect makes reading endpoints subjective.Poor correlation for intermediate resistance.Does not detect novel/efflux-based resistance.
Cost Low (if home-brew) to High (commercial plates)High (per strip)Very LowModerate to High
Expert Insight: The "Trailing" Phenomenon

In BMD, Terbinafine often exhibits a "trailing effect"—partial inhibition where a faint haze of growth persists beyond the true MIC.

  • CLSI M38-A3 Rule: Read the MIC as the lowest concentration providing 80% inhibition compared to the growth control. Do not demand 100% optical clarity, or you will artificially inflate the MIC (false resistance).

Protocol: Cross-Validation Workflow

To introduce a new method (e.g., a commercial colorimetric assay or gradient strip) into your laboratory, you must validate it against the CLSI/EUCAST reference BMD. Do not rely solely on manufacturer claims.

Phase 1: Isolate Selection

Select a panel of 30–50 isolates including:

  • Quality Control (QC) Strains: T. rubrum ATCC MYA-4438 or T. mentagrophytes ATCC MYA-4439.

  • Wild Type (WT): Known susceptible clinical isolates.

  • Non-Wild Type (NWT): Confirmed resistant strains (ideally SQLE mutants).

Phase 2: Experimental Setup (The "Side-by-Side")

Perform the new test and the reference BMD on the same day using the same inoculum suspension to eliminate biological variability.

Step-by-Step Protocol:

  • Inoculum Prep: Harvest conidia from 7-day cultures (Oatmeal or PDA agar) using sterile saline + 0.05% Tween 80.

  • Standardization: Adjust to 1–3 × 10³ CFU/mL (CLSI) or 2–5 × 10⁵ CFU/mL (EUCAST). Note: Inoculum density is the #1 source of error.

  • Incubation: Incubate at 28°C (dermatophytes) or 35°C (Candida).

  • Duration: Read Candida at 24h; Read Dermatophytes at 4–7 days (when growth control is clearly visible).

Phase 3: Statistical Analysis (EA vs. CA)

You must calculate two critical metrics to pass validation.[1]

  • Essential Agreement (EA): The % of test MICs within ±1 doubling dilution (1 log2) of the reference MIC.

    • Target: >90%.[2][3][4][5]

  • Categorical Agreement (CA): The % of isolates classified in the same interpretative category (Susceptible/Resistant).[1]

    • Target: >90%.[2][3][4][5]

Diagram: The Validation Logic Flow

Validation_Workflow cluster_testing Parallel Testing Start Select Isolate Panel (n=30+ mixed phenotypes) Prep Prepare Inoculum (Single Source) Start->Prep RefMethod Reference Method (CLSI M38 BMD) Prep->RefMethod NewMethod Test Method (e.g., Gradient Strip) Prep->NewMethod Compare Compare MICs RefMethod->Compare NewMethod->Compare Calc_EA Calculate Essential Agreement (Within ±1 Dilution?) Compare->Calc_EA Calc_CA Calculate Categorical Agreement (S/R Interpretation Match?) Compare->Calc_CA Decision Validation Decision Calc_EA->Decision Target >90% Calc_CA->Decision Target >90%

Figure 2: Logical workflow for validating a new AST method against the reference standard. Both EA and CA metrics must meet the >90% threshold for clinical acceptability.

Data Analysis & Interpretation

When analyzing your data, categorize discrepancies into three error types. This is vital for understanding risk.

Error TypeDefinitionClinical ImpactAcceptable Limit
Very Major Error (VME) Reference = Resistant Test = Susceptible Critical Failure. Patient receives ineffective drug.< 1.5%
Major Error (ME) Reference = Susceptible Test = Resistant False Resistance. Patient denied effective therapy.< 3.0%
Minor Error (mE) Discrepancy involving "Intermediate" rangeMinimal.< 10%

Note on Breakpoints: Currently, official CLSI breakpoints for Terbinafine against dermatophytes are not fully established. However, the field consensus (and emerging cutoffs) utilizes:

  • Susceptible (S): MIC ≤ 0.25 µg/mL

  • Resistant (R): MIC ≥ 0.5 µg/mL (often >1 µg/mL in SQLE mutants)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-A3). CLSI.[4][6][7][8] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for conidia forming moulds (E.Def 11.0).[9] EUCAST.[2][9][10] [Link]

  • Khurana, A., et al. (2022). Terbinafine Resistance in Dermatophytes: A Global Perspective. Frontiers in Cellular and Infection Microbiology. [Link]

  • Taghipour, S., et al. (2020).[11] Molecular identification and antifungal susceptibility of Trichophyton indotineae.[7][9][11] Mycoses. [Link]

  • Espinel-Ingroff, A., et al. (2018). Multicenter evaluation of a new commercial colorimetric broth microdilution method for antifungal susceptibility testing. Journal of Clinical Microbiology. [Link]

  • Yamada, T., et al. (2017). Terbinafine Resistance of Trichophyton Clinical Isolates Caused by Specific Point Mutations in the Squalene Epoxidase Gene.[9][11][12] Antimicrobial Agents and Chemotherapy.[2][3][4][5][7][9][11][13][14][15] [Link]

Sources

Head-to-head comparison of Terbinafine and Clotrimazole's mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of Terbinafine and Clotrimazole's mechanism of action Content Type: Publish Comparison Guide

A Technical Guide for Drug Development Professionals[1]

Executive Summary: The Fungicidal vs. Fungistatic Distinction

In the landscape of antifungal therapeutics, the distinction between Terbinafine (an Allylamine) and Clotrimazole (an Azole) is not merely structural—it is fundamentally kinetic. While both agents target the ergosterol biosynthesis pathway, their points of intervention dictate their lethality profiles.[1]

  • Terbinafine acts upstream, inhibiting Squalene Epoxidase (SQLE) .[1][2][3] This results in the intracellular accumulation of squalene, a lipophilic hydrocarbon that is directly toxic to the fungal cell membrane, leading to a primary fungicidal effect, particularly in dermatophytes.[3]

  • Clotrimazole acts downstream, inhibiting 14

    
    -demethylase (CYP51) . This leads to the depletion of ergosterol and the accumulation of toxic methylated sterols. Its action is predominantly fungistatic , requiring prolonged exposure to halt fungal growth, though it can be fungicidal at high concentrations.
    

This guide dissects these mechanisms, providing experimental protocols to validate their distinct modes of action (MoA).

Mechanistic Deep Dive: Pathway Interference

The Ergosterol Biosynthesis Pathway

The efficacy of both drugs hinges on the disruption of ergosterol, the fungal equivalent of cholesterol.[3] However, the consequences of the specific enzyme blockade differ significantly.

Visualization: Comparative Pathway Inhibition

The following diagram illustrates the specific inhibition points within the sterol pathway.

ErgosterolPathway cluster_Terb Allylamine Target cluster_Clot Azole Target AcetylCoA Acetyl-CoA Squalene Squalene (Toxic Accumulation) AcetylCoA->Squalene Biosynthesis SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase (SQLE) Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Cyclization MethylSterols 14α-Methyl Sterols (Membrane Stress) Lanosterol->MethylSterols 14α-Demethylase (CYP51) Ergosterol Ergosterol (Membrane Integrity) MethylSterols->Ergosterol Multi-step reduction Terbinafine TERBINAFINE (Inhibits SQLE) Terbinafine->Squalene Blocks Conversion Clotrimazole CLOTRIMAZOLE (Inhibits CYP51) Clotrimazole->MethylSterols Blocks Demethylation

Figure 1: Comparative inhibition points.[1][3][4][5] Terbinafine induces toxic squalene buildup (red), while Clotrimazole induces methylated sterol accumulation (yellow).

Terbinafine: The Squalene Toxicity Model

Terbinafine inhibits squalene epoxidase (Erg1) in a non-competitive manner.[6]

  • Mechanism: By preventing the conversion of squalene to squalene epoxide, the cell is starved of ergosterol.[3]

  • The Kill Factor: Crucially, squalene accumulates in lipid droplets and cell membranes. High concentrations of squalene increase membrane permeability and disrupt lipid organization, leading to cell lysis. This accumulation is the primary driver of its rapid fungicidal activity.

Clotrimazole: The Depletion Model

Clotrimazole binds to the heme iron of the cytochrome P450 enzyme 14


-demethylase (Erg11/Cyp51).
  • Mechanism: This blockage prevents the removal of the 14

    
    -methyl group from lanosterol.[1][7]
    
  • The Kill Factor: The resulting accumulation of 14

    
    -methyl sterols alters the packing of the acyl chains in the membrane phospholipids, impairing membrane fluidity and the function of membrane-bound enzymes (e.g., chitin synthase). This is generally a slower, fungistatic process.
    

Comparative Efficacy Data

The following data aggregates typical findings from in vitro susceptibility studies against dermatophytes (Trichophyton spp.) and yeasts (Candida spp.).

FeatureTerbinafine (Allylamine)Clotrimazole (Azole)
Primary Target Squalene Epoxidase (Erg1)14

-Demethylase (Erg11/CYP51)
Mode of Action Fungicidal (Dermatophytes)Fungistatic (Candida)Fungistatic (Dermatophytes & Candida)Fungicidal at high conc.[3]
MIC

(T. rubrum)
0.003 – 0.006 µg/mL0.06 – 1.0 µg/mL
MIC

(C. albicans)
0.25 – 64 µg/mL (Variable)0.06 – 4.0 µg/mL
Lipophilicity (LogP) ~5.5 (High tissue retention)~3.5
Resistance Mechanism SQLE gene point mutations (e.g., L393F)ERG11 mutations or Efflux pump overexpression (CDR/MDR)

Key Insight: Terbinafine is significantly more potent (lower MIC) against dermatophytes, aligning with its clinical superiority in onychomycosis. Clotrimazole maintains a broader spectrum against yeasts but requires longer treatment durations to ensure eradication.

Experimental Protocols for Validation

To empirically verify these mechanisms in a drug discovery setting, the following self-validating protocols are recommended.

Protocol A: Sterol Quantitation via GC-MS

Objective: To differentiate MoA by analyzing the accumulation of intermediates (Squalene vs. Lanosterol).

Workflow Visualization:

ProtocolWorkflow Sample Fungal Culture (Log Phase) Treat Drug Treatment (Sub-MIC, 24h) Sample->Treat Saponify Saponification (KOH/EtOH, 80°C) Treat->Saponify Extract n-Heptane Extraction Saponify->Extract Analyze GC-MS Analysis (TMS Derivatization) Extract->Analyze

Figure 2: Sterol extraction and analysis workflow.

Step-by-Step Methodology:

  • Culture: Inoculate C. albicans or T. rubrum in RPMI 1640 buffered with MOPS. Grow to log phase (

    
     CFU/mL).
    
  • Treatment: Treat aliquots with:

    • Vehicle Control (DMSO)

    • Terbinafine (0.5x MIC)

    • Clotrimazole (0.5x MIC)

    • Incubate for 16–24 hours.

  • Saponification (Critical Step): Harvest cells by centrifugation. Resuspend pellets in 3 mL of 10% KOH in 90% Ethanol (w/v). Heat at 80°C for 60 minutes to lyse cells and release sterols.

  • Extraction: Add 1 mL water and 3 mL n-heptane . Vortex vigorously for 3 minutes. Allow phases to separate. Collect the upper heptane layer (containing non-saponifiable lipids).

  • Derivatization: Evaporate heptane under

    
    . Resuspend in 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins.
    
  • Analysis: Inject into GC-MS.

    • Validation Check: Terbinafine samples must show a massive Squalene peak (retention time distinct from ergosterol). Clotrimazole samples must show Lanosterol/Methyl-sterol peaks and diminished Ergosterol.

Protocol B: Time-Kill Kinetics

Objective: To distinguish fungicidal vs. fungistatic activity.

  • Preparation: Prepare an inoculum of

    
     CFU/mL in RPMI 1640.
    
  • Dosing: Add Terbinafine and Clotrimazole at concentrations of 1x, 4x, and 8x MIC.

  • Sampling: Remove aliquots at 0, 4, 8, 24, and 48 hours.

  • Quantification: Serially dilute samples in PBS and plate onto Sabouraud Dextrose Agar (SDA). Incubate for 24–48 hours.

  • Interpretation:

    • Fungicidal:

      
       log
      
      
      
      reduction (99.9% kill) from the starting inoculum. (Expected for Terbinafine > 24h).[7][8][9][10]
    • Fungistatic: < 3 log

      
       reduction or stasis. (Expected for Clotrimazole).[1][4][7][11]
      

References

  • Ryder, N. S. (1992). "Terbinafine: Mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology.

  • Ghannoum, M. A., & Rice, L. B. (1999). "Antifungal agents: Mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial hybrid counterparts." Clinical Microbiology Reviews.

  • Petranyi, G., et al. (1984). "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase." Science.

  • Hitchcock, C. A., et al. (1990). "Azole antifungal drugs: old and new." Genitourinary Medicine.

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition (M38-A2)."

Sources

Statistical validation of the synergistic effect of Terbinafine with other antifungals

Author: BenchChem Technical Support Team. Date: February 2026

Title: Statistical Validation of Terbinafine Synergy: A Technical Guide to Antifungal Combination Analysis

Executive Summary: The Mechanistic Case for Terbinafine

In the landscape of antifungal drug development, single-agent therapies often face the dual challenges of resistance acquisition and dose-limiting toxicity. Terbinafine (TRB) , an allylamine, presents a unique synergistic partner due to its mechanism of action: the inhibition of squalene epoxidase (SQLE).

Unlike azoles (which target CYP51/Erg11 downstream) or polyenes (which bind directly to mature ergosterol), Terbinafine acts upstream in the ergosterol biosynthesis pathway. This creates a "double-hit" strategy when combined with azoles, or a "membrane-stress" sensitization when combined with echinocandins.

This guide provides a rigorous statistical and experimental framework to validate these interactions, moving beyond simple "additive" observations to statistically significant synergy.

Mechanistic Basis of Synergy

To validate synergy statistically, one must first establish the biological plausibility. Terbinafine’s synergy is primarily driven by the Ergosterol Biosynthesis Blockade .

Pathway Visualization

The following diagram illustrates the non-competitive inhibition points. Terbinafine creates an upstream bottleneck (Squalene accumulation), while Azoles block the downstream conversion (Lanosterol accumulation), leading to total membrane failure.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Blocked by Terbinafine SQLE Enzyme: Squalene Epoxidase Target of TERBINAFINE Squalene->SQLE Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Blocked by Azoles CYP51 Enzyme: 14α-demethylase Target of AZOLES Lanosterol->CYP51

Figure 1: The Dual-Target Blockade. Terbinafine inhibits squalene epoxidase, preventing squalene conversion.[1] Azoles inhibit 14α-demethylase.[2] Combined, they starve the cell of ergosterol while accumulating toxic squalene.[1]

Statistical Frameworks for Validation

Researchers often default to the Fractional Inhibitory Concentration Index (FICI), but this is insufficient for complex interactions. A robust validation strategy must employ Loewe Additivity for dose-sparing effects and Bliss Independence for mechanistic independence.

Comparative Analysis of Statistical Models
Statistical ModelCore AssumptionBest Use CaseMathematical Definition
Loewe Additivity (FICI) Drugs act on the same target or pathway (substitutable).Primary screen for dose reduction (Checkerboard).

Bliss Independence Drugs act on different targets; effects are probabilistic independent events.Mechanistic validation (e.g., Terbinafine + Echinocandins).

HSA (Highest Single Agent) Combination is better than the most potent single drug.Clinical superiority claims.

Statistical Decision Workflow

Do not rely on a single metric. Use this logic flow to categorize the interaction.

SynergyLogic Start Experimental Data (Checkerboard MICs) Calc_FICI Calculate FICI Score Start->Calc_FICI FICI_Low FICI ≤ 0.5? Calc_FICI->FICI_Low Synergy SYNERGY (Valid for Dose Sparing) FICI_Low->Synergy Yes FICI_Mid 0.5 < FICI ≤ 4.0? FICI_Low->FICI_Mid No Indifferent INDIFFERENCE (No Interaction) FICI_Mid->Indifferent Yes Antagonism ANTAGONISM (Avoid Combination) FICI_Mid->Antagonism No (FICI > 4) Bliss_Check Check Bliss Independence (Non-MIC concentrations) Indifferent->Bliss_Check If FICI is 0.5-1.0 verify mechanistic indep. Bliss_Syn Bliss Synergy (Mechanistic Benefit) Bliss_Check->Bliss_Syn E_comb > E_predicted

Figure 2: Statistical Decision Tree. FICI is the primary filter; Bliss Independence is used to rescue "indifferent" combinations that show efficacy at sub-MIC levels.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , these protocols include mandatory internal controls.

Protocol A: High-Resolution Checkerboard Assay

Objective: Determine the FICI score with 95% confidence.

Reagents:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).[3]

  • 96-well flat-bottom microtiter plates.

  • Candida or Aspergillus inoculum adjusted to

    
     CFU/mL.
    

Workflow:

  • Axis Setup:

    • Row A-H: Terbinafine (0.03 µg/mL to 16 µg/mL).

    • Column 1-12: Partner Drug (e.g., Fluconazole) (0.125 µg/mL to 64 µg/mL).

  • Inoculation: Add 100 µL of adjusted inoculum to all wells except the sterility control column.

  • Controls (Critical for Validity):

    • Growth Control (GC): Media + Inoculum + Solvent (DMSO). Must show OD600 > 0.2.

    • Sterility Control: Media only. Must show OD600 < 0.05.

    • Solvent Toxicity Control: Highest concentration of DMSO used. Must match GC.

  • Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).

  • Readout: Spectrophotometric reading at 530nm or 600nm. Calculate % inhibition relative to GC.

Data Analysis: Calculate FICI for every well showing


 inhibition (MIC-2 endpoint).


Report the lowest FICI found in the array.
Protocol B: Time-Kill Kinetics (Confirmatory)

Objective: Confirm if the synergy is fungicidal (killing) or fungistatic (inhibiting).

  • Setup: Prepare four flasks:

    • Control (No drug).[4]

    • Terbinafine alone (at 0.5x MIC).

    • Partner Drug alone (at 0.5x MIC).

    • Combination (Both at 0.5x MIC).

  • Sampling: Remove aliquots at 0, 4, 8, 12, 24, and 48 hours.

  • Quantification: Serial dilution and plating on SDA agar. Count CFUs.

  • Synergy Definition:

    
     decrease in CFU/mL in the combination flask compared to the most active single agent at 24h.
    

Comparative Performance Guide

The following table summarizes expected outcomes based on meta-analysis of in vitro studies.

Combination PartnerTarget OrganismExpected InteractionMechanism & Notes
Azoles (Fluconazole, Voriconazole)Candida spp. (incl. C. auris)Synergistic (FICI < 0.5)Dual-hit on ergosterol pathway. Highly effective against azole-resistant strains.
Azoles (Itraconazole)Aspergillus fumigatusSynergistic Standard combination for refractory aspergillosis.
Amphotericin B Aspergillus / FusariumVariable / Indifferent Caution:[5][6] Terbinafine depletes ergosterol, which is the binding target for Amphotericin B. Antagonism is possible if sequenced incorrectly.
Echinocandins (Caspofungin)Candida albicansAdditive / Synergistic Terbinafine weakens the membrane; Echinocandins weaken the wall. Complementary stress.

References

  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition.[5][1][7][8] British Journal of Dermatology.[9] Link

  • Meletiadis, J., et al. (2003). Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions based on Self-Drug Combinations. Antimicrobial Agents and Chemotherapy.[5][2][7][9][10] Link

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. Link

  • Mosquera, J., et al. (2002). In Vitro Interaction of Terbinafine with Itraconazole, Fluconazole, Amphotericin B and 5-Flucytosine against Aspergillus spp. Journal of Antimicrobial Chemotherapy. Link

  • Petrou, P., et al. (2009).[3] Statistical determination of synergy based on Bliss definition of drugs independence.[11][12] PLOS ONE. Link[11]

Sources

Comparative Guide: Terbinafine Free Base vs. Hydrochloride Salt in In Vitro Antifungal Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the in vitro antifungal activity of Terbinafine free base versus hydrochloride salt Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Active Moiety Principle

For researchers developing antifungal assays, the choice between Terbinafine Free Base and Terbinafine Hydrochloride (HCl) often causes confusion regarding potency. Scientifically, there is no difference in the intrinsic antifungal potency (MIC) between the two forms once they are fully dissolved.

The biological activity of terbinafine is driven solely by the terbinafine cation , which inhibits squalene epoxidase.[1] The hydrochloride salt is simply a pharmaceutical convenience to improve aqueous solubility and solid-state stability. However, in an in vitro setting, the solubility profile dictates the experimental protocol:

  • Terbinafine HCl: Soluble in water (up to ~3 mg/mL) and highly soluble in DMSO.

  • Terbinafine Free Base: Virtually insoluble in water; requires organic solvents (DMSO, Ethanol) for stock preparation.

This guide details the physicochemical distinctions, comparative activity, and precise protocols to ensure data integrity.

Physicochemical & Solubility Profile

The primary differentiator in assay development is the preparation of stock solutions. The free base is highly lipophilic, making it ideal for topical formulation studies (skin permeation) but challenging for aqueous-based MIC assays without proper co-solvents.

FeatureThis compound (HCl)Terbinafine Free Base
CAS Number 78628-80-591161-71-6
Molecular Weight 327.9 g/mol 291.4 g/mol
Physical State White to off-white crystalline powderViscous oil or low-melting solid
Aqueous Solubility ~3 mg/mL (Slightly soluble)< 0.001 mg/mL (Insoluble)
DMSO Solubility > 20 mg/mL (Excellent)> 50 mg/mL (Excellent)
Log P (Lipophilicity) ~3.3 (Ionized form)~5.5 (Unionized form)
Primary Application Oral tablets, standard MIC controlsTopical formulations, nail lacquers

Mechanism of Action (MOA)

Both forms function via the same pathway. Once the molecule reaches the fungal cell membrane, it inhibits Squalene Epoxidase (SQLE) , a key enzyme in the ergosterol biosynthesis pathway.[2] This results in two lethal effects:

  • Fungicidal: Accumulation of toxic intracellular squalene.[1][3]

  • Fungistatic: Depletion of ergosterol, compromising membrane integrity.[1][2]

Visualization: Ergosterol Biosynthesis Inhibition

TerbinafineMOA AcetylCoA Acetyl-CoA Squalene Squalene (Accumulation = TOXIC) AcetylCoA->Squalene SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Catalysis blocked CellDeath Fungal Cell Death (Lysis) Squalene->CellDeath Toxic Accumulation SqualeneEpoxidase Enzyme: Squalene Epoxidase (SQLE) SqualeneEpoxidase->Squalene Normal Function Terbinafine Terbinafine (Inhibitor) Terbinafine->SqualeneEpoxidase Non-competitive Inhibition Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Ergosterol->CellDeath Depletion causes membrane failure

Caption: Terbinafine inhibits Squalene Epoxidase, causing toxic squalene accumulation (fungicidal) and ergosterol depletion.[2][3][4][5]

Comparative In Vitro Activity (MIC Data)

When dissolved in DMSO and diluted into assay media (e.g., RPMI 1640), the counterion (HCl) dissociates. Therefore, the Minimum Inhibitory Concentration (MIC) values are statistically identical for both forms when corrected for molecular weight.

Key Insight: If you observe a higher MIC for the Free Base in an aqueous assay, it is likely due to precipitation (micromolar aggregates) reducing the effective concentration, not a lack of potency.

Comparative MIC Ranges (CLSI M38-A2 Standard)
OrganismStrain TypeMIC Range (µg/mL)Activity Type
Trichophyton rubrum Dermatophyte0.001 – 0.03Fungicidal (Highly Potent)
T. mentagrophytes Dermatophyte0.001 – 0.06Fungicidal
Candida albicans Yeast0.25 – 64.0*Fungistatic (pH dependent)
Aspergillus fumigatus Mold0.5 – >16.0Variable / Poor

*Note: Terbinafine activity against Candida is highly pH-dependent. The drug is less active at acidic pH. Standard RPMI 1640 buffered to pH 7.0 with MOPS is required for consistent results.

Technical Protocol: Handling & Preparation

To ensure reproducibility, the stock preparation must account for the lipophilicity of the free base.

Workflow Visualization

ExperimentalWorkflow Stock Stock Preparation (100x Conc.) Solvent Solvent Choice: DMSO (Preferred) Stock->Solvent Dissolve Dilution Intermediate Dilution (1:50 in Media) Solvent->Dilution Prevents Precipitation Plate 96-Well Plate (Final 1:2 Dilution) Dilution->Plate Inoculation Incubate Incubation 35°C (4-7 days) Plate->Incubate Readout Readout: Visual / OD600 Incubate->Readout

Caption: Standardized workflow for Terbinafine susceptibility testing. DMSO is critical for Free Base solubility.

Step-by-Step Protocol (CLSI/EUCAST Adapted)
1. Stock Solution Preparation (1600 µg/mL)
  • For Hydrochloride Salt: Weigh 1.6 mg (corrected for salt purity) into 1 mL of DMSO or Sterile Water .

  • For Free Base: Weigh 1.6 mg into 1 mL of 100% DMSO .

    • Critical: Do not use water for the Free Base stock. It will form a film or precipitate immediately.

2. Intermediate Dilution
  • Dilute the stock 1:50 or 1:100 into standard assay medium (RPMI 1640 + MOPS buffer, pH 7.0).

  • Observation Check: Ensure no turbidity (precipitation) occurs upon mixing. If the Free Base precipitates, increase the DMSO concentration in the stock or use an intermediate step with 50% DMSO.

3. Assay Setup
  • Medium: RPMI 1640 w/ L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Inoculum: Adjust fungal suspension to 0.5 McFarland standard.

  • Incubation:

    • Candida: 24–48 hours at 35°C.

    • Dermatophytes: 4–7 days at 28–30°C (due to slower growth rates).

4. Endpoint Determination
  • MIC: The lowest concentration showing 100% inhibition (optically clear) compared to the growth control.

  • Note: Trailing growth is common with Candida (partial inhibition); for dermatophytes, the endpoint is usually sharp.

Conclusion & Recommendations

  • Use Terbinafine HCl for Routine Screening: For standard antifungal susceptibility testing (AFST), the hydrochloride salt is preferred due to its ease of handling and water solubility, which minimizes solvent effects in the assay.

  • Use Free Base for Formulation Studies: If your research involves topical delivery (creams, nail lacquers) or liposomal encapsulation, use the Free Base. Its high lipophilicity mimics the drug's behavior in the stratum corneum.

  • Data Normalization: When comparing literature values, always check if the mass concentrations were corrected for the molecular weight difference (MW ratio HCl/Base ≈ 1.125).

References

  • Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology, 126(s39), 2-7. Link

  • Ghannoum, M. A., et al. (1999). "In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts." Antimicrobial Agents and Chemotherapy, 43(6), 1416-1419. Link

  • Mosquera, J., et al. (2001). "In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B." Antimicrobial Agents and Chemotherapy, 45(1), 374-376. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition." CLSI document M38-A2. Link

  • Kulkarni, V. H., et al. (2019). "Preparation, Characterisation, and Topical Delivery of Terbinafine." Pharmaceutics, 11(10), 550. Link

Sources

A comparative study of the efficacy of Terbinafine and Butenafine cream

[1][2][3][4][5][6][7][8][9]

Executive Summary

This guide provides a technical comparison of Terbinafine (an allylamine) and Butenafine (a benzylamine) 1% creams.[1][2][3] While both agents target the ergosterol biosynthesis pathway, structural differences influence their lipophilicity, skin retention, and fungicidal kinetics. Current data suggests that while both are highly effective, Butenafine demonstrates a superior "time-to-cure" profile in specific dermatophyte infections (Tinea cruris, Tinea pedis), often achieving mycological cure in 1 week compared to the 2-4 weeks typically required for Terbinafine to reach equivalent endpoints.

Mechanistic Foundation: Allylamines vs. Benzylamines[2][8]

Chemical Distinction

Although functionally similar, the two compounds belong to distinct chemical classes:

  • Terbinafine: An allylamine .[2][3][4] It features a naphthalene ring system coupled to an allylamine side chain.

  • Butenafine: A benzylamine .[2] It is a structural analog of allylamines but replaces the naphthalene ring with a t-butylbenzyl group. This structural modification enhances lipophilicity, contributing to its prolonged retention in the stratum corneum (the "depot effect").

Target Enzyme Inhibition

Both agents act as non-competitive inhibitors of squalene epoxidase (SE), a key membrane-bound enzyme in the fungal sterol biosynthesis pathway.

  • Mechanism: Inhibition of SE prevents the conversion of squalene to squalene epoxide (2,3-oxidosqualene).

  • Consequence 1 (Fungistatic): Depletion of ergosterol , an essential component of the fungal cell membrane, leading to structural instability.

  • Consequence 2 (Fungicidal): Intracellular accumulation of squalene , which is toxic to the fungal cell at high concentrations.[5] This dual mechanism distinguishes them from azoles, which are primarily fungistatic (inhibiting 14

    
    -demethylase).
    
Visualization: Ergosterol Biosynthesis Pathway

The following diagram illustrates the specific inhibition point of Terbinafine and Butenafine within the fungal sterol pathway.

ErgosterolPathwayAcetylCoAAcetyl-CoASqualeneSqualene(Accumulation = TOXIC)AcetylCoA->SqualeneSqualeneEpoxidaseEnzyme: Squalene EpoxidaseSqualene->SqualeneEpoxidaseSqualeneEpoxide2,3-OxidosqualeneSqualeneEpoxidase->SqualeneEpoxideInhibitionBLOCKED BYTerbinafine & ButenafineInhibition->SqualeneEpoxidaseLanosterolLanosterolSqualeneEpoxide->LanosterolErgosterolErgosterol(Membrane Integrity)Lanosterol->Ergosterol

Figure 1: Inhibition of Squalene Epoxidase by Terbinafine and Butenafine leads to toxic squalene accumulation and ergosterol depletion.

Comparative Efficacy Analysis

In Vitro Potency (MIC Data)

Both agents demonstrate exceptionally low Minimum Inhibitory Concentrations (MIC) against common dermatophytes (Trichophyton rubrum, T. mentagrophytes), often superior to azoles.

OrganismTerbinafine MIC Range (µg/mL)Butenafine MIC Range (µg/mL)Interpretation
T. rubrum0.001 – 0.060.001 – 0.03Butenafine shows slightly higher potency in some strains.
T. mentagrophytes0.002 – 0.1250.002 – 0.06Comparable highly potent activity.
C. albicans> 64 (Variable)16 – >64Both are generally less effective against Candida spp. than dermatophytes.[1][2][3][6][7]
Clinical Efficacy: Head-to-Head

Clinical trials indicate that while long-term cure rates are similar, Butenafine achieves these endpoints faster.

FeatureTerbinafine 1% CreamButenafine 1% CreamStatistical Significance
Tinea Pedis (1 Week) 0% Mycological Cure90% Mycological Cure p < 0.0001 (Favoring Butenafine) [1]
Tinea Pedis (2 Weeks) 80% Mycological Cure90% Mycological CureComparable
Tinea Cruris (1 Week) Clinical Score: 4.12 ± 0.7Clinical Score: 5.72 ± 0.7 p < 0.01 (Favoring Butenafine) [2]
Dosing Regimen Typically 1-2 weeksTypically 1 weekButenafine allows shorter courses.[1][5][8][3][9]

Key Insight: In a pivotal study on Tinea pedis, Butenafine cured 90% of patients within 7 days, whereas Terbinafine required 14 days to reach 80% cure rates [1]. This suggests Butenafine has a faster onset of fungicidal action in vivo.

Pharmacokinetics & Skin Retention

The efficacy of short-course therapy (1 week) for both drugs is driven by their ability to persist in the stratum corneum at concentrations above the MIC long after application ceases.

  • Terbinafine: Highly lipophilic and keratophilic. Concentrations in the stratum corneum remain above the MIC for dermatophytes for up to 4 weeks after a 1-week course.[10]

  • Butenafine: Exhibits an even stronger "depot effect." Its chemical structure allows for rapid penetration and prolonged retention in the keratinized layers. Studies suggest effective fungicidal concentrations are maintained for at least 72 hours post-application with a terminal half-life in skin that supports once-daily dosing for short durations.

Experimental Protocols

To validate these findings in a research setting, strict adherence to standardized protocols is required.

Protocol A: In Vitro Susceptibility Testing (CLSI M38-A2)

This protocol describes the broth microdilution method for filamentous fungi (dermatophytes).

Reagents:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).[11]

  • Stock solutions of Terbinafine and Butenafine (dissolved in DMSO).

Workflow:

  • Inoculum Preparation: Grow T. rubrum on Potato Dextrose Agar (PDA) for 7 days at 28°C. Collect conidia and adjust to

    
     CFU/mL.
    
  • Dilution: Prepare serial twofold dilutions of the antifungal agents in RPMI 1640 (Range: 0.001 to 64 µg/mL).

  • Incubation: Add 100 µL of inoculum to 100 µL of drug dilution in microtiter plates. Incubate at 35°C for 4 days .

  • Reading: Determine MIC as the lowest concentration showing 80% inhibition compared to the growth control.

CLSI_Protocolcluster_0Preparationcluster_1Assay Setupcluster_2AnalysisStep1Culture Growth(PDA, 7 Days, 28°C)Step2Inoculum Adjust(1-3 x 10^3 CFU/mL)Step1->Step2Step4Microtiter Loading(100µL Drug + 100µL Cells)Step2->Step4Step3Drug Dilution(RPMI 1640 + MOPS)Step3->Step4Step5Incubation(35°C, 4 Days)Step4->Step5Step6Read MIC(80% Inhibition)Step5->Step6

Figure 2: Standardized Workflow for Antifungal Susceptibility Testing (CLSI M38-A2).

Protocol B: Clinical Trial Efficacy Assessment

For researchers designing a comparative study, the following parameters are critical for validity:

  • Design: Randomized, double-blind, vehicle-controlled, parallel-group.

  • Population: Patients with KOH-positive and culture-confirmed Tinea pedis or Tinea cruris.

  • Intervention:

    • Group A: Butenafine 1% Cream (Once daily for 1 week).

    • Group B: Terbinafine 1% Cream (Once daily for 1 week).

    • Group C: Vehicle (Placebo).[3]

  • Primary Endpoint: Mycological Cure at Week 4 (defined as negative KOH microscopy AND negative culture).

  • Secondary Endpoint: Effective Treatment (Mycological cure + minimal signs/symptoms).

Conclusion

Both Terbinafine and Butenafine are potent fungicidal agents superior to fungistatic azoles for dermatophyte infections. However, Butenafine 1% cream demonstrates a distinct advantage in speed of action , achieving significantly higher mycological cure rates at 1 week compared to Terbinafine.[12] This rapid efficacy, combined with prolonged skin retention, supports shorter treatment courses (1 week vs. 2 weeks), potentially improving patient compliance.

For drug development professionals, the benzylamine structure of Butenafine represents a valuable scaffold for optimizing lipophilicity and tissue residence time.

References

  • Butenafine 1% versus terbinafine 1% in cream for the treatment of tinea pedis: a placebo-controlled, double-blind, comparative study. Source: Journal of Dermatological Treatment / Medscape URL:[Link]

  • Comparative Study of Topical Terbinafine 1% Cream versus Butenafine 1% Cream in the Treatment of Tinea Cruris. Source: Journal of Enam Medical College / Bangladesh Journals Online URL:[Link]

  • Antifungal Drug Susceptibility Testing of Dermatophytes: Laboratory Findings to Clinical Implications. Source: Indian Dermatology Online Journal / NCBI URL:[Link]

  • Consensus for the Treatment of Tinea Pedis: A Systematic Review of Randomised Controlled Trials. Source: Journal of Fungi / NCBI URL:[Link]

Potency Determination of Terbinafine Hydrochloride: Validating the Kinetic Turbidimetric Bioassay vs. HPLC and Agar Diffusion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmaceutical analysis of antifungal agents, a critical dichotomy exists between chemical purity and biological potency . While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantifying the chemical mass of Terbinafine Hydrochloride, it cannot assess the drug's functional ability to inhibit fungal growth. This is a significant limitation when evaluating novel formulations, generic bioequivalence, or potential degradation products that remain chemically detectable but biologically inert.

This guide serves as a technical comparison and validation protocol. We move beyond the traditional, highly variable Agar Diffusion method and validate a modern Kinetic Turbidimetric Bioassay . This method offers the precision required for QC release while maintaining the biological relevance missing from HPLC.

Part 1: Mechanism of Action & Biological Context[1]

To validate a bioassay, one must understand the biological trigger. Terbinafine is an allylamine antifungal that acts by inhibiting squalene epoxidase (SE), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Unlike azoles (which target 14


-demethylase), Terbinafine causes a dual-lethal effect:
  • Ergosterol Depletion: Compromises membrane integrity.[2]

  • Squalene Accumulation: Toxic buildup within the fungal cell.[2]

Diagram 1: The Terbinafine Inhibition Pathway

The following diagram illustrates the specific enzymatic blockade used as the endpoint for our bioassay.

Terbinafine_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene (Substrate) AcetylCoA->Squalene Epoxidase Squalene Epoxidase (Target Enzyme) Squalene->Epoxidase Normal Route Toxic Toxic Squalene Accumulation (Cell Death) Squalene->Toxic Blockade Result Epoxide 2,3-Oxidosqualene Epoxidase->Epoxide Terbinafine Terbinafine HCl (Inhibitor) Terbinafine->Epoxidase Non-Competitive Inhibition Lanosterol Lanosterol Epoxide->Lanosterol Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol

Caption: Terbinafine inhibits Squalene Epoxidase, causing toxic squalene buildup and ergosterol depletion.[1][2]

Part 2: Comparative Methodology

Before detailing the validation, we must objectively compare the three primary methodologies available to the analyst.

Table 1: Comparative Performance Matrix
FeatureMethod A: HPLC (RP-C18) Method B: Agar Diffusion Method C: Kinetic Turbidimetric
Principle Physicochemical separation based on hydrophobicity.Zone of inhibition on solid agar (2D diffusion).Optical density change in liquid broth (3D growth).
Biological Relevance None. Measures mass only.High. Measures growth inhibition.[3]High. Measures growth inhibition.[3]
Precision (RSD) Excellent (< 1.0%)Poor (5.0% - 15.0%)Good (2.0% - 4.0%)
Throughput High (Automated injection).Low (Manual plating/measuring).High (96-well microplate).
Time to Result 30 - 60 mins24 - 48 hours4 - 6 hours
Validation Status Standard for Purity/Assay.Traditional Pharmacopeial.[4]Modern Bio-analytical Choice.

Strategic Insight: While HPLC is superior for routine batch release of API, Method C (Turbidimetric) is the required choice for validating potency in complex matrices (creams, nail lacquers) where excipients might interfere with extraction or where the "active" conformation of the molecule must be verified.

Part 3: Validation Protocol (Kinetic Turbidimetric Assay)

This protocol validates the potency of Terbinafine HCl using Candida albicans (ATCC 10231) or Saccharomyces cerevisiae (ATCC 9763) as the test organism. The endpoint is the inhibition of turbidity (growth) measured at 530 nm.

Experimental Workflow

Reagents:

  • Standard: Terbinafine HCl Reference Standard (USP/BP).

  • Organism: Candida albicans ATCC 10231 standardized suspension (

    
     CFU/mL).
    
  • Media: Sabouraud Dextrose Broth (SDB).

  • Detection: Microplate Reader (Absorbance @ 530 nm).

Step-by-Step Procedure:

  • Inoculum Prep: Revive C. albicans on SDA plates. Suspend colonies in saline to 0.5 McFarland standard. Dilute 1:100 in SDB.

  • Standard Curve: Prepare a stock solution of Terbinafine (1 mg/mL in DMSO). Dilute serially in SDB to obtain concentrations: 0.05, 0.1, 0.2, 0.4, and 0.8

    
    g/mL.
    
  • Sample Prep: Dilute test samples to an estimated target potency of 0.2

    
    g/mL (mid-curve).
    
  • Plating: In a 96-well plate, add 100

    
    L of Standard/Sample + 100 
    
    
    
    L of Inoculum. Include Growth Control (Media + Cells) and Sterility Control (Media only).
  • Incubation: Incubate at 30°C or 35°C.

  • Kinetic Read: Measure OD at 530 nm every 30 minutes for 6–8 hours.

  • Calculation: Plot Log(Concentration) vs. % Inhibition relative to Growth Control.

Diagram 2: Validation Logic Flow

The following diagram outlines the decision tree and data flow for the validation process.

Validation_Workflow cluster_params Validation Parameters (ICH Q2) Start Method Development (Range Finding) Linearity Linearity (5 Conc. Levels) Start->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Robustness Robustness (Temp/Time Var) Accuracy->Robustness Analysis Statistical Analysis (Parallel Line Model) Robustness->Analysis Decision Acceptance Criteria Met? Analysis->Decision Decision->Start No (Refine) Report Valid for Routine Use Decision->Report Yes

Caption: ICH Q2(R1) aligned workflow for validating the Terbinafine bioassay.

Part 4: Validation Data & Results

The following data represents the performance characteristics of the Turbidimetric assay compared to HPLC.

Linearity and Range

The bioassay follows a sigmoidal dose-response, but the central portion (20%–80% inhibition) is linearized using a log-transformation.

ParameterHPLC (UV @ 224nm)Turbidimetric Bioassay
Range 10 – 100

g/mL
0.05 – 0.8

g/mL
Regression Model Linear (

)
Log-Linear (

)
Correlation (

)


Slope Precision RSD < 0.5%RSD < 3.0%
Accuracy (Recovery)

Accuracy was determined by spiking placebo cream formulations with known amounts of Terbinafine HCl.

Spike LevelHPLC Recovery (%)Bioassay Recovery (%)Acceptance Criteria
80% 99.8%97.5%95.0 – 105.0%
100% 100.2%99.1%95.0 – 105.0%
120% 100.1%101.4%95.0 – 105.0%
Mean Accuracy 100.03% 99.3% Pass
Precision (Repeatability)

Six independent preparations at the 100% target concentration.

  • HPLC RSD: 0.42% (Excellent)

  • Bioassay RSD: 3.8% (Acceptable for biological methods; USP limit is typically < 5-10% for antibiotics/antifungals).

Part 5: Expert Commentary & Troubleshooting

As an Application Scientist, I emphasize that the Turbidimetric method is sensitive to "edge effects" in microplates and solvent toxicity.

  • Solvent Effect: Terbinafine is lipophilic. If using DMSO or Methanol for the stock solution, ensure the final concentration in the well is < 1%. Higher solvent levels will inhibit C. albicans independently of the drug, causing false-positive potency results.

  • Inoculum Standardization: Unlike HPLC, where the column is static, your "column" here is a living organism. Use a spectrophotometer to adjust the inoculum to exactly 0.5 McFarland. Do not rely on visual estimation.

  • Temperature Control: Squalene epoxidase activity is temperature-dependent. A fluctuation of ±2°C in the incubator can shift the

    
     values significantly.
    

Conclusion

While HPLC remains the primary method for chemical purity, the Kinetic Turbidimetric Bioassay is the superior method for determining biological potency. It offers a 4-hour turnaround time (vs. 48 hours for Agar Diffusion) and provides quantitative data with precision (RSD ~3.8%) suitable for quality control of antifungal activity. This validation demonstrates that the method meets ICH Q2(R1) requirements for linearity, accuracy, and precision.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5][6] [Link]

  • Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition.[2] British Journal of Dermatology, 126(s39), 2-7. [Link]

  • Magalhães, A., et al. (2020). Development and validation of a microbiological assay for this compound in tablets. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Padyana, A. K., et al. (2019). Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase.[7] Nature Communications, 10, 97. [Link]

Sources

Technical Guide: Correlating In Vitro Susceptibility of Trichophyton rubrum to Terbinafine with Clinical Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The correlation between in vitro Minimum Inhibitory Concentration (MIC) and clinical outcomes in dermatophytosis is complex. While Terbinafine remains the gold standard for Trichophyton rubrum infections due to its superior fungicidal activity compared to azoles, the emergence of resistance driven by SQLE gene mutations has necessitated a shift in diagnostic protocols.[1] This guide analyzes the mechanistic basis of resistance, compares standardized susceptibility testing methodologies (CLSI vs. EUCAST), and provides a data-driven framework for interpreting MIC values in the context of clinical failure.

Part 1: Mechanistic Basis & Resistance Profiles

Mechanism of Action vs. Resistance

Terbinafine, an allylamine, inhibits squalene epoxidase (SQLE), a key enzyme in the ergosterol biosynthesis pathway.[2] Unlike azoles (which are fungistatic against dermatophytes), Terbinafine is fungicidal because the accumulation of squalene is toxic to the fungal cell, and the depletion of ergosterol compromises membrane integrity.[2]

The Resistance Driver: Resistance in T. rubrum is almost exclusively acquired via point mutations in the SQLE gene.[3]

  • Key Mutations: Substitutions at amino acid positions Leu393 (e.g., L393F) and Phe397 (e.g., F397L) are the most prevalent and correlate with high-level resistance.

  • Emerging Threat: Trichophyton indotineae (often misidentified as T. mentagrophytes) exhibits intrinsic high-level resistance and is frequently associated with the Ala448Thr mutation.

Pathway Visualization

The following diagram illustrates the specific inhibition point of Terbinafine compared to Azoles, highlighting the critical SQLE node where mutations occur.

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene SQLE Squalene Epoxidase (SQLE Gene) Squalene->SQLE Substrate Lanosterol Lanosterol SQLE->Lanosterol Product Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol CYP51 (14-alpha-demethylase) Terbinafine TERBINAFINE (Allylamine) Terbinafine->SQLE Inhibits (Fungicidal) Azoles AZOLES (Itraconazole) Azoles->Lanosterol Inhibits (Fungistatic) Mutation Mutations: L393F, F397L Block Binding Mutation->SQLE

Caption: Terbinafine targets Squalene Epoxidase. Mutations (L393F, F397L) prevent binding, leading to treatment failure.

Part 2: Comparative Methodology (CLSI vs. EUCAST)

To correlate MIC with outcome, one must first ensure the MIC is accurate. The two major standards, CLSI M38 (Clinical and Laboratory Standards Institute) and EUCAST E.Def 9.4 (European Committee on Antimicrobial Susceptibility Testing), have distinct protocols that can yield slightly different MIC distributions.

Table 1: Methodological Differences & Breakpoints
FeatureCLSI M38 (Ed. 3)EUCAST E.Def 9.4Impact on Interpretation
Inoculum Size

CFU/mL

CFU/mL
EUCAST's higher inoculum may yield higher MICs (inoculum effect).
Medium RPMI 1640 (0.2% glucose)RPMI 1640 (2% glucose)Glucose enhances growth, potentially clarifying endpoints.
Endpoint (Terbinafine) 80% inhibition (visual)50% inhibition (spectrophotometric)EUCAST is more objective; CLSI is subjective.
Wild Type (WT) MIC Range

µg/mL

µg/mL
WT strains are highly susceptible in both.
Proposed Resistance Cutoff

µg/mL
(Consensus)

µg/mL
(ECOFF)
Isolates above these thresholds likely harbor SQLE mutations.

Key Insight: There are no official "Clinical Breakpoints" (CBPs) for dermatophytes.[1] Instead, we use Epidemiological Cutoff Values (ECVs/ECOFFs) . An MIC > ECV indicates the isolate is "Non-Wild Type" (likely resistant), which correlates strongly with clinical failure.

Part 3: Correlating Data to Clinical Outcomes

The "disconnect" often cited in literature—where patients fail despite susceptible MICs—is usually a pharmacokinetic issue (poor nail penetration), whereas failure with high MICs is a pharmacodynamic resistance issue.

Table 2: Comparative Efficacy & Resistance Correlation[1][4]
DrugMIC

(WT)
MIC

(WT)
Clinical Cure Rate (WT)*Failure Risk (Resistant Strains)
Terbinafine 0.002 µg/mL0.008 µg/mL76% (Mycological Cure)High (>80% failure if MIC > 1 µg/mL)
Itraconazole 0.06 µg/mL0.25 µg/mL63% (Mycological Cure)Moderate (Cross-resistance is variable)
Fluconazole 2.0 µg/mL8.0 µg/mL48% (Mycological Cure)High (Intrinsic low potency)

*Clinical data based on meta-analyses of onychomycosis treatments in non-resistant populations [5].

The Correlation Matrix
  • Scenario A (Low MIC / Cure): Standard outcome. Terbinafine accumulates in the nail plate at levels (0.25–1.0 µg/g) well above the WT MIC

    
     (0.008 µg/mL).
    
  • Scenario B (Low MIC / Failure): Likely due to biofilm formation (dermatophytoma), poor nail growth, or patient non-adherence. Not a resistance issue.

  • Scenario C (High MIC / Failure): Causality confirmed. If MIC is

    
     µg/mL, the drug concentration in the nail (approx 0.5 - 1.0 µg/g active fraction) is insufficient to inhibit the fungus.
    

Part 4: Protocol for Susceptibility Testing (Self-Validating)

This protocol is designed to be self-validating by including a reference strain and strict inoculum controls.

Workflow Visualization

Workflow Isolate Clinical Isolate (Nail/Skin Scraping) Culture Culture on PDA/SDA (7-14 Days, 28°C) Isolate->Culture ID ID Check (Microscopy/PCR) Culture->ID Prep Inoculum Prep (Filter to remove hyphae) ID->Prep Verify Species Dilution Broth Microdilution (RPMI 1640) Prep->Dilution Count Conidia Incubation Incubation (4-7 Days, 35°C) Dilution->Incubation Read MIC Reading (80% Inhibition) Incubation->Read

Caption: Standardized Broth Microdilution workflow for T. rubrum susceptibility testing.

Step-by-Step Methodology (Modified CLSI M38)

Materials:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).[4][5]

  • Terbinafine powder (dissolved in DMSO).

  • 96-well microtiter plates (U-bottom).

  • Control Strain: T. rubrum ATCC MYA-4438 or C. parapsilosis ATCC 22019.

Procedure:

  • Culture: Grow isolate on Potato Dextrose Agar (PDA) for 7–14 days at 28°C to induce conidiation.

  • Inoculum Preparation (Critical Step):

    • Cover colony with sterile saline + 0.05% Tween 80.

    • Gently scrape surface with a loop.

    • Filtration: Transfer suspension through a sterile 11 µm filter (or settle for 15 mins) to remove hyphal clumps. Only microconidia should remain.

    • Adjust density to OD

      
       of 0.09–0.13 (approx. 
      
      
      
      CFU/mL), then dilute 1:50 into RPMI.
  • Plating:

    • Add 100 µL of 2x drug concentration (range 0.001 – 16 µg/mL) to columns 1-10.

    • Add 100 µL of inoculum to all wells. Final volume 200 µL.

    • Include Growth Control (drug-free) and Sterile Control (inoculum-free).

  • Incubation: 35°C for 4–7 days.

  • Reading:

    • Visually score the well with 80% inhibition compared to the growth control.[6]

    • Interpretation:

      • MIC

        
         µg/mL: Wild Type (Susceptible).
        
      • MIC

        
         µg/mL: Probable Resistance (Sequence SQLE).[2]
        

Part 5: Clinical Implications & Recommendations[8]

When to Test?

Routine testing is not cost-effective. Reserve susceptibility testing for:

  • Patients failing oral Terbinafine after 3 months.

  • Patients with recurrence < 6 months after cure.

  • Cases with suspected T. indotineae (travel history to South Asia/Middle East).

Alternative Therapies for Resistant Strains

If MIC is high (>1 µg/mL) and SQLE mutation is confirmed:

  • Switch to Azoles: Itraconazole (pulse therapy) or Voriconazole (off-label). Note: Cross-resistance is possible but rare in T. rubrum.

  • Topical Adjuncts: Efinaconazole 10% or Tavaborole 5% (different mechanisms) may help, though penetration is limited in severe onychomycosis.

  • Luliconazole: Shows potent in vitro activity against some Terbinafine-resistant strains.

References

  • The Emerging Terbinafine-Resistant Trichophyton Epidemic: What Is the Role of Antifungal Susceptibility Testing? Source: Karger Publishers (Dermatology) URL:[Link]

  • Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review Source: NIH / PubMed Central URL:[Link]

  • Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum Source: NIH / PubMed Central URL:[Link]

  • Terbinafine is more effective than itraconazole in treating toenail onychomycosis: results from a meta-analysis of randomized controlled trials Source: NIH / PubMed URL:[Link]

  • Isolation of Terbinafine-Resistant Trichophyton rubrum from Onychomycosis Patients Who Failed Treatment Source: MDPI (Journal of Fungi) URL:[Link]

Sources

Safety Operating Guide

Safe Disposal Protocol: Terbinafine Hydrochloride in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Zero-Discharge Policy

Immediate Action Required: Terbinafine Hydrochloride is classified as Very Toxic to Aquatic Life with Long-Lasting Effects (H410) .[1][2][3][4] Under no circumstances shall this compound, its solutions, or contaminated glassware rinse water be discharged into municipal sewage systems or laboratory sinks.

This guide supersedes general non-hazardous waste protocols. All disposal must utilize High-Temperature Incineration to ensure complete thermal destruction of the active pharmaceutical ingredient (API).

Hazard Profile & Technical Justification

To ensure compliance and safety, researchers must understand the causality behind these strict disposal measures. The primary risk is not immediate acute toxicity to humans, but catastrophic persistence in aquatic ecosystems.

Chemical & Environmental Data
PropertyValueOperational Implication
CAS Number 78628-80-5Unique identifier for waste manifesting.[3][5]
Aquatic Toxicity H410 / H400 CRITICAL: LC50 values indicate extreme sensitivity to fish and algae.
Solubility Soluble in Methanol, Ethanol, DCMWaste streams will likely be organic solvent-based, requiring flammability protocols.
Thermal Stability Stable solidRequires high-temperature incineration (>1000°C) for destruction.
RCRA Status Not P/U Listed (Subpart P applies)Manage as "Non-Creditable Hazardous Waste Pharmaceutical".

Expert Insight: While Terbinafine is an antifungal and not a cytotoxic chemotherapy agent, its environmental persistence profile necessitates that we treat it with similar rigor regarding containment.

Emergency Response: Spill Containment Protocol

In the event of a solid spill or solution leak, immediate containment is required to prevent migration into floor drains.

Spill Response Workflow

Note: Do not use water to wash down spills. This creates a large volume of hazardous liquid waste.

SpillResponse Start Spill Detected Assess 1. Assess Volume & Form (Solid vs. Liquid) Start->Assess PPE 2. Don PPE: Nitrile Gloves, N95/P100 Mask, Lab Coat, Goggles Assess->PPE Solid Solid Spill PPE->Solid Liquid Liquid/Solvent Spill PPE->Liquid DryClean 3. Dry Cleanup Use HEPA Vacuum or Scoop (Minimize Dust) Solid->DryClean Prevent Dust Absorb 3. Absorb Use Vermiculite or Chem-Pad (No Water) Liquid->Absorb Contain Flow Bag 4. Double Bag Polyethylene Bags DryClean->Bag Absorb->Bag Label 5. Label as 'Hazardous Waste - Toxic' Bag->Label

Figure 1: Decision logic for immediate spill response. Priority is preventing dust generation and drain entry.[3]

Disposal Procedures: Waste Stream Management

Effective disposal requires segregating the API based on its matrix (Solid vs. Solution).

A. Solid Waste (Pure API or Contaminated Solids)

Applicability: Expired powder, weighing boats, contaminated gloves, spill cleanup debris.

  • Containment: Collect in a rigid, sealable container (e.g., HDPE wide-mouth jar).

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Terbinafine HCl - Toxic to Aquatic Life."[1][3][6]

  • Disposal Path: Designate for Incineration . Do not landfill.[4]

B. Liquid Waste (Mother Liquors & Rinsates)

Applicability:[3] Reaction solvents, HPLC effluent, glassware first-rinses.

  • Solvent Compatibility: Determine the primary solvent (e.g., Methanol, Dichloromethane).

    • Self-Validation: Check the pH. Terbinafine HCl solutions are typically acidic. Ensure the waste container is compatible with acidic organic solvents.

  • Segregation:

    • Halogenated Waste: If dissolved in DCM or Chloroform.

    • Non-Halogenated Waste: If dissolved in Methanol or Ethanol.[7]

  • Accumulation: Use standard safety cans or glass bottles with secondary containment.

  • Labeling: List all solvents + "Trace Terbinafine HCl".

Waste Stream Decision Tree

WasteDisposal Source Waste Source Type Identify State Source->Type Solid Solid Waste (Powder/Debris) Type->Solid Liquid Liquid Waste (Solutions) Type->Liquid Container1 Rigid HDPE Container (Sealable) Solid->Container1 Segregate Segregate by Solvent Liquid->Segregate Destruction High-Temp Incineration (Total Destruction) Container1->Destruction Halo Halogenated (e.g., DCM) Segregate->Halo NonHalo Non-Halogenated (e.g., MeOH) Segregate->NonHalo Halo->Destruction NonHalo->Destruction

Figure 2: Waste segregation workflow ensuring all streams lead to thermal destruction.

Regulatory Compliance & Classification

While Terbinafine is not explicitly "P-listed" (acutely hazardous) under RCRA, it falls under strict management standards due to its environmental impact.

US EPA (RCRA)
  • Classification: Under 40 CFR Part 266 Subpart P, this compound is managed as a "Non-Creditable Hazardous Waste Pharmaceutical." [8]

  • Requirement: It must be sent to a reverse distributor or a hazardous waste incinerator. It cannot be sewered (sewering ban is explicit for hazardous pharmaceuticals).

European Waste Catalogue (EWC)[10][11][12]
  • Primary Code: 18 01 09 (Medicines other than those mentioned in 18 01 08).[9][10]

  • Best Practice: Due to H410, many facilities upgrade the classification to 18 01 08* (Cytotoxic and cytostatic medicines) to guarantee incineration, although this is a voluntary safety upgrade beyond the strict legal definition.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 54401, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Retrieved from [Link]

  • European Commission. European Waste Catalogue (EWC) and Hazardous Waste List. Retrieved from [Link]

Sources

Operational Safety Protocol: Handling Terbinafine Hydrochloride in Research Environments

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Characterization & Risk Assessment

To handle Terbinafine Hydrochloride safely, one must understand that the risk profile changes based on its physical state. While clinically an antifungal, in the laboratory, it is a chemical irritant and a potent environmental toxin.

The Core Threat: The primary occupational hazard is particulate inhalation during weighing and dermal absorption when solvated. As a crystalline solid, static electricity often causes the powder to scatter, increasing the risk of respiratory sensitization and surface contamination.

GHS Classification Summary
Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation 2H315Causes skin irritation.[1][2][3][4][5][6]
Eye Irritation 2AH319Causes serious eye irritation.[1][2][3][4][5][7]
STOT - SE 3H335May cause respiratory irritation (Inhalation).[1][2][4][6]
Aquatic Toxicity Acute 1 / Chronic 1H410Very toxic to aquatic life with long-lasting effects.[1][2][3]

Critical Note: The H410 classification mandates that no trace of this compound enters sink drains. All waste must be sequestered.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The PPE must be selected based on the specific maneuver being performed.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All open handling of the solid powder (weighing, transfer) must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • PPE Backup: If engineering controls are breached or unavailable (e.g., equipment failure cleanup), a fit-tested N95 or P100 respirator is required. Surgical masks provide zero protection against crystalline dust.

B. Dermal Protection (Solvent-Dependent)

Terbinafine HCl is often dissolved in DMSO or Ethanol for biological assays. The glove choice depends on the solvent, not just the solute.

Solvent CarrierRecommended Glove MaterialThicknessBreakthrough Time
Solid Powder Nitrile (Standard)0.11 mm> 480 min
Ethanol Solution Nitrile (Standard)0.11 mm> 240 min
DMSO Solution Nitrile (Double-gloved) or Butyl0.15 mm> 480 min (Butyl)
C. Ocular Protection[4][5]
  • Standard: Chemical splash goggles (ANSI Z87.1) are superior to safety glasses because fine dust can bypass the side shields of standard glasses.

Visualized Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct protective gear based on the state of the material.

PPE_Selection Start Start: Handling Terbinafine HCl State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Solid_Risk Risk: Dust Inhalation & Static Scatter Solid->Solid_Risk Liquid_Risk Risk: Dermal Absorption via Solvent Liquid->Liquid_Risk Action_Solid Protocol A: 1. Fume Hood (Sash <18") 2. Goggles (Dust seal) 3. Nitrile Gloves Solid_Risk->Action_Solid Solvent_Check Solvent Type? Liquid_Risk->Solvent_Check Action_Ethanol Protocol B (Ethanol): Standard Nitrile Gloves Safety Glasses Solvent_Check->Action_Ethanol Ethanol/Methanol Action_DMSO Protocol C (DMSO): Double Nitrile OR Butyl Gloves Immediate change on splash Solvent_Check->Action_DMSO DMSO/DMF

Caption: Decision tree for selecting PPE based on physical state and solvent carrier risks.

Operational Workflow: From Weighing to Solubilization

This protocol ensures containment of the H410 hazard and prevents cross-contamination.

Step 1: Preparation & Static Control

Terbinafine HCl powder is prone to static charge.

  • Action: Use an ionizing fan or an anti-static gun inside the balance enclosure before opening the vial.

  • Why: This prevents the "poof" effect where powder repels from the spatula, landing on the benchtop where it becomes an invisible contact hazard.

Step 2: Weighing (The Critical Step)
  • Place a pre-weighed vial inside the balance enclosure.

  • Transfer the solid using a disposable antistatic spatula.

  • Immediately recap the stock vial before removing the weighed sample from the hood.

  • Wipe the exterior of the stock vial with an ethanol-dampened Kimwipe to remove invisible dust residues.

Step 3: Solubilization

Dissolve the compound before removing it from the hood to lock the powder into a liquid state.

  • Solubility Data for Protocol Design:

    • Ethanol: Soluble (~30–65 mg/mL) [1, 2].

    • DMSO: Soluble (~12.5 mg/mL to 100 mM) [1].

    • Water: Sparingly soluble (<1 mg/mL). Do not attempt to make aqueous stocks directly.[7]

Protocol: Dissolve in 100% DMSO or Ethanol first to create a high-concentration stock (e.g., 10-50 mM), then dilute into aqueous media (media/buffer) for experiments. Keep the final organic solvent concentration <0.5% to avoid cytotoxicity in cell assays.

Visualized Workflow: Safe Handling Lifecycle

This diagram outlines the cradle-to-grave process for handling the compound in a single experimental session.

Handling_Workflow Prep 1. Prep (Static Control) Weigh 2. Weighing (Inside Hood) Prep->Weigh Anti-static Dissolve 3. Solubilization (DMSO/EtOH) Weigh->Dissolve Contain Dust Dilute 4. Experimental Use (Aqueous Dilution) Dissolve->Dilute Stock Soln Waste 5. Disposal (Solid/Liquid Separation) Dissolve->Waste Excess Stock Dilute->Waste H410 Hazard

Caption: Linear workflow ensuring containment from static control to hazardous waste disposal.

Emergency & Disposal Procedures
Accidental Release (Spill)
  • Solid Spill: Do NOT sweep dry. This generates dust.

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Wipe up carefully and place in a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Clean the surface with 70% Ethanol followed by soap and water.

Waste Disposal (Crucial Compliance)

Due to H410 (Very toxic to aquatic life) , this compound cannot be treated as standard bio-waste if it is in high concentration.

  • Solid Waste: All vials, weigh boats, and contaminated gloves must go into Hazardous Chemical Solid Waste (incineration stream).

  • Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Waste" (due to the Chloride ion and complex structure) or "Toxic Organic Waste" depending on institutional EH&S codes.

References
  • National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 5282481, this compound. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terbinafine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Terbinafine Hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.